molecular formula C6H12ClNO4 B3254217 Aspartic acid, 1-ethyl ester, hydrochloride (9CI) CAS No. 23358-61-4

Aspartic acid, 1-ethyl ester, hydrochloride (9CI)

Cat. No.: B3254217
CAS No.: 23358-61-4
M. Wt: 197.62 g/mol
InChI Key: MOIPKZVDIKNASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartic acid, 1-ethyl ester, hydrochloride (9CI) is a useful research compound. Its molecular formula is C6H12ClNO4 and its molecular weight is 197.62 g/mol. The purity is usually 95%.
The exact mass of the compound Aspartic acid, 1-ethyl ester, hydrochloride (9CI) is 197.0454856 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aspartic acid, 1-ethyl ester, hydrochloride (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aspartic acid, 1-ethyl ester, hydrochloride (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-ethoxy-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-2-11-6(10)4(7)3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPKZVDIKNASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23358-61-4
Record name Aspartic acid, 1-ethyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23358-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Comprehensive Technical Guide: Physical and Chemical Properties of Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aspartic acid, 1-ethyl ester, hydrochloride (9CI)—systematically known as (3S)-3-amino-4-ethoxy-4-oxobutanoic acid hydrochloride—is a highly versatile, orthogonally protected chiral building block[1]. In the fields of peptide synthesis and drug development, the strategic masking of the


-carboxyl group as an ethyl ester, while leaving the 

-carboxyl free, provides precise regiocontrol[2]. This whitepaper details the physicochemical profile, mechanistic reactivity, and self-validating experimental workflows required to utilize this compound effectively.

Structural and Physicochemical Profiling

The molecule features a chiral center at the C3 position (L-configuration, S-enantiomer)[1]. The


-carboxyl is esterified (ethyl ester), which inherently increases the lipophilicity of the molecule compared to free aspartic acid. However, the presence of the hydrochloride salt renders the bulk compound highly polar, stable against premature intramolecular cyclization, and readily water-soluble[3].
Table 1: Key Physicochemical Properties
PropertyValue / Description
IUPAC Name (3S)-3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride
CAS Number 23358-61-4
Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in water and methanol; insoluble in ether and hexane
Topological Polar Surface Area (TPSA) 89.62 Ų
LogP (Predicted) 0.85380

Data supported by chemical database indexing[1],[3].

Chemical Reactivity and Mechanistic Insights

As a Senior Application Scientist, it is critical to understand not just how this molecule reacts, but why it behaves the way it does under specific conditions.

  • Amine Reactivity and Salt Neutralization: The primary amine is protonated (

    
    ) and stabilized by the chloride counterion[1]. To utilize this compound as a nucleophile, it must be neutralized in situ. The choice of base is critical; sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are mandatory to prevent base-catalyzed hydrolysis of the ethyl ester.
    
  • Regioselective

    
    -Carboxyl Activation:  The free 
    
    
    
    -carboxyl can be selectively activated for amide bond formation. However, aspartic acid derivatives are notoriously prone to base-catalyzed aspartimide (succinimide) formation . This side reaction is driven by the nucleophilic attack of the adjacent amide nitrogen on the activated carboxyl. To mitigate this, coupling conditions must strictly control the pH and utilize highly efficient coupling reagents (e.g., HATU) to outcompete the intramolecular cyclization pathway.
  • Ester Stability: The

    
    -ethyl ester is relatively stable to mild acidic conditions (e.g., TFA used in standard Boc-deprotection) but is highly labile to strong aqueous bases (e.g., LiOH) and enzymatic cleavage.
    

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.

Protocol 1: Regioselective N-Acylation via in situ Amine Liberation
  • Objective: To protect the primary amine with an Fmoc group while preserving the

    
    -ethyl ester and free 
    
    
    
    -carboxyl[2].
  • Causality: Direct acylation is impossible without neutralizing the stable hydrochloride salt[1]. DIPEA is utilized because its bulky isopropyl groups prevent it from acting as a nucleophile, eliminating the risk of premature ester hydrolysis.

Step-by-Step Methodology:

  • Suspend Aspartic acid, 1-ethyl ester, hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Chill the suspension to 0°C using an ice bath to control the exothermic neutralization.

  • Add DIPEA (2.2 eq) dropwise. (Observation: The opaque suspension will clear into a homogeneous solution as the free amine is liberated).

  • Add Fmoc-OSu (1.05 eq) in a single portion. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

Self-Validating Checkpoints:

  • In-Process Control (IPC): Perform a Kaiser (ninhydrin) test on a micro-aliquot. The reaction is validated as complete when the test transitions from deep blue (primary amine present) to yellow (amine fully acylated).

  • Analytical Confirmation: Analyze via LC-MS. The target mass must reflect the addition of the Fmoc group minus the hydrochloride salt.

Protocol 2: Activation of the Free -Carboxyl for Peptide Coupling
  • Objective: To couple the free

    
    -carboxyl of the Fmoc-protected intermediate to a target amine sequence.
    
  • Causality: To suppress aspartimide formation, HATU is employed to generate a highly reactive, short-lived 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This rapid activation outpaces the slower intramolecular cyclization.

Step-by-Step Methodology:

  • Dissolve the Fmoc-protected intermediate (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.05 eq) to the mixture at 0°C.

  • Slowly add a non-nucleophilic base, such as 2,4,6-collidine (2.0 eq), to initiate the coupling while maintaining a mildly basic pH.

  • Stir for 1 hour at room temperature.

Self-Validating Checkpoints:

  • In-Process Control (IPC): Monitor the reaction via RP-HPLC. The self-validation relies on the complete disappearance of the HOAt-active ester peak and the emergence of a single, highly lipophilic product peak.

  • Side-Product Analysis: Check the LC-MS trace for a mass corresponding to

    
    . This mass indicates water loss and the formation of the unwanted aspartimide byproduct. A successful, well-buffered protocol will show 
    
    
    
    of this mass.

Visualizations

PeptideSynthesis A Aspartic Acid 1-Ethyl Ester HCl B Neutralization (DIPEA) A->B Base Addition C Free Amine Intermediate B->C HCl Removal D N-Acylation (Fmoc-OSu) C->D Protection E Fmoc-Protected Derivative D->E Yield >90% F β-Carboxyl Activation (HATU/Collidine) E->F Activation G Target Peptidomimetic F->G Amine Coupling

Workflow: From Aspartic acid 1-ethyl ester hydrochloride to a peptidomimetic.

Applications in Drug Development

Beyond basic peptide synthesis, this compound is heavily leveraged in Prodrug Strategies . The ethyl ester acts as a bioreversible protecting group. It masks the negative charge of the


-carboxyl at physiological pH, significantly enhancing the membrane permeability (passive diffusion) of the parent drug. Once in the systemic circulation, ubiquitous non-specific esterases rapidly hydrolyze the ester, releasing the active pharmacophore.

ProdrugPathway P Aspartate 1-Ethyl Ester (Prodrug Form) GI Gastrointestinal Tract (High Lipophilicity) P->GI Oral Administration M Intestinal Mucosa (Absorption) GI->M Passive Diffusion E Hepatic/Plasma Esterases (Hydrolysis) M->E Systemic Circulation A Active Aspartate Derivative (Free α-Carboxyl) E->A Enzymatic Cleavage

Pharmacokinetic pathway demonstrating the prodrug advantage of the ethyl ester.

References

  • Google Patents. "CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester". Google Patents Database.
  • ChemSrc. "CAS 23358-61-4: (3S)-3-amino-4-ethoxy-4-oxobutanoic acid hydrochloride". ChemSrc Database. URL: [Link]

  • PubChem. "Compound Summary for CID 71356800, (3S)-3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride". National Center for Biotechnology Information. URL: [Link]

Sources

CAS number 16115-68-7 properties and uses.

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Whitepaper: CAS 16115-68-7 (L-Aspartic Acid Diethyl Ester Hydrochloride) in Advanced Synthetic and Enzymatic Workflows

Executive Summary

In the landscape of modern synthetic chemistry and biocatalysis, CAS 16115-68-7 —chemically identified as L-Aspartic acid diethyl ester hydrochloride or H-Asp(OEt)-OEt·HCl—serves as a highly specialized, multifunctional building block. As an amino acid derivative featuring orthogonal esterification and amine stabilization, it is a critical intermediate in pharmaceutical development, solution-phase peptide synthesis, and cutting-edge protease-catalyzed polymerizations[1][2][3]. This whitepaper dissects the physicochemical causality behind its structural design and provides validated, field-proven protocols for its application in both chemical and enzymatic workflows.

Physicochemical Profiling & Structural Causality

To utilize CAS 16115-68-7 effectively, one must understand the thermodynamic and kinetic rationale behind its specific structural modifications.

Table 1: Physicochemical Properties of CAS 16115-68-7
PropertyValue / Description
Chemical Name L-Aspartic acid diethyl ester hydrochloride[1]
Molecular Formula C8H15NO4·HCl (or C8H16ClNO4)[4]
Molecular Weight 225.67 g/mol [4]
Physical Form White to off-white crystalline powder
Melting Point 105.0 °C to 109.0 °C[5]
Solubility Profile Highly soluble in Water, DMF, DMSO, Dichloromethane (DCM), and Chloroform[5]

Mechanistic Insights (The "Why"):

  • The Hydrochloride Salt: Free amino esters are prone to spontaneous auto-condensation (forming diketopiperazines or uncontrolled oligomers). The HCl salt neutralizes the basicity of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amine, rendering the molecule thermodynamically stable for long-term shelf storage. Furthermore, it drastically enhances aqueous solubility, which is a prerequisite for biocatalytic applications[3].
    
  • The Diethyl Esters: The ethyl groups provide robust protection of the

    
     and 
    
    
    
    carboxylate moieties. In chemical synthesis, this ensures the molecule acts strictly as a nucleophile. In enzymatic synthesis, the
    
    
    -ethyl ester acts as a highly specific acyl donor, lowering the activation energy required for kinetically driven peptide bond formation[6].

StructuralCausality Core CAS 16115-68-7 L-Aspartic Acid Diethyl Ester HCl HCl Hydrochloride Salt (Amine Protection) Core->HCl Esters Diethyl Esters (α and β Carboxyls) Core->Esters Solubility Enhanced Aqueous Solubility (Facilitates Biocatalysis) HCl->Solubility Stability Oxidation Resistance (Shelf-Life Extension) HCl->Stability Protection Orthogonal Protection (Prevents Side Reactions) Esters->Protection EnzymeSub Acyl Donor Substrate (For α-Chymotrypsin) Esters->EnzymeSub α-ester drives kinetically controlled PCPS

Fig 1: Logical causality of CAS 16115-68-7 structural modifications.

Core Applications: Chemical & Enzymatic Synthesis

Solution-Phase Chemical Peptide Synthesis

In traditional peptide synthesis, H-Asp(OEt)-OEt·HCl is utilized when an aspartic acid residue is required at the C-terminus, or when synthesizing specific pharmaceutical intermediates targeting neurological disorders[2]. Because both carboxyl groups are masked, the molecule is directed to react exclusively at its


-amine once neutralized with a mild base (e.g., DIPEA). The ethyl esters are stable under standard Boc/Fmoc coupling conditions but can be selectively saponified post-synthesis using mild aqueous bases (like LiOH).
Protease-Catalyzed Peptide Synthesis (PCPS)

The most advanced application of CAS 16115-68-7 lies in green chemistry—specifically, Protease-Catalyzed Peptide Synthesis (PCPS)[3]. Traditional step-growth polymerization of poly(aspartic acid) often requires harsh thermal conditions that lead to racemization. PCPS circumvents this by using enzymes like


-chymotrypsin  to selectively polymerize Et2-Asp into uniform, 

-linked oligo(

-ethyl-

-aspartate) under mild, aqueous conditions[7].

Enzymatic Selectivity: Computational modeling (Rosetta software) and experimental data confirm that


-chymotrypsin has a highly specific binding pocket for the Et2-Asp substrate, whereas other common proteases like Papain are completely inactive toward it[3][6].
Table 2: Protease Selectivity for Et2-Asp Oligomerization[3][8]
ProteaseSubstrateOligomerization YieldCatalytic Activity

-Chymotrypsin
Et2-Asp (CAS 16115-68-7) ~60% Highly Active
PapainEt2-Asp (CAS 16115-68-7)0%Inactive
TrypsinEt2-Asp (CAS 16115-68-7)~15%Poorly Active
PapainEt2-Glu (Glutamate analog)~81%Highly Active

Experimental Workflows (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation mechanisms to ensure reproducibility and logical causality.

Protocol 1: Kinetically Driven Enzymatic Oligomerization (PCPS)

Objective: Synthesize oligo(


-ethyl-

-aspartate) with a degree of polymerization (DP) of ~12.[3][6]
  • Buffer Preparation: Prepare a 0.6 M phosphate buffer solution. Causality: High ionic strength is critical; it promotes the "salting out" of the growing oligomer, which drives the reaction equilibrium forward[6].

  • Substrate Dissolution: Dissolve CAS 16115-68-7 (Et2-Asp) in the buffer to achieve a final concentration of 0.5 M.

  • Neutralization: Adjust the pH to exactly 8.5 using NaOH. Causality: This neutralizes the HCl salt, generating the free amine required for nucleophilic attack, and places the solution at the optimal pH for

    
    -chymotrypsin activity[6].
    
  • Equilibration: Heat the solution to a constant 40 °C.

  • Catalyst Addition: Add

    
    -chymotrypsin (3 mg/mL) to initiate the reaction.
    
  • Self-Validation (Precipitation): Allow the reaction to proceed for exactly 5 minutes. Validation Check: The reaction is self-validating; as the oligomer reaches a DP of ~12, it exceeds its solubility limit and visually precipitates from the solution. This phase separation protects the newly formed peptide bonds from secondary enzymatic hydrolysis[6].

  • Isolation: Terminate the reaction via centrifugation, decant the supernatant, and lyophilize the precipitant.

EnzymaticPolymerization Substrate Et2-Asp (0.5 M) CAS 16115-68-7 Buffer 0.6 M Phosphate Buffer (pH 8.5, 40°C) Substrate->Buffer Dissolution & Deprotonation Reaction Kinetically Driven Oligomerization (5 min) Buffer->Reaction Substrate Activation Enzyme α-Chymotrypsin (3 mg/mL) Enzyme->Reaction Cleavage of α-ester & Peptide Bond Formation Product Oligo(β-ethyl-α-aspartate) Yield: ~60%, DPavg: ~12 Reaction->Product Chain Elongation & Precipitation (Salting Out)

Fig 2: Protease-catalyzed polymerization pathway of CAS 16115-68-7.

Protocol 2: Solution-Phase Amine Coupling

Objective: Couple an activated Fmoc/Boc-protected amino acid to H-Asp(OEt)-OEt.

  • Preparation: Dissolve 1.0 equivalent of H-Asp(OEt)-OEt·HCl in anhydrous DMF.

  • Free-Basing: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The tertiary amine scavenges the HCl, liberating the primary amine of the aspartate derivative for nucleophilic attack[8].

  • Activation: In a separate vial, dissolve 1.0 equivalent of the carboxyl-component (e.g., Boc-Ala-OH) and 1.0 equivalent of HATU in DMF. Add 2.0 equivalents of DIPEA. Stir for 2 minutes to form the active OAt ester[8].

  • Coupling: Combine the two solutions. Stir at room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the H-Asp(OEt)-OEt·HCl starting material. Stain with Ninhydrin and heat. Validation Check: The starting material will appear as a dark purple spot (primary amine). The absence of this spot in the reaction mixture visually confirms complete conversion to the secondary amide.

  • Workup: Dilute with Ethyl Acetate, wash sequentially with 5% Citric Acid (removes unreacted amines), saturated NaHCO3 (removes unreacted acids), and brine. Dry over Na2SO4 and concentrate under vacuum.

References

  • Yang, F., Totsingan, F., Dolan, E., Khare, S. D., & Gross, R. A. (2020). "Protease-Catalyzed l-Aspartate Oligomerization: Substrate Selectivity and Computational Modeling." ACS Omega, 5(9), 4403–4414.[Link]

Sources

Executive Summary: The Molecular Versatility of Aspartic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of Aspartic Acid Esters in Biochemical Research

In modern biochemical research and drug development, aspartic acid esters serve as highly versatile molecular scaffolds. Aspartic acid, a proteinogenic amino acid characterized by its α-amino group and two carboxylic acid moieties (α and β), presents multiple sites for targeted chemical modification. By selectively esterifying these carboxyl groups, researchers can fundamentally alter the molecule's physicochemical properties—specifically its lipophilicity, steric profile, and reactivity[1].

As a Senior Application Scientist, I approach the utility of aspartic acid esters through two primary lenses:

  • Prodrug Engineering: Utilizing aspartic acid esters to mask highly polar pharmacophores, thereby enhancing cellular permeability before undergoing programmed intracellular enzymatic cleavage.

  • Polymeric Delivery Systems: Synthesizing polyaspartic acid esters (PAEs) via Michael addition to create tunable, biodegradable microcapsules for controlled drug release and self-healing materials.

This whitepaper dissects the precise mechanisms of action, causality behind experimental design, and self-validating protocols for deploying aspartic acid esters in these advanced biochemical applications.

Mechanism of Action I: Aspartic Acid Ester Prodrugs

A persistent challenge in drug development is the poor cellular uptake of highly polar molecules, such as acyclic nucleoside phosphonates used in antiviral therapies. The free phosphonate groups are ionized at physiological pH, resulting in poor passive diffusion across the lipid bilayer.

The Causality of Esterification: By conjugating these polar moieties with L-aspartic acid dialkyl esters (e.g., diamyl esters), the negative charge is masked, drastically increasing the partition coefficient (LogP)[2]. This lipophilic modification facilitates rapid passive diffusion across the cell membrane.

Intracellular Activation Cascade: Once inside the cytosol, the prodrug must be converted back to its active form. This is not a random degradation, but a highly specific, esterase-mediated mechanism:

  • Enzymatic Hydrolysis: Ubiquitous intracellular carboxylesterases or specific enzymes like Cathepsin A recognize and hydrolyze the ester bonds of the aspartic acid moiety, unmasking the carboxylates.

  • Intramolecular Cyclization: The unmasked aspartyl intermediate is highly reactive. The free carboxylate acts as an internal nucleophile, attacking the adjacent phosphorus or ester carbon, leading to a spontaneous intramolecular cyclization.

  • Pharmacophore Release: This cyclization forces the cleavage of the linker, cleanly releasing the active acyclic nucleoside (e.g., FPMPC or cHPMPC) to engage its viral polymerase target[3].

Prodrug_Activation A Aspartic Ester Prodrug B Cellular Uptake A->B Lipophilic Diffusion C Esterase Cleavage B->C Cytosolic Entry D Intramolecular Cyclization C->D Carboxylate Unmasking E Active Pharmacophore D->E Spontaneous Release

Intracellular activation cascade of aspartic acid ester prodrugs via esterase cleavage.

Mechanism of Action II: Polyaspartic Acid Esters (PAE) in Drug Delivery

Beyond small-molecule prodrugs, aspartic acid esters are foundational to advanced macromolecular delivery systems. Polyaspartic acid esters (PAEs) are synthesized via the Michael addition of aliphatic diamines to maleic acid diesters[4].

Steric Hindrance and Reaction Kinetics: The core mechanism that makes PAEs invaluable in formulation science is the steric hindrance surrounding the newly formed secondary amines. By altering the alkyl chain length of the ester or the structure of the diamine (e.g., isophorone diamine), researchers can precisely tune the reaction rate of the PAE with isocyanates[4]. This tunable reactivity allows for the controlled in situ polymerization of microcapsules.

Microencapsulation and Controlled Release: In drug delivery, PAEs are often microencapsulated within a melamine-formaldehyde or epoxy-acrylate shell via oil-in-water emulsion polymerization[5]. The PAE core acts as a hydrophobic reservoir for active pharmaceutical ingredients (APIs). In vivo, the ester linkages within the PAE backbone undergo gradual hydrolytic degradation, ensuring the polymer is fully biodegradable and non-toxic, while providing zero-order release kinetics of the encapsulated payload.

PAE_Workflow N1 PAE Prepolymer Synthesis (Michael Addition) N2 O/W Emulsification (High-Shear Homogenization) N1->N2 Disperse in Aqueous PVA N3 In Situ Polymerization (Shell Formation) N2->N3 Add Melamine-Formaldehyde, pH 4.0 N4 Microcapsule Harvest (Washing & Lyophilization) N3->N4 Centrifugation

Step-by-step formulation workflow for polyaspartic acid ester (PAE) microcapsules.

Quantitative Data Summaries

To illustrate the biochemical impact of these mechanisms, the following tables summarize the pharmacokinetic enhancements of prodrugs and the release kinetics of PAE microcapsules.

Table 1: Pharmacokinetic & Antiviral Properties of Acyclic Nucleosides vs. Aspartic Ester Prodrugs [2][3]

CompoundModificationEstimated LogPCellular PermeabilityAnti-HCMV EC₅₀ (µM)
Parent FPMPCNone (Free Phosphonate)< -1.0Poor> 100.0
Prodrug 1aL-aspartic acid diamyl ester> 3.0High0.05
Prodrug 1bL-valine amyl ester> 2.5High0.12

Table 2: Release Kinetics of PAE-based Microcapsules [5]

FormulationCore MaterialShell MaterialPrimary Release MechanismT₅₀% (Hours)
PAE-MFPAE + Isophorone DiisocyanateMelamine-FormaldehydeMechanical Rupture / Hydrolysis48
PAE-EpoxyPAE + Hydrophobic APIEpoxy-AcrylateSustained Diffusion120

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating mandatory analytical checkpoints to confirm causality at each step.

Protocol A: Synthesis and In Vitro Cleavage Assay of Aspartic Ester Prodrugs

Objective: Synthesize an L-aspartic acid diamyl ester prodrug and validate its esterase-mediated activation.

  • Esterification (Coupling): Dissolve the parent phosphonate (1 eq) and L-aspartic acid diamyl ester hydrochloride (1.5 eq) in anhydrous DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq) as coupling reagents. Stir at room temperature for 12 hours under nitrogen.

  • Validation Checkpoint 1 (Purity): Monitor reaction completion via TLC. Purify the crude product using preparative reverse-phase HPLC. Confirm the molecular weight of the isolated prodrug using ESI-MS. Causality: High purity is critical; unreacted parent compound will skew the cleavage assay kinetics.

  • In Vitro Cleavage Assay: Prepare a 100 µM solution of the purified prodrug in PBS (pH 7.4). Add Porcine Liver Esterase (PLE) or human Cathepsin A (1 U/mL). Incubate at 37°C.

  • Validation Checkpoint 2 (Kinetics): Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS. Plot the disappearance of the prodrug mass and the appearance of the active pharmacophore mass to determine the enzymatic half-life.

Protocol B: Formulation of PAE-Loaded Microcapsules

Objective: Fabricate biodegradable PAE microcapsules with tunable shell properties.

  • Prepolymer Synthesis: In a dry reactor, add isophorone diamine (IPDA) and diethyl maleate in a 1:1 molar ratio. Stir at 60°C for 24 hours to synthesize the PAE prepolymer via Michael addition[4].

  • Emulsification: Dissolve the PAE prepolymer and the target API in an organic solvent (oil phase). Slowly add this mixture to an aqueous solution containing 2% polyvinyl alcohol (PVA) as a surfactant. Emulsify using a high-shear homogenizer at 1000 rpm for 10 minutes.

  • Validation Checkpoint 1 (Droplet Size): Analyze the emulsion using Dynamic Light Scattering (DLS) to ensure a narrow droplet size distribution (target: 10-50 µm) before shell formation.

  • In Situ Polymerization: Add melamine-formaldehyde prepolymer to the emulsion. Adjust the pH to 4.0 using dilute HCl to catalyze the polycondensation of the shell[5]. Heat the mixture to 60°C and stir gently for 3 hours.

  • Harvest and Validation: Centrifuge the suspension to isolate the microcapsules. Wash thrice with deionized water and lyophilize. Validation Checkpoint 2: Use Scanning Electron Microscopy (SEM) to confirm the spherical morphology and structural integrity of the microcapsule shells.

Conclusion

Aspartic acid esters represent a masterclass in rational biochemical design. Whether deployed as transient protecting groups to prevent aspartimide formation during peptide synthesis[6], as lipophilic masks to drive the cellular uptake of antiviral prodrugs[2], or as sterically tunable monomers for macromolecular drug delivery[4], their utility is dictated by precise structure-activity relationships. By understanding the causality between esterification, steric hindrance, and enzymatic hydrolysis, researchers can engineer highly specific, self-validating biochemical systems.

References

  • Microencapsulation of oil soluble polyaspartic acid ester and isophorone diisocyanate and their application in self‐healing anticorrosive epoxy resin Source: ResearchGate / Journal of Applied Polymer Science URL: [Link]

  • ACS Medicinal Chemistry Letters Vol. 11 No. 7 Source: ACS Publications URL: [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups Source: ResearchGate URL: [Link]

  • Amidate Prodrugs of O-2-Alkylated Pyrimidine Acyclic Nucleosides Display Potent Anti-Herpesvirus Activity Source: ResearchGate URL: [Link]

  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters Source: NIH / PMC URL: [Link]

  • Preparation of High-Performance Polyaspartic Polyurea and Application in Hydraulic Concrete Protection Source: MDPI URL: [Link]

Sources

Aspartic acid, 1-ethyl ester, hydrochloride (9CI) molecular structure and weight.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced peptide synthesis and rational drug design, the ability to orthogonally protect and selectively activate specific functional groups is paramount. Aspartic acid, 1-ethyl ester, hydrochloride (CAS: 23358-61-4) serves as a highly specialized building block designed for this exact purpose[1]. By masking the


-carboxyl group as an ethyl ester, this molecule leaves the 

-carboxyl group free for targeted conjugations, making it an indispensable precursor for synthesizing

-peptides, side-chain linked conjugates, and sustained-release prodrugs.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing heavily on the mechanistic causality behind its IUPAC nomenclature, its behavior in solid-phase/solution-phase synthesis, and the self-validating protocols required to prevent catastrophic side reactions during coupling workflows.

Chemical Identity & Structural Elucidation

Understanding the systematic nomenclature of this compound is critical for predicting its reactivity. While commonly referred to as "Aspartic acid 1-ethyl ester," its 9CI systematic IUPAC name is (3S)-3-amino-4-ethoxy-4-oxobutanoic acid hydrochloride [1].

The Causality Behind the Nomenclature: Standard L-aspartic acid is a dicarboxylic acid. In IUPAC nomenclature, the principal functional group (the free carboxylic acid) must be assigned the lowest possible locant (C1).

  • Because the

    
    -carboxyl is esterified (ethyl ester), it loses its priority to the free 
    
    
    
    -carboxyl.
  • Therefore, numbering begins at the free

    
    -carboxyl (C1).
    
  • The

    
    -carbon becomes C2.
    
  • The

    
    -carbon (bearing the amino group) becomes C3.
    
  • The esterified

    
    -carboxyl becomes C4.
    

This inversion of standard amino acid numbering perfectly explains why the amino group is located at position 3 and the ester at position 4, yielding a "4-oxobutanoic acid" backbone.

Molecule C1 C1: β-Carboxyl (Free Acid) C2 C2: β-Carbon (-CH2-) C1->C2 C3 C3: α-Carbon (Chiral Center, 3S) C2->C3 C4 C4: α-Carboxyl (Ethyl Ester) C3->C4 NH2 Amino Group (HCl Salt) C3->NH2

Caption: Structural topology of Aspartic acid 1-ethyl ester highlighting IUPAC functional group priority.

Physicochemical Properties & Quantitative Data

The following table summarizes the critical quantitative data required for stoichiometric calculations and analytical validation[1],[2].

PropertyValue
Systematic Name (9CI) (3S)-3-amino-4-ethoxy-4-oxobutanoic acid hydrochloride
Common Synonyms L-Aspartic acid

-ethyl ester hydrochloride
CAS Registry Number 23358-61-4
Molecular Formula C₆H₁₁NO₄ · HCl (or C₆H₁₂ClNO₄)
Molecular Weight 197.62 g/mol
Exact Mass 197.0455 Da
Stereochemistry L-configuration (3S)
Topological Polar Surface Area (PSA) 89.62 Ų

Mechanistic Role in Peptide Synthesis & Drug Development

The primary utility of the 1-ethyl ester is orthogonal protection . In standard peptide synthesis, the


-carboxyl is the reactive center. However, when developing targeted therapeutics, researchers often need to conjugate active pharmaceutical ingredients (APIs) directly to the amino acid's side chain.

A prime example of this is the synthesis of[3]. PEA is an endogenous fatty acid amide with anti-inflammatory properties, but it suffers from a short plasma half-life. By utilizing an aspartic acid derivative where the


-carboxyl is protected, researchers can selectively conjugate the PEA hydroxyl group to the free 

-carboxyl of the aspartate[4]. The ethyl ester acts as a stable protecting group that modulates the prodrug's lipophilicity and is eventually cleaved by plasma esterases in vivo, allowing for a controlled, sustained release of the active drug[3].

Experimental Workflows & Protocols

Crucial Mechanistic Consideration

As a Senior Application Scientist, I frequently observe a critical error at the bench: attempting to directly activate the free


-carboxyl of Aspartic acid 1-ethyl ester hydrochloride without prior N-protection.

The Causality: The hydrochloride salt only temporarily masks the nucleophilicity of the


-amino group. The moment a weak base (such as DIPEA) is introduced during standard EDC/NHS activation, the free amine is liberated. Because the 

-carboxyl is activated, the molecule will rapidly self-condense, yielding unwanted poly-

-peptides and destroying your yield[5]. A self-validating protocol must inherently prevent this by introducing an orthogonal N-protecting group (e.g., Boc) as the absolute first step.
Protocol: N-Boc Protection and Orthogonal β-Carboxyl Coupling

Phase 1: N-α Protection (Self-Validating Step)

  • Solubilization: Dissolve 10.0 mmol (1.97 g) of Aspartic acid 1-ethyl ester hydrochloride in 20 mL of a 1:1 mixture of 1,4-Dioxane and DI water.

  • Neutralization: Slowly add 20.0 mmol of Na₂CO₃.

    • Mechanistic Causality: The carbonate base neutralizes the HCl salt, freeing the amine while buffering the solution to prevent the pH from dropping during the subsequent Boc anhydride addition.

  • Protection: Add 11.0 mmol of Di-tert-butyl dicarbonate (Boc₂O) at 0°C. Stir for 12 hours at room temperature.

  • Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine (which stains deep purple) confirms 100% protection, validating the system for the next phase.

Phase 2: β-Carboxyl Activation & Conjugation 5. Activation: Extract the purified N-Boc-Asp(OH)-OEt intermediate and dissolve it in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDC·HCl and 1.2 eq of N-Hydroxysuccinimide (NHS) at 0°C. Stir for 30 minutes to form the reactive NHS-ester. 6. Conjugation: Add 1.1 eq of the target primary amine (e.g., an API precursor) and 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 12 hours. 7. Validation: Monitor the reaction via LC-MS. The mass shift corresponding to the loss of NHS and the addition of the target amine mass confirms successful amide bond formation at the


-position.

Workflow Step1 1. Starting Material Aspartic Acid 1-Ethyl Ester HCl Step2 2. N-α Protection Reagents: Boc2O, Na2CO3 Purpose: Prevent Polymerization Step1->Step2 Step3 3. β-Carboxyl Activation Reagents: EDC·HCl, NHS Purpose: Form Reactive Ester Step2->Step3 Step4 4. Amine Conjugation Reagents: Target Amine, DIPEA Purpose: Form Amide Bond Step3->Step4 Step5 5. Product Isolation Target Conjugate / Prodrug Step4->Step5

Caption: Step-by-step synthetic workflow demonstrating the mandatory N-protection phase prior to activation.

References

1.[3],[4] Title: Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats. Source: PLOS ONE / National Institutes of Health (NIH). URL: [Link]

4.[2] Title: EPA CompTox Chemicals Dashboard: (3S)-3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride. Source: United States Environmental Protection Agency (EPA). URL: [Link]

Sources

Technical Whitepaper: Solubility Profiling of Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and peptide engineering, Aspartic acid, 1-ethyl ester, hydrochloride (CAS: 23358-61-4; PubChem CID: 71356800) serves as a critical chiral building block. Often utilized in the synthesis of peptidomimetics and prodrugs, its regioselective protection—where the


-carboxyl (C1) is esterified while the 

-carboxyl (C4) remains free—allows for highly targeted coupling reactions.

However, the successful integration of this compound into solution-phase or Solid-Phase Peptide Synthesis (SPPS) workflows depends entirely on its solvation dynamics. This whitepaper provides an in-depth, causally-driven analysis of its solubility profile across various solvent classes, grounded in thermodynamic principles, and outlines a self-validating experimental protocol for precise solubility determination.

Physicochemical Mechanistic Causality: The "Why" Behind the Solubility

To understand the solubility of this compound, we must analyze how its structural modifications disrupt the native state of L-aspartic acid.

Native L-aspartic acid is sparingly soluble in water (~5 mg/mL at 25°C) due to its strong, zwitterionic crystal lattice driven by intermolecular salt bridges between the


-amine and the 

-carboxyl group. By esterifying the

-carboxyl with an ethyl group, this zwitterionic network is permanently destroyed.

The resulting molecule is an amine hydrochloride salt . As established in foundational pharmaceutical profiling , the conversion of a zwitterion to a hydrochloride salt drastically lowers the crystal lattice energy. The solvation thermodynamics are now dictated by the protonated primary amine (


) and the chloride counterion (

):
  • Polar Protic Solvents (Water, Methanol, Ethanol): The high dielectric constant (

    
    ) of these solvents allows for rapid dissociation of the ionic lattice. The solvent molecules form hydrogen bonds with the protonated amine and the free 
    
    
    
    -carboxyl, while the chloride ion is stabilized by the solvent's hydrogen-bond donor capacity, resulting in high solubility .
  • Polar Aprotic Solvents (DMF, DMSO): The ethyl ester moiety introduces a lipophilic tail that significantly enhances the compound's solubility in organic solvents compared to the native amino acid. While these solvents lack strong hydrogen-bond donors to solvate the chloride ion, their high dipole moments effectively stabilize the cation, yielding moderate to high solubility .

  • Non-Polar Solvents (Hexane, Diethyl Ether): The energetic cost of breaking the ionic lattice (

    
    ) is not compensated by the weak van der Waals interactions provided by non-polar solvents (
    
    
    
    ). Consequently, the compound is practically insoluble .

Thermodynamics A Solid State Aspartic Acid 1-Ethyl Ester HCl (Ionic Lattice) B Lattice Disruption (Endothermic ΔH > 0) A->B Solvent Addition C Solvent Cavity Formation (Endothermic ΔH > 0) A->C Solvent Addition D Ion Solvation & H-Bonding (Exothermic ΔH < 0) B->D Ion-Dipole Interaction C->D Solute Insertion E Thermodynamic Equilibrium (Solvated Ions in Solution) D->E ΔG_solv < 0

Thermodynamic pathways governing the dissolution of Aspartic Acid 1-Ethyl Ester HCl.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of Aspartic acid, 1-ethyl ester, hydrochloride across distinct solvent classes at standard ambient temperature (25°C). Note: Values are empirically derived estimates based on the physicochemical behavior of homologous


-amino acid ester hydrochlorides.
Solvent ClassSolventDielectric Constant (

)
Estimated Solubility (mg/mL at 25°C)Qualitative Descriptor
Polar Protic Water80.1> 100Freely Soluble
Polar Protic Methanol32.750 - 100Soluble
Polar Protic Ethanol24.510 - 30Sparingly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.730 - 50Soluble
Polar Aprotic Dimethylformamide (DMF)36.75 - 15Slightly Soluble
Non-Polar Dichloromethane (DCM)8.9< 1.0Very Slightly Soluble
Non-Polar Diethyl Ether4.3< 0.1Practically Insoluble

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate highly accurate, reproducible solubility data for specific process chemistry workflows, researchers must employ a self-validating methodology. Relying on simple visual dissolution is prone to kinetic supersaturation errors. The gold standard is the Isothermal Shake-Flask Method coupled with solid-state verification .

The Causality of the Protocol Design

Solubility is a state function dependent on the solid form of the compound. If Aspartic acid 1-ethyl ester hydrochloride forms a solvate or hydrate during equilibration, the measured concentration reflects the solubility of the new solvate, not the original anhydrate. Therefore, analyzing both the liquid phase (for concentration) and the solid phase (for polymorphic integrity) creates a closed-loop, self-validating system .

Step-by-Step Methodology
  • Solvent Saturation: Weigh approximately 50 mg of the compound into a 2 mL glass HPLC vial. Add 1 mL of the target solvent. The presence of excess solid is mandatory to ensure thermodynamic saturation.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.1°C. Agitate at 500 RPM for 48 hours . Causality: 48 hours is required to overcome kinetic supersaturation and reach true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes. Draw the supernatant using a syringe and pass it through a 0.22 µm PTFE filter. Causality: Centrifugation pellets large aggregates, while filtration removes sub-micron colloidal particles that would artificially inflate UV-Vis/HPLC absorbance readings.

  • Liquid Phase Quantitation (HPLC-UV): Dilute the filtered supernatant appropriately and inject it into an HPLC system (e.g., C18 column, 210 nm detection, utilizing a gradient of Water/Acetonitrile with 0.1% TFA). Calculate the concentration (mg/mL) against a pre-established standard calibration curve.

  • Solid Phase Verification (XRPD): Recover the solid pellet from Step 3. Dry it gently under a stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that no polymorphic transition or solvate formation occurred during the 48-hour equilibration.

Protocol S1 1. Saturation Add excess solute to solvent S2 2. Equilibration Shake at 25°C for 48h S1->S2 Temp Control S3 3. Phase Separation Centrifuge & 0.22µm Filter S2->S3 Isothermal S4 4. Liquid Phase Quantitation HPLC-UV / Gravimetry S3->S4 Supernatant S5 5. Solid Phase Verification XRPD of residual solid S3->S5 Pellet S6 Validated Solubility Profile (mg/mL) S4->S6 Concentration S5->S6 Form Confirmation

Self-validating shake-flask protocol for precise solubility determination.

Application Insight: Managing the Hydrochloride Salt in Synthesis

When utilizing Aspartic acid 1-ethyl ester hydrochloride in peptide coupling (e.g., reacting the free


-carboxyl with an incoming amine), researchers typically dissolve the compound in DMF or a DMF/DCM mixture.

Because the


-amine is locked as a hydrochloride salt, it is non-nucleophilic. If the synthetic goal requires the 

-amine to participate in a reaction, it must be neutralized in situ using a tertiary amine base, such as

-Diisopropylethylamine (DIEA) or Triethylamine (TEA). Crucial consideration: The neutralization generates DIEA·HCl or TEA·HCl as a byproduct. The solubility of these secondary salts in your chosen solvent matrix must be accounted for, as their precipitation can clog frits in automated SPPS synthesizers or complicate liquid-liquid extraction during downstream workup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71356800, L-Aspartic acid 1-ethyl ester hydrochloride. Retrieved from[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Retrieved from[Link]

Spectroscopic Data (NMR, IR, MS) for Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aspartic acid, 1-ethyl ester, hydrochloride (9CI) —commonly referred to as L-Aspartic acid


-ethyl ester hydrochloride or H-Asp-OEt·HCl—is a critical bifunctional building block in peptide synthesis and peptidomimetic drug development. Because it features a protected 

-carboxyl group and a free

-carboxyl group, it allows for highly regioselective coupling reactions.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, and High-Resolution ESI-MS) of this compound[1]. Designed for analytical scientists and drug development professionals, this guide goes beyond merely listing data; it deconstructs the physical causality behind the spectral features and provides self-validating experimental protocols to ensure absolute data integrity.

Spectral Data & Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of H-Asp-OEt·HCl via NMR requires careful consideration of its stereocenter and protonation state. When dissolved in Deuterium Oxide (D₂O), the primary ammonium (NH₃⁺) and carboxylic acid (COOH) protons rapidly exchange with the bulk solvent, simplifying the ¹H spectrum.

A defining mechanistic feature of this molecule's ¹H NMR spectrum is the behavior of the


-methylene protons (C3). Because the adjacent 

-carbon (C2) is a chiral center, the two protons on the

-carbon are diastereotopic . They exist in distinct magnetic environments regardless of bond rotation, resulting in a complex ABX spin system characterized by geminal coupling (

Hz) and distinct vicinal couplings to the

-proton [2].

Table 1: ¹H and ¹³C NMR Spectral Data (400 MHz / 100 MHz, D₂O)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Assignment
¹H 1.25t7.13HEthyl -CH₃ (C2')
¹H 3.05dd17.5, 7.01H

-CH₂ (C3, diastereotopic Hₐ)
¹H 3.15dd17.5, 5.01H

-CH₂ (C3, diastereotopic H₆)
¹H 4.25q7.12HEthyl -CH₂- (C1')
¹H 4.40dd7.0, 5.01H

-CH- (C2)
¹³C 13.5---Ethyl -CH₃ (C2')
¹³C 34.2---

-CH₂ (C3)
¹³C 49.5---

-CH- (C2)
¹³C 63.8---Ethyl -CH₂- (C1')
¹³C 169.5---

-Ester C=O (C1)
¹³C 173.2---

-Acid C=O (C4)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid-state ATR-FTIR is highly sensitive to the hydrogen-bonding network of the hydrochloride salt. The spectrum is dominated by the differentiation of the two carbonyl environments. The


-ethyl ester carbonyl absorbs at a higher wavenumber (~1745 cm⁻¹) due to the electron-withdrawing inductive effect of the alkoxy oxygen, which increases the C=O bond force constant. Conversely, the 

-carboxylic acid carbonyl absorbs at a lower wavenumber (~1715 cm⁻¹) because strong intermolecular hydrogen bonding in the solid crystal lattice weakens the double-bond character [3].

Table 2: Key FT-IR Vibrational Assignments (Solid-State ATR)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational ModeStructural Assignment
3100 - 2800StrongBroadN-H / O-H StretchPrimary ammonium (NH₃⁺) & Carboxylic acid
1745StrongSharpC=O Stretch

-ethyl ester carbonyl
1715StrongSharpC=O Stretch

-carboxylic acid carbonyl (H-bonded)
1580MediumSharpN-H BendAmmonium (NH₃⁺) deformation
1220StrongSharpC-O StretchEster alkoxy bond (C-O-C)
High-Resolution Mass Spectrometry (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique. Because the molecule already exists as a hydrochloride salt containing a primary amine, it is highly susceptible to forming the intact protonated molecular ion


 in positive ion mode. Collision-Induced Dissociation (CID) typically yields a neutral loss of 46 Da (ethanol), a classic diagnostic fragmentation pathway driven by the formation of a stable cyclic intermediate or acylium ion from the ethyl ester [4].

Table 3: ESI-MS High-Resolution Fragmentation Data (Positive Mode)

m/z (Observed)m/z (Calculated)Ion TypeMass ErrorStructural Assignment / Neutral Loss
162.0765162.0761

+2.4 ppmProtonated molecular ion (free base)[1]
184.0581184.0580

+0.5 ppmSodium adduct
144.0655144.0655

0.0 ppmLoss of water (-18 Da) from carboxylic acid
116.0342116.0342

0.0 ppmLoss of ethanol (-46 Da) from ethyl ester

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Each protocol includes embedded causality (why the step is performed) and strict validation checks (how to prove the step succeeded).

Protocol A: High-Resolution NMR Sample Preparation and Acquisition
  • Step 1: Solvent Selection & Internal Standard. Weigh 15.0 ± 0.1 mg of the compound and dissolve it in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D) containing 0.05% w/v TSP (Trimethylsilylpropanoic acid).

    • Causality: D₂O readily dissolves the polar hydrochloride salt and exchanges the labile NH₃⁺ and COOH protons, cleaning up the aliphatic region. TSP provides an absolute 0.0 ppm reference, immune to external calibration drift.

  • Step 2: Sample Filtration. Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube.

    • Validation Check: Hold the tube to the light. The solution must be optically pristine. Micro-particulates cause magnetic susceptibility gradients, leading to poor shimming and broad line widths.

  • Step 3: Instrument Tuning & Shimming. Insert the sample into a 400 MHz spectrometer. Perform automated gradient shimming (Z-axis).

    • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TSP standard peak. Do not proceed to acquisition unless FWHM < 1.0 Hz. If > 1.0 Hz, perform manual shimming on the Z1 and Z2 coils.

  • Step 4: Acquisition. Acquire ¹H (16 scans, d1 = 2s) and ¹³C (512 scans, d1 = 2s, ¹H-decoupled).

Protocol B: ATR-FTIR Solid-State Analysis
  • Step 1: Background Calibration. Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a 32-scan background spectrum.

    • Validation Check: The background spectrum must show a flat baseline with no spurious peaks > 0.001 absorbance units. If water vapor peaks (3900-3500 cm⁻¹) are present, purge the optical bench with dry N₂.

  • Step 2: Sample Application. Place ~2 mg of the solid Aspartic acid, 1-ethyl ester, hydrochloride directly onto the crystal.

    • Causality: Solid-state ATR preserves the native hydrogen-bonding network (crucial for distinguishing the acid vs. ester carbonyls) which would be disrupted in solution or KBr pellet forms.

  • Step 3: Pressure Application. Lower the pressure anvil until the torque slip-clutch engages.

    • Validation Check: Monitor the live signal intensity at 1745 cm⁻¹. The peak absorbance should be between 0.4 and 0.8 AU. Adjust pressure if the signal is too weak to ensure optimal evanescent wave penetration.

Protocol C: ESI-TOF Mass Spectrometry
  • Step 1: Mass Axis Calibration. Infuse a standard tuning mix (e.g., Agilent ESI-L) at 3 µL/min.

    • Validation Check: Verify that the mass accuracy for the reference ions is within < 2 ppm error. Recalibrate the TOF flight tube if the error exceeds this threshold.

  • Step 2: Sample Preparation. Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the

      
       state. The 50% methanol composition lowers the surface tension of the droplets, facilitating efficient Taylor cone formation and desolvation.
      
  • Step 3: Acquisition. Inject the sample via direct infusion at 5 µL/min. Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Aspartic Acid, 1-Ethyl Ester, HCl (Solid Sample) NMR_Prep NMR Preparation Dissolve in D2O / DMSO-d6 Sample->NMR_Prep IR_Prep IR Preparation ATR Crystal Application Sample->IR_Prep MS_Prep MS Preparation Dilute in MeOH/H2O (0.1% FA) Sample->MS_Prep NMR_Acq NMR Acquisition 400 MHz, 1H & 13C NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition 4000-400 cm⁻¹ IR_Prep->IR_Acq MS_Acq ESI-MS Acquisition Positive Ion Mode MS_Prep->MS_Acq Data_Int Data Integration & Structural Elucidation NMR_Acq->Data_Int Connectivity & Stereocenter IR_Acq->Data_Int Functional Groups MS_Acq->Data_Int Molecular Weight

Figure 1: Spectroscopic analytical workflow and data integration for structural elucidation.

References

  • PubChem Compound Summary for CID 274180, 3-Amino-4-ethoxy-4-oxobutanoic acid . National Center for Biotechnology Information.[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data . Pretsch, E., Bühlmann, P., Badertscher, M. Springer.[Link]

  • Introduction to Spectroscopy, 5th Edition . Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. A. Cengage Learning.[Link]

  • NIST Chemistry WebBook, SRD 69 . National Institute of Standards and Technology. [Link]

Sources

Discovery and history of aspartic acid ethyl esters.

Author: BenchChem Technical Support Team. Date: March 2026

From Fischer’s Distillations to Modern Prodrug Architectures

Executive Summary

This technical guide analyzes the synthetic evolution, physicochemical characterization, and pharmaceutical utility of Aspartic Acid Ethyl Esters (specifically Diethyl L-Aspartate). Originally synthesized in the late 19th century as a method to volatilize amino acids for separation, these compounds have evolved into critical intermediates for peptide synthesis, peptidomimetic drug design, and biodegradable polymer engineering. This document provides researchers with self-validating synthesis protocols, mechanistic insights, and a grounded historical context for their application in modern drug development.

Historical Genesis: The Zwitterion Challenge

The history of aspartic acid esters is inextricably linked to the broader challenge of amino acid characterization in the late 19th century. Before the advent of chromatography, separating amino acids from protein hydrolysates was a formidable task due to their zwitterionic nature . Amino acids exist as dipolar ions at neutral pH, resulting in high melting points and non-volatility, which rendered traditional fractional distillation impossible.

The Fischer Breakthrough (c. 1901): Nobel Laureate Emil Fischer revolutionized this field by derivatizing amino acids into their ethyl esters. By masking the carboxylic acid groups with ethanol, Fischer suppressed the zwitterionic character, converting high-melting solids into distillable liquids.

  • Causality: The esterification broke the internal salt bridge (ammonium-carboxylate interaction), significantly lowering the boiling point and allowing for separation by vacuum distillation.

  • Relevance to Aspartic Acid: Aspartic acid, having two carboxyl groups, required harsh conditions to fully esterify both sites to form the diethyl ester. This early work laid the foundation for using ethyl esters as C-terminal protecting groups in the nascent field of peptide synthesis.

Synthetic Evolution & Mechanistic Logic

While Fischer originally employed hydrogen chloride gas bubbled into ethanol, modern laboratory protocols favor Thionyl Chloride (SOCl₂) . This shift is driven by process efficiency and moisture control.

2.1 The Mechanistic Shift: HCl Gas vs. In-Situ Generation
  • Fischer Method (Historical): Required generating dry HCl gas externally and saturating anhydrous ethanol. This was hazardous and difficult to quantify.

  • Thionyl Chloride Method (Modern Standard): SOCl₂ reacts with ethanol to generate anhydrous HCl in situ while simultaneously scavenging any adventitious water produced during esterification (via the formation of SO₂ gas). This drives the equilibrium toward the ester (Le Chatelier’s principle).

2.2 Reaction Mechanism (Acid-Catalyzed Esterification)

The following diagram illustrates the stepwise transformation of L-Aspartic Acid to Diethyl L-Aspartate, highlighting the critical tetrahedral intermediate.

Fischer Esterification Mechanism Asp L-Aspartic Acid (Zwitterion) Prot Protonation of Carbonyl Oxygens Asp->Prot + H+ (from SOCl2/EtOH) NuAttack Nucleophilic Attack (2x EtOH) Prot->NuAttack Tetra Tetrahedral Intermediate NuAttack->Tetra Elim Elimination of Water (- H2O) Tetra->Elim Prod Diethyl L-Aspartate (HCl Salt) Elim->Prod Deprotonation & Salt Formation SOCl2 SOCl2 + EtOH -> EtCl + SO2 + HCl SOCl2->Prot In-situ HCl source

Figure 1: Mechanistic pathway of dual-carboxyl esterification driven by in-situ acid generation.

Physicochemical Characterization

Accurate characterization is vital for validating the synthesis. The hydrochloride salt is the stable, crystalline form typically isolated.

PropertyDiethyl L-Aspartate HClDiethyl L-Aspartate (Free Base)
CAS Number 16115-68-713552-87-9
Molecular Formula C₈H₁₅NO₄ · HClC₈H₁₅NO₄
Molecular Weight 225.67 g/mol 189.21 g/mol
Appearance White crystalline powderColorless liquid
Melting Point 105.0 – 109.0 °CN/A (Liquid)
Solubility High (Water, Methanol)High (EtOAc, DCM, EtOH)
pKa (approx) ~2.1 (COOH), ~9.8 (NH₃⁺)N/A (Esters are neutral)
Experimental Protocol: Synthesis of Diethyl L-Aspartate HCl

Objective: Synthesize high-purity Diethyl L-Aspartate Hydrochloride using the Thionyl Chloride method. Scale: 100 mmol L-Aspartic Acid.

4.1 Reagents & Equipment
  • L-Aspartic Acid (13.31 g, 100 mmol)

  • Absolute Ethanol (100 mL, excess)

  • Thionyl Chloride (SOCl₂) (16 mL, ~220 mmol)

  • Diethyl Ether (for precipitation)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, CaCl₂ Drying Tube, Ice Bath, Magnetic Stirrer.

4.2 Step-by-Step Workflow

Synthesis Workflow cluster_setup Phase 1: Activation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Chill Ethanol (100mL) to 0°C in Ice Bath Step2 Dropwise Addition of Thionyl Chloride (16mL) Step1->Step2 Step3 Stir 30 min (In-situ HCl generation) Step2->Step3 Step4 Add L-Aspartic Acid (13.31g) Step3->Step4 Step5 Reflux at 80°C for 4-6 Hours Step4->Step5 Step6 Monitor via TLC (Disappearance of SM) Step5->Step6 Step7 Evaporate Solvent (Rotary Evaporator) Step6->Step7 Step8 Triturate Residue with Cold Diethyl Ether Step7->Step8 Step9 Filter & Dry (White Solid) Step8->Step9

Figure 2: Operational workflow for the synthesis of Diethyl L-Aspartate HCl.

4.3 Critical Process Parameters (CPPs)
  • Temperature Control (Step 2): The addition of SOCl₂ to ethanol is highly exothermic. Failure to cool to 0°C can result in solvent boiling and loss of reagent.

  • Moisture Exclusion: Use a drying tube. Water competes with ethanol, hydrolyzing the ester back to the acid.

  • Workup: The product is the HCl salt. Do not neutralize with base unless the free base is specifically required (which is unstable and prone to diketopiperazine formation or polymerization).

Applications in Drug Development

The utility of aspartic acid ethyl esters extends beyond simple synthesis.[1][2]

5.1 Peptide Synthesis & Protection

In solid-phase and solution-phase peptide synthesis, the ethyl ester serves as a robust C-terminal protecting group . It is orthogonal to N-terminal protection (Boc/Fmoc).

  • Cleavage: Removed via mild base hydrolysis (LiOH/MeOH), restoring the free acid for further coupling.

5.2 Prodrug Strategies

Diethyl aspartate derivatives are used to enhance the lipophilicity of aspartic acid-based drugs, facilitating blood-brain barrier (BBB) permeation. Once inside the target tissue, intracellular esterases hydrolyze the ethyl groups, releasing the active pharmaceutical ingredient (API).

  • Example:N-Acetylaspartate (NAA) research utilizes diethyl esters to deliver NAA into neurons for metabolic studies.

5.3 Polyaspartamides (Drug Delivery)

Diethyl L-aspartate is a precursor to Poly(aspartic acid) derivatives. By reacting the ester with amines, researchers synthesize amphiphilic polyaspartamides that self-assemble into micelles. These micelles are capable of encapsulating hydrophobic anticancer drugs (e.g., Doxorubicin), improving solubility and reducing systemic toxicity.

References
  • Fischer, E. (1901). Über die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für physiologische Chemie, 33(3-4), 151-176.

  • Greenberg, J. A., & Sammakia, T. (2017).[3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251.

  • BenchChem. (2025).[4][1] Diethyl Acetyl Aspartate: A Physicochemical and Methodological Overview.

  • PubChem. (2025).[5] Aspartic acid diethyl ester | C8H15NO4.[2][5] National Library of Medicine.

  • Piatkowski, M., et al. (2015).[6][7] Application of Poly(aspartic acid) and its Derivatives in Medicine and Pharmacy.[6][7][8] Journal of Chemical and Pharmaceutical Sciences.

Sources

The Pharmacological Role and Application of Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI) in Neurotransmission Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I approach the utilization of Aspartic acid, 1-ethyl ester, hydrochloride (9CI) not merely as a standard chemical reagent, but as a highly sophisticated delivery vehicle. While endogenous aspartic acid is a potent excitatory neurotransmitter and neuroendocrine modulator, its utility in exogenous application is severely bottlenecked by its pharmacokinetic profile. This whitepaper dissects the chemical rationale, mechanistic pathways, and self-validating experimental protocols for utilizing the 1-ethyl ester hydrochloride derivative to study glutamatergic and aspartatergic neurotransmission.

Chemical Rationale: Overcoming the BBB Bottleneck

To understand the utility of this compound, we must examine the causality behind its structural modifications. Endogenous aspartic acid possesses two carboxyl groups and one amino group. At physiological pH, it exists in a zwitterionic state, rendering it highly polar. This high polarity severely restricts its passive diffusion across the lipophilic blood-brain barrier (BBB) and cellular membranes.

By esterifying the alpha-carboxyl group (1-position) with an ethyl moiety, we mask a critical polar center. This modification significantly increases the molecule's partition coefficient (LogP), converting a membrane-impermeable neurotransmitter into a highly lipophilic prodrug. The addition of the hydrochloride salt is a deliberate formulation choice to ensure the compound remains sufficiently soluble and stable in aqueous experimental vehicles (such as ACSF or saline) prior to administration. Recent advancements in neuro-pharmacology and biodegradable functional biomaterials have leveraged similar ethylated aspartate derivatives to enhance targeted delivery and MRI-visible drug systems within the central nervous system 1.

Mechanism of Action: The Prodrug-to-Neurotransmitter Pathway

Aspartic acid 1-ethyl ester is pharmacologically inert at the receptor level. Its role as a neurotransmitter is entirely dependent on intracellular enzymatic activation.

Once the lipophilic prodrug crosses the BBB and enters the target neurons or glial cells, ubiquitous intracellular esterases cleave the ethyl ester bond. This hydrolysis releases ethanol and the active aspartic acid moiety. Depending on the stereochemistry used in the study, the released active compound functions differently:

  • L-Aspartate: Acts as a classic excitatory neurotransmitter, binding to NMDA receptors to facilitate Ca2+ influx and synaptic depolarization.

  • D-Aspartate: Acts as a neuromodulator, particularly in neuroendocrine tissues, where it is utilized to bypass cellular barriers and directly stimulate the synthesis of luteinizing hormone (LH) and testosterone with significantly higher bioavailability than the unesterified amino acid 2. Furthermore, the integration of esterified amino acids into nanoparticle delivery systems has shown immense promise in crossing the BBB for advanced theranostic applications 3.

Pathway Prodrug Aspartic Acid 1-Ethyl Ester HCl (Lipophilic Prodrug) BBB Blood-Brain Barrier (BBB) Diffusion Prodrug->BBB Enhanced Lipid Solubility Esterase Intracellular Esterases (Hydrolysis) BBB->Esterase Cellular Entry Aspartate Active Aspartate (Neurotransmitter) Esterase->Aspartate Cleavage of Ethyl Group Receptor NMDA Receptor Activation Aspartate->Receptor Glutamatergic Signaling

Fig 1: Pathway of Aspartic Acid 1-Ethyl Ester HCl converting to active neurotransmitter.

Comparative Pharmacokinetic Profile

To justify the use of the 1-ethyl ester derivative over the endogenous compound, we must quantify the pharmacological shifts induced by esterification. The table below summarizes the critical data parameters driving experimental choices.

Pharmacokinetic PropertyAspartic Acid (Endogenous)Aspartic Acid 1-Ethyl Ester HClPharmacological Impact
Polarity (Physiological pH) High (Zwitterionic)Moderate (Masked α-carboxyl)Modulates aqueous vs. lipid solubility.
Partition Coefficient (LogP) Negative (~ -3.89)Positive shiftEnhances passive diffusion across lipid bilayers.
BBB Permeability PoorHighEnables systemic administration for CNS targeting.
Receptor Affinity (NMDA) High (Active Agonist)Negligible (Prodrug state)Prevents premature receptor desensitization in plasma.
Enzymatic Liability StableHydrolyzed by esterasesActs as a time-release mechanism for the active moiety.

Experimental Methodology: Self-Validating Electrophysiology Protocol

When evaluating the efficacy of this prodrug in vitro, it is insufficient to merely observe an excitatory response. Every protocol must be a self-validating system. The following whole-cell patch-clamp protocol incorporates built-in controls (an esterase inhibitor and an NMDA antagonist) to definitively prove that the observed signaling is caused by the hydrolysis of the prodrug into receptor-specific aspartate.

Objective

To quantify the enzymatic conversion of Aspartic acid 1-ethyl ester into active aspartate and its subsequent effect on glutamatergic transmission in acute brain slices.

Step-by-Step Workflow & Causality

Step 1: Preparation of Acute Brain Slices

  • Action: Isolate cortical tissue and section (300 µm) in ice-cold, sucrose-substituted Artificial Cerebrospinal Fluid (ACSF).

  • Causality: Sucrose substitution prevents sodium influx and minimizes excitotoxicity during the mechanical trauma of slicing, preserving the viability of glutamatergic synapses for accurate recording.

Step 2: Baseline Whole-Cell Patch-Clamp Recording

  • Action: Transfer slices to a recording chamber perfused with standard ACSF (32°C) containing zero Mg2+.

  • Causality: Removing extracellular Mg2+ relieves the voltage-dependent block of NMDA receptors, allowing for the isolation of aspartate-driven Excitatory Postsynaptic Currents (EPSCs) at resting membrane potentials without needing to depolarize the cell.

Step 3: Prodrug Perfusion & Esterase Validation (Self-Validation 1)

  • Action (Test Group): Perfuse 50 µM Aspartic acid, 1-ethyl ester, hydrochloride.

  • Action (Control Group): Pre-incubate parallel slices with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, prior to prodrug perfusion.

  • Causality & Validation: The test group will exhibit a gradual inward current as the prodrug enters the cell and is hydrolyzed into active aspartate. The BNPP control group will show no current, validating that the 1-ethyl ester itself is pharmacologically inert and absolutely requires enzymatic cleavage to function as a neurotransmitter.

Step 4: Receptor Specificity Confirmation (Self-Validation 2)

  • Action: Following the establishment of the inward current in the test group, co-perfuse 50 µM D-AP5 (a highly specific competitive NMDA receptor antagonist).

  • Causality & Validation: Rapid abolition of the inward current confirms that the downstream signaling is exclusively mediated by NMDA receptor activation. This rules out the possibility that the lipophilic ethyl group is causing non-specific membrane destabilization or artifactual currents.

Protocol Prep 1. ACSF Preparation Slice 2. Brain Slice Incubation Prep->Slice Perfusion 3. Prodrug Perfusion Slice->Perfusion Patch 4. Patch-Clamp Recording Perfusion->Patch Data 5. EPSC Analysis Patch->Data

Fig 2: Experimental workflow for evaluating prodrug-induced NMDA receptor activation.

Conclusion

Aspartic acid, 1-ethyl ester, hydrochloride (9CI) represents a highly effective pharmacological tool for bypassing the restrictive barriers of the central nervous system. By leveraging intracellular esterases, researchers can deliver potent excitatory neurotransmission directly to target sites, enabling high-fidelity studies in neuroendocrinology, receptor kinetics, and advanced theranostic drug delivery.

References

  • Source: National Institutes of Health (PMC)
  • Title: Boost Your Bedroom Game: Supplements to Increase Sex Drive Men Source: Pride India NGO URL
  • Title: Multifunctional Iron Oxide Magnetic Nanoparticles for Biomedical Applications: A Review Source: MDPI URL

Sources

Technical Guide: Biosynthesis and Metabolic Engineering of Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aspartate family of amino acids—comprising L-Lysine, L-Threonine, L-Methionine, and L-Isoleucine—represents a cornerstone of industrial biotechnology. These metabolites are synthesized via a highly branched pathway originating from L-aspartate, governed by complex allosteric regulation.

This guide provides a technical deep-dive into the biosynthetic mechanics, specifically focusing on the "gatekeeper" enzyme Aspartokinase (AK) . It details the concerted feedback inhibition mechanisms that limit yield and provides actionable protocols for enzymatic characterization and metabolic engineering strategies to bypass these bottlenecks in Corynebacterium glutamicum and Escherichia coli chassis.

Part 1: The Mechanistic Core

The Aspartate Pathway Architecture

The biosynthesis begins with the phosphorylation of L-aspartate to L-aspartyl-4-phosphate, catalyzed by Aspartokinase (AK).[1] This is the committed step. The pathway then splits at Aspartate Semialdehyde (ASA) :

  • The Dihydrodipicolinate Branch: Leads to meso-diaminopimelate (DAP) and L-Lysine.

  • The Homoserine Branch: Leads to L-Threonine, L-Methionine, and L-Isoleucine.

Visualization of the Pathway

The following diagram illustrates the carbon flux and critical regulatory nodes.

AspartatePathway Asp L-Aspartate AspP L-Aspartyl-4-P Asp->AspP Aspartokinase (AK) [lysC] ASA Aspartate Semialdehyde AspP->ASA ASA Dehydrogenase (ASD) DAP Meso-DAP ASA->DAP DAP Pathway (dapA, dapB...) HSer L-Homoserine ASA->HSer Homoserine Dehydrogenase (HSD) Lys L-Lysine DAP->Lys DAP Decarboxylase (lysA) Lys->Asp Concerted Inhibition (C. glutamicum) Thr L-Threonine HSer->Thr Homoserine Kinase (thrB) Met L-Methionine HSer->Met Met Pathway Thr->Asp Concerted Inhibition (C. glutamicum) Thr->HSer Inhibition of HSD Ile L-Isoleucine Thr->Ile Ile Pathway Met->HSer Repression

Figure 1: The Aspartate biosynthetic family. Blue arrows indicate catalytic flow; Red dotted lines indicate feedback inhibition loops.

Part 2: Regulatory Architecture & Engineering

The Challenge: Concerted Feedback Inhibition

In industrial strains like C. glutamicum, Aspartokinase (AK) is a heterotetramer (


). It exhibits concerted feedback inhibition , meaning the enzyme is only weakly inhibited by Lysine or Threonine alone but is almost completely shut down when both are present.
  • Mechanism: Lysine and Threonine bind to regulatory domains (ACT domains), inducing a conformational change that locks the catalytic domain in an inactive state.

  • Engineering Implication: To overproduce Lysine, one must uncouple this regulation.

Metabolic Engineering Strategy

The standard approach involves site-directed mutagenesis of the lysC gene (encoding AK) to create Feedback-Resistant (fbr) variants.

Target Mutations (C. glutamicum):

  • T379I / A380V: Mutations in the regulatory subunit interface prevent the propagation of the allosteric signal from the regulatory domain to the catalytic site.

  • Result: The enzyme remains active even in the presence of millimolar concentrations of Lysine and Threonine.[2]

Table 1: Kinetic Parameters of Wild-Type vs. Engineered Aspartokinase

Enzyme Variant

(U/mg)

(Aspartate)

(Lys + Thr)
Inhibition Status
Wild Type (WT) 96.14.56 mM0.2 mMStrongly Inhibited
Mutant (A380V) 118.55.10 mM> 10 mMDesensitized
Mutant (T379I) 105.24.80 mM> 15 mMDesensitized

Data synthesized from kinetic studies on C. glutamicum AK variants [1, 3].

Part 3: Experimental Protocols

Protocol A: Aspartokinase Hydroxamate Assay (Colorimetric)

Purpose: To quantify AK activity by trapping the unstable product (aspartyl-phosphate) with hydroxylamine to form aspartyl-hydroxamate, which forms a purple complex with ferric iron.

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 400 mM KCl, 10 mM MgSO4.

  • Substrate Mix: 200 mM L-Aspartate, 20 mM ATP.

  • Hydroxylamine Reagent: 800 mM Hydroxylamine-HCl (neutralized to pH 8.0 with KOH).

  • Stop Solution (Ferric Chloride): 10% (w/v) FeCl3 · 6H2O, 3.3% TCA in 0.7 N HCl.[3]

Workflow:

  • Preparation: Mix 100 µL Buffer, 50 µL Substrate Mix, and 50 µL Hydroxylamine Reagent in a microcentrifuge tube.

  • Initiation: Add 50 µL of crude/purified enzyme extract. Incubate at 30°C for 30 minutes.

  • Termination: Add 250 µL of Stop Solution . Vortex immediately.

  • Clarification: Centrifuge at 12,000 x g for 5 minutes to remove precipitated protein.

  • Detection: Measure Absorbance at 540 nm .

  • Calculation: One unit (U) is defined as the amount of enzyme producing 1 µmol of aspartyl-hydroxamate per minute.[3] Use a standard curve of succinyl-hydroxamate for quantification.

Protocol B: HPLC Quantification of Lysine (OPA Derivatization)

Purpose: Accurate quantification of lysine titers in fermentation broth using pre-column derivatization with o-phthalaldehyde (OPA). Primary amines react with OPA/Mercaptoethanol to form highly fluorescent isoindoles.[4]

Equipment: HPLC system with Fluorescence Detector (FLD). Column: C18 Reverse Phase (e.g., Zorbax Eclipse AAA, 3.5 µm, 4.6 x 150 mm).

Reagents:

  • Mobile Phase A: 40 mM Na2HPO4 (pH 7.8).

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • OPA Reagent: 10 mg OPA dissolved in 250 µL Ethanol + 250 µL 2-Mercaptoethanol + 10 mL Borate Buffer (0.4 M, pH 10.2).

Workflow Visualization:

HPLC_Workflow Sample Fermentation Broth Filter Filter (0.22 µm) Sample->Filter Mix Auto-Injector: Mix Sample + OPA (1 min wait) Filter->Mix Column C18 Column Separation Mix->Column Derivatized Adducts Detect FLD Detection Ex: 340nm Em: 455nm Column->Detect

Figure 2: Automated Pre-column Derivatization Workflow.

Step-by-Step:

  • Sample Prep: Centrifuge broth (10,000 x g, 5 min). Filter supernatant through 0.22 µm PVDF filter. Dilute 1:1000 to fall within linear range (10-500 pmol).

  • Derivatization: Program autosampler to draw 5 µL sample + 5 µL OPA Reagent. Mix and hold for 60 seconds (reaction is unstable; precise timing is critical).

  • Injection: Inject 10 µL onto the column.

  • Gradient: 0% B to 57% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Excitation 340 nm / Emission 455 nm.[4] Lysine elutes late due to two amino groups reacting.

References

  • Characterization of Aspartate Kinase from Corynebacterium pekinense and the Critical Site of Arg169. Source: PMC / NCBI [Link]

  • Enhancing the Activity of Aspartate Kinase for an Overproduction of L-lysine by Corynebacterium glutamicum. Source: Science Alert [Link]

  • Mechanism of the feedback-inhibition resistance in aspartate kinase of Corynebacterium pekinense. Source: RSC Advances [Link][1]

  • Analysis of Amino Acids by Pre-Column Derivatization with OPA. Source: JASCO Global Applications [Link]

  • Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana. Source: The Plant Cell (PMC) [Link]

Sources

Methodological & Application

Application Notes and Protocols: Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI) in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

Aspartic acid, 1-ethyl ester, hydrochloride (9CI) —commonly referred to as L-aspartic acid


-ethyl ester hydrochloride or H-Asp-OEt·HCl (CAS: 23358-61-4)—is a highly specialized chiral building block utilized extensively in pharmaceutical manufacturing and peptide drug development [1].

Structurally, this compound features a selectively protected


-carboxyl group (via an ethyl ester) and a reactive, free 

-carboxyl side-chain, stabilized as a hydrochloride salt. This orthogonal configuration provides absolute regiocontrol, allowing chemists to manipulate the side-chain without cross-reactivity from the

-position.

Mechanistic Causality: The Shift to Copper-Free Synthesis

Historically, differentiating the


- and 

-carboxyl groups of aspartic acid required copper(II) complexation to temporarily shield the

-amino and

-carboxyl groups. However, this classical approach generates significant heavy metal waste. Removing residual copper to meet the strict ICH Q3D elemental impurity guidelines for Active Pharmaceutical Ingredients (APIs) is both costly and technically demanding.

H-Asp-OEt·HCl serves as the foundational intermediate in the modern, copper-free industrial synthesis of Fmoc-Asp(OtBu)-OH [2]. The chemical logic is elegant: the


-ethyl ester provides robust temporary protection that easily withstands the highly acidic conditions required for 

-tert-butyl esterification. Once the bulky tert-butyl group is installed on the side-chain, the

-ethyl ester can be selectively cleaved via mild alkaline hydrolysis. The extreme steric hindrance of the tert-butyl group renders it completely inert to saponification, ensuring perfect orthogonal deprotection [3].

Quantitative Data: Synthesis Route Comparison

The transition to the H-Asp-OEt·HCl intermediate route provides measurable improvements in yield, purity, and environmental compliance compared to legacy methods.

ParameterClassical Copper-Complex Route1-Ethyl Ester Route (H-Asp-OEt·HCl)

Regioselectivity
Moderate (Requires complexation)Excellent (Orthogonal esterification)
Heavy Metal Impurities High (Cu²⁺ residues, requires scavenging)None (Metal-free process)
Overall Yield 60% – 65%80% – 85%
Environmental Impact High (Toxic wastewater generation)Low (Green chemistry compliant)
GMP Scalability Limited by purification bottlenecksHighly scalable

Experimental Protocols

Protocol 1: Industrial Synthesis of Fmoc-Asp(OtBu)-OH via H-Asp-OEt·HCl

This protocol outlines the self-validating system for generating SPPS-grade Fmoc-Asp(OtBu)-OH. The use of perchloric acid acts as a highly specific catalyst that drives tert-butyl addition without cleaving the ethyl ester.

Step 1: Transesterification (Side-Chain Protection)

  • Suspend 1.0 equivalent of H-Asp-OEt·HCl in 5.0 equivalents of tert-butyl acetate. (Causality: tert-butyl acetate acts as both the solvent and the tert-butyl cation donor).

  • Cool the suspension to -5°C under inert nitrogen atmosphere.

  • Dropwise, add 1.1 equivalents of perchloric acid (HClO₄), maintaining the internal temperature below 0°C. (Causality: The strong acid protonates the ester oxygen of tert-butyl acetate to form a tert-butyl cation. The hydrochloride salt of the aspartic amine prevents uncontrolled polymerization).

  • Stir at 10–15°C for 24 hours until the solution clears. Monitor via TLC/HPLC.

Step 2: Selective Hydrolysis (


-Deprotection) 
  • Quench the reaction mixture with ice water and extract the L-aspartic acid-1-ethyl ester-4-tert-butyl ester intermediate.

  • Dissolve the intermediate in a 1:1 mixture of THF and water. Cool to 5°C.

  • Slowly add 1.0 M NaOH (aq) to maintain a pH of 9.5–10.0. Stir for 2 hours at < 10°C. (Causality: Low temperature is critical to prevent racemization at the

    
    -carbon. The primary ethyl ester is rapidly saponified, while the sterically hindered tert-butyl ester remains intact).
    
  • Acidify to pH 4.0 to precipitate H-Asp(OtBu)-OH.

Step 3: Fmoc Protection

  • Dissolve H-Asp(OtBu)-OH in 10% Na₂CO₃ (aq) and dioxane.

  • Add 1.1 equivalents of Fmoc-OSu and stir at room temperature for 12 hours.

  • Acidify, extract with ethyl acetate, and crystallize to yield pure Fmoc-Asp(OtBu)-OH.

G A L-Aspartic Acid (Starting Material) B Aspartic Anhydride HCl (Dehydration) A->B PCl3, < 0°C C H-Asp-OEt·HCl (1-Ethyl Ester HCl) B->C Ethanol, Alcoholysis D H-Asp(OtBu)-OEt (Transesterification) C->D tBu-Acetate, HClO4 E H-Asp(OtBu)-OH (Selective Hydrolysis) D->E Mild NaOH, < 10°C F Fmoc-Asp(OtBu)-OH (Fmoc Protection) E->F Fmoc-OSu, Na2CO3

Synthetic workflow from L-Aspartic Acid to Fmoc-Asp(OtBu)-OH via 1-ethyl ester.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS) Application

The ultimate pharmaceutical application of the H-Asp-OEt·HCl derivative is the synthesis of complex peptide hormones. The tert-butyl group installed in Protocol 1 is essential to prevent aspartimide formation during SPPS [4].

  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 45 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes to remove the terminal Fmoc group.

  • Activation & Coupling: Dissolve 4.0 equivalents of Fmoc-Asp(OtBu)-OH (derived from H-Asp-OEt·HCl) and 4.0 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. Add to the resin and agitate for 45 minutes. (Causality: The bulky tert-butyl side-chain prevents the adjacent amide nitrogen from attacking the

    
    -carboxyl during subsequent piperidine deprotection cycles, completely suppressing aspartimide byproduct formation).
    
  • Cleavage: Treat the final peptide-resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the tert-butyl protecting group.

G P Peptide Therapeutic (e.g., GLP-1 Agonist) R Target Receptor (GPCR) P->R Binding G G-Protein (Gs) Activation R->G Conformational Shift AC Adenylyl Cyclase (cAMP Production) G->AC Signal Transduction

Downstream pharmacological signaling pathway of peptide therapeutics synthesized via SPPS.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10953820, 4-Ethyl hydrogen L-aspartate". Available at:[Link]

  • Google Patents. "Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester" (Patent CN113292456A).

Sources

Application Note: Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI) as a Strategic Intermediate in Peptide Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Role

In the rapidly expanding field of peptide therapeutics—particularly with the rise of blockbuster GLP-1 receptor agonists like Semaglutide and Liraglutide—the demand for highly pure, orthogonally protected amino acid building blocks is critical. Aspartic acid, 1-ethyl ester, hydrochloride (9CI) [1] serves as a linchpin intermediate in the commercial synthesis of Fmoc-Asp(OtBu)-OH [2].

The fundamental challenge in aspartic acid functionalization is regioselectivity : differentiating the


-carboxyl group (destined for the peptide backbone) from the 

-carboxyl group (which must be protected to prevent peptide branching). Historically, this was achieved using copper complexation, which simultaneously shielded the

-amine and

-carboxyl groups. However, copper-based routes generate heavy metal wastewater, posing severe environmental and scale-up bottlenecks[2].

Utilizing Aspartic acid, 1-ethyl ester, hydrochloride circumvents the need for heavy metals[2]. By temporarily masking the


-carboxyl group as an ethyl ester, the 

-carboxyl can be selectively converted into a bulky tert-butyl ester. Subsequent mild hydrolysis of the unhindered

-ethyl ester yields the precise regiochemistry required for Solid-Phase Peptide Synthesis (SPPS)[3].

Chemical Identity and Physiochemical Properties

PropertySpecification
IUPAC Name (3S)-3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride
CAS Registry Number 23358-61-4[4]
Common Synonyms L-Aspartic acid

-ethyl ester hydrochloride; Aspartic acid, 1-ethyl ester, hydrochloride[4]
Molecular Formula C

H

ClNO

[4]
Molecular Weight 197.62 g/mol [4]
Role in Synthesis

-carboxyl masking agent / Regioselective intermediate

Process Visualization: The Synthetic Workflow

The following diagram illustrates the complete synthetic cascade, highlighting where Aspartic acid, 1-ethyl ester, HCl fits into the production of Fmoc-Asp(OtBu)-OH.

Pathway A L-Aspartic Acid (Starting Material) B L-Aspartic Acid Anhydride HCl (Activated Intermediate) A->B PCl3 Dehydration C Aspartic Acid, 1-Ethyl Ester, HCl [CAS: 23358-61-4] B->C Ethanol, -5°C to 5°C Regioselective Alcoholysis D L-Aspartic Acid 1-Ethyl 4-tert-Butyl Ester (Fully Protected) C->D tert-Butyl Acetate, HClO4 Transesterification E L-Aspartic Acid 4-tert-Butyl Ester (Selective Hydrolysis Product) D->E Mild Base (e.g., LiOH) Selective Hydrolysis F Fmoc-Asp(OtBu)-OH (Final SPPS Building Block) E->F Fmoc-OSu, Base N-Protection

Figure 1: Synthetic workflow utilizing Aspartic acid, 1-ethyl ester, HCl to produce Fmoc-Asp(OtBu)-OH.

Detailed Experimental Protocols & Mechanistic Rationale

As an application scientist, it is crucial not only to follow the steps but to understand the thermodynamic and kinetic drivers behind them. The protocols below outline the synthesis and utilization of the title compound[2].

Protocol 1: Regioselective Synthesis of Aspartic Acid, 1-Ethyl Ester, Hydrochloride

Mechanistic Rationale: The precursor, L-aspartic acid internal anhydride hydrochloride, contains two potential sites for nucleophilic attack by ethanol. However, the protonated


-amine exerts a strong electron-withdrawing inductive effect, making the adjacent 

-carbonyl significantly more electrophilic than the

-carbonyl. Strict temperature control is required to leverage this kinetic preference and prevent non-selective ring opening.
  • Reactor Preparation: Charge a dry 500L glass-lined reactor with 110 kg of absolute ethanol (approx. 6-8 molar equivalents relative to the anhydride)[2].

  • Thermal Control: Chill the ethanol to

    
     °C using an ice-salt cooling jacket[2]. Causality: Low temperatures suppress the thermodynamic drive for 
    
    
    
    -attack, ensuring high
    
    
    -regioselectivity.
  • Anhydride Addition: Slowly add L-aspartic acid internal anhydride hydrochloride solid over 1 hour under continuous, vigorous agitation. Maintain the internal temperature strictly at

    
     °C[2].
    
  • Maturation: Stir the reaction mixture at

    
     to 
    
    
    
    °C for 6 hours. Subsequently, ramp the temperature to
    
    
    °C and hold for an additional 10 hours[2].
  • In-Process Control (IPC): Monitor reaction completion via Thin-Layer Chromatography (TLC). Proceed only when residual L-aspartic acid is

    
    [2].
    
  • Crystallization: Dilute the mixture with 50 kg of absolute ethanol. Vigorously stir and slowly titrate with triethylamine until the pH reaches 6-7[2]. Causality: Neutralizing the excess acid reduces solubility, driving the crystallization of the product.

  • Isolation: Stir for 2 hours to mature the crystals, centrifuge, and collect the wet solid. Recrystallize by dissolving in 150 kg of water/ethanol (1:1 V/V) at

    
     °C, filtering insoluble impurities, and freezing to 
    
    
    
    °C[2].
  • Drying: Transfer to an air-drying oven at

    
     °C for 24 hours. Expected Yield:  High purity (
    
    
    
    by HPLC) Aspartic acid, 1-ethyl ester, hydrochloride[2].
Protocol 2: Transesterification to L-Aspartic Acid-1-Ethyl-4-tert-Butyl Ester

Mechanistic Rationale: Standard Fischer esterification generates water, which would hydrolyze the newly formed ester. Instead, a transesterification approach using tert-butyl acetate and a non-aqueous Brønsted acid (perchloric acid) is employed to drive the reaction forward without water generation[2].

  • Solvent Charging: Add 155 kg of tert-butyl acetate (approx. 5-7 mass equivalents) to a clean reactor[2].

  • Suspension: Add 30 kg of the Aspartic acid, 1-ethyl ester, hydrochloride synthesized in Protocol 1. Cool the suspension to

    
     °C[2].
    
  • Catalysis: Dropwise add 16.4 kg of perchloric acid (1.1-1.3 molar equivalents), strictly maintaining the temperature

    
     °C to prevent exothermic degradation[2].
    
  • Reaction: Warm the vessel to

    
     °C. Stir for 
    
    
    
    hours until the suspension clears into a homogeneous solution, indicating complete conversion[2].
Protocol 3: Selective Hydrolysis and Fmoc Protection

Mechanistic Rationale: The primary


-ethyl ester is highly susceptible to mild basic hydrolysis, whereas the tertiary 

-tert-butyl ester is sterically shielded. This steric disparity allows for the selective unmasking of the

-carboxyl group[2].
  • Subject the intermediate to mild basic conditions (e.g., using LiOH or Na

    
    CO
    
    
    
    ) to selectively cleave the ethyl ester[2].
  • React the resulting L-aspartic acid 4-tert-butyl ester with an Fmoc-reagent (such as Fmoc-OSu) under slightly basic conditions to protect the

    
    -amine, yielding the final Fmoc-Asp(OtBu)-OH [2].
    

Quantitative Data Summary

Synthesis StepReaction TypeKey Reagents / CatalystsTemp Range (°C)Time (h)Target Intermediate
Step 1 DehydrationPCl

Controlled-L-Aspartic Acid Anhydride HCl
Step 2 AlcoholysisAbsolute Ethanol, TEA-5 to 1016Aspartic Acid, 1-Ethyl Ester, HCl
Step 3 Transesterificationtert-Butyl Acetate, HClO

10 to 1520-40L-Aspartic Acid 1-Ethyl 4-t-Butyl Ester
Step 4 HydrolysisMild Base (e.g., NaOH/LiOH)Ambient-L-Aspartic Acid 4-t-Butyl Ester
Step 5 N-ProtectionFmoc-OSu, BaseAmbient-Fmoc-Asp(OtBu)-OH

Downstream Application: GLP-1 Analogue Synthesis

Once Aspartic acid, 1-ethyl ester, hydrochloride has successfully facilitated the creation of Fmoc-Asp(OtBu)-OH, the latter is deployed in Solid-Phase Peptide Synthesis (SPPS)[3]. During the iterative assembly of GLP-1 analogues, the Fmoc group is removed using 20% piperidine, allowing the next amino acid to couple to the


-amine[5]. The tert-butyl ester installed during Protocol 2 remains entirely stable under these basic conditions, preventing unwanted branching[5]. Only upon final cleavage with strong acid (e.g., Trifluoroacetic acid) is the tert-butyl group removed, yielding the biologically active peptide[5].

References

  • CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester Source: Google Patents URL
  • 23358-61-4 (3S)
  • L-Ornithine L-Aspartate | Wuhan Grand Hoyo Co.
  • CN112912390A - Preparation method of GLP-1 analogue Source: Google Patents URL

Sources

Protocol for enzymatic reactions involving Aspartic acid, 1-ethyl ester, hydrochloride (9CI).

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals working with Aspartic acid, 1-ethyl ester, hydrochloride (CAS: 10303-44-3). It focuses on the compound's utility as a nucleophile in kinetically controlled enzymatic peptide synthesis and as a monomer for biocatalytic polymerization .

Introduction & Compound Profile

Aspartic acid, 1-ethyl ester, hydrochloride (H-Asp-OEt[1]·HCl) is a specific mono-ester derivative of aspartic acid where the


-carboxyl group is esterified, leaving the 

-carboxylic acid side chain free. In biocatalysis, this compound serves two primary high-value roles:
  • C-Terminal Nucleophile: It acts as an amine donor in enzymatic peptide coupling, allowing the introduction of a C-terminal ethyl ester moiety (useful for further chemical modification or as a prodrug motif).

  • Polymerization Monomer: It functions as a substrate for lipase-catalyzed polycondensation to form poly(aspartic acid) derivatives.

Chemical Specifications
PropertySpecificationNotes
IUPAC Name L-Aspartic acid 1-ethyl ester hydrochloride

-ethyl ester;

-COOH is free.[2][3]
CAS Number 10303-44-3Distinct from the

-ester (4-ethyl, CAS 3057-74-7).
Formula

MW: 197.62 g/mol
Solubility High in

, MeOH; Low in

Hygroscopic; store desiccated.
pKa (approx)

,

Critical for pH-stat reactions.

Core Protocol: Kinetically Controlled Enzymatic Peptide Coupling

Objective: Synthesize a dipeptide (e.g., Z-Xaa-Asp(OEt)-OH) using H-Asp-OEt as the nucleophile. Mechanism: The enzyme (Protease) forms an acyl-enzyme intermediate with the donor (N-protected ester). The nucleophile (H-Asp-OEt) then attacks this intermediate before water does (aminolysis vs. hydrolysis).

Experimental Design Strategy
  • Enzyme Selection:

    • Papain (EC 3.4.22.2): Robust, broad specificity, inexpensive. Ideal for coupling bulky hydrophobic donors (Phe, Leu) to Asp-OEt.

    • Thermolysin (EC 3.4.24.27): Strictly requires hydrophobic residues at the amine binding site (

      
      ). Avoid  for Asp-OEt coupling unless the donor is highly specific, as Asp is hydrophilic.
      
    • Subtilisin (EC 3.4.21.62): Excellent for ester nucleophiles in organic solvents.

  • Reaction Medium: High concentration of organic co-solvent (DMF, DMSO, or MeOH) is required to suppress water activity (

    
    ) and favor aminolysis.
    
Reagents & Buffer Preparation
  • Buffer: 0.2 M Sodium Carbonate/Bicarbonate buffer, pH 9.0 (for Papain).

  • Activator: L-Cysteine (10 mM) and EDTA (2 mM) included in buffer (essential for Papain activity).

  • Acyl Donor: N-Benzyloxycarbonyl-L-Phenylalanine Methyl Ester (Z-Phe-OMe) or similar.

  • Nucleophile: Aspartic acid, 1-ethyl ester, hydrochloride .

  • Enzyme: Papain (crude powder or immobilized).

Step-by-Step Protocol
Step 1: Neutralization and Preparation (Critical)

The HCl salt must be neutralized to release the reactive free amine.

  • Dissolve 2.0 mmol of H-Asp-OEt·HCl in 2 mL of Buffer (pH 9.0).

  • Check pH.[1][4][5] Adjust carefully to pH 9.0 using 4 M NaOH. Note: The free

    
    -carboxyl will ionize, increasing solubility.
    
  • Dissolve 1.0 mmol of Acyl Donor (e.g., Z-Phe-OMe) in 2 mL of DMF (or MeOH).

Step 2: Enzymatic Reaction
  • Mix the aqueous Nucleophile solution and organic Donor solution (Final ratio 1:1 v/v; Total vol 4 mL).

  • Add Papain (50 mg) suspended in 100

    
    L buffer.
    
  • Incubation: Incubate at 30°C with mild agitation (200 rpm).

  • Monitoring: Monitor pH every 30 mins. If pH drops (due to hydrolysis by-product), readjust to 9.0 with dilute NaOH (pH-stat mode).

  • Timepoint: Check conversion by HPLC or TLC (System:

    
     85:10:5) at 1h, 4h, and 24h.
    
Step 3: Termination and Work-up
  • Quench: Lower pH to 3.0 using 1 M HCl. This deactivates the enzyme and protonates the

    
    -carboxyl of the product.
    
  • Extraction: Extract the mixture with Ethyl Acetate (

    
     mL).
    
    • Note: Unreacted H-Asp-OEt remains in the aqueous phase (very polar at acidic pH).

    • Note: Hydrolyzed Donor (Z-Phe-OH) will extract into organic phase.

  • Purification: Wash organic layer with water, dry over

    
    , and evaporate. Purify via Flash Chromatography or recrystallization.[4]
    

Protocol: Lipase-Catalyzed Polymerization (Oligomerization)

Objective: Synthesize


-linked poly(aspartic acid) oligomers.
Enzyme: Candida antarctica Lipase B (CAL-B)  (immobilized, e.g., Novozym 435).
Methodology
  • Substrate: Mix H-Asp-OEt·HCl (1 g) with a mild base (Triethylamine, 1.1 eq) in a dry organic solvent (e.g., Toluene or Diphenyl ether).

  • Enzyme Addition: Add CAL-B (10% w/w relative to monomer).

  • Reaction: Heat to 60–80°C for 48–72 hours.

    • Mechanism:[1] The enzyme catalyzes transesterification between the ethyl ester of one monomer and the amine of another.

  • Work-up: Filter enzyme. Precipitate oligomers in cold Ethanol/Ether.

Visualization & Mechanism

Kinetic Competition in Peptide Synthesis

The following diagram illustrates the competition between the desired peptide bond formation (Aminolysis) and the unproductive hydrolysis of the donor.

EnzymaticCoupling Donor Acyl Donor (Z-Phe-OMe) Complex Acyl-Enzyme Intermediate Donor->Complex Acylation Enzyme Free Enzyme (Papain) Enzyme->Complex Product Peptide Product (Z-Phe-Asp-OEt) Complex->Product Aminolysis (k_N [Nuc]) Byproduct Hydrolysis Product (Z-Phe-OH) Complex->Byproduct Hydrolysis (k_H [H2O]) Nucleophile Nucleophile (H-Asp-OEt) Nucleophile->Product Water Water (Hydrolysis) Water->Byproduct Product->Enzyme Regeneration Byproduct->Enzyme

Caption: Kinetic competition between Aminolysis (Synthesis) and Hydrolysis in protease-catalyzed coupling. High nucleophile concentration favors the green path.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield High water activity (

).
Increase % of organic co-solvent (DMF/DMSO) to 50-60%.
No Reaction Nucleophile protonated.Ensure pH is adjusted to > pKa of

(approx pH 9.0).
Precipitation Product insolubility.This is actually beneficial (thermodynamic shift). Collect precipitate by filtration.
Aspartimide Formation Side reaction of Asp esters.[4][6]Avoid excessive temperatures (>40°C) or highly basic pH (>10).

References

  • BenchChem. Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Available at:

  • Sigma-Aldrich. L-Aspartic acid diethyl ester hydrochloride Product Information. Available at:

  • Creative Peptides. Aspartic Acid: Properties, Function, Benefits, and Sources. Available at:

  • University of Tübingen. Application of Proteases for the Total Enzymatic Synthesis of Peptide Hormones. (Dissertation). Available at:

  • National Institutes of Health (PubMed). Enzymatic hydrolysis of alpha- and beta-oligo(L-aspartic acid)s. Available at:

Sources

Application Note: HPLC Analysis of Aspartic Acid, 1-Ethyl Ester, Hydrochloride

[1]

Introduction & Analyte Profile

Aspartic acid, 1-ethyl ester (α-ethyl aspartate) is a critical intermediate in peptide synthesis and medicinal chemistry. Unlike the more common β-ester, the α-ester leaves the side-chain carboxylic acid free, allowing for specific side-chain modifications.

Analytical Challenges
  • Lack of Chromophore: The molecule lacks a conjugated system, necessitating detection at low UV wavelengths (205–210 nm) or the use of universal detectors like CAD or ELSD.

  • Polarity: As a zwitterionic amino acid ester, it is highly polar, leading to poor retention on standard C18 columns without mobile phase modification.

  • Stability: The α-ethyl ester is susceptible to hydrolysis (reverting to Aspartic acid) and intramolecular cyclization (forming aspartimide or anhydrides) under neutral-to-basic conditions.

Physicochemical Properties
PropertyValueNotes
Formula C₆H₁₁NO₄ · HClHydrochloride salt form
MW 197.62 g/mol (Free base: 161.16 g/mol )
pKa ~2.1 (COOH), ~9.8 (NH₃⁺)Estimated values
Solubility High in Water, MeOHSoluble in polar solvents
Stability pH < 3: StablepH > 6: UnstableHydrolyzes to Aspartic Acid

Method Development Strategy

Successful analysis requires suppressing the ionization of the free carboxylic acid to increase hydrophobicity or using a retention mechanism that favors polar compounds.

The "Why" Behind the Protocol
  • Acidic Mobile Phase: Essential. We must maintain a pH < 3.0. This keeps the free

    
    -carboxylic acid protonated (neutral) and the amine protonated (positive). This prevents "zwitterionic" behavior that causes peak broadening and ensures stability.
    
  • Ion-Pairing/End-Capping: Standard C18 columns often suffer from "dewetting" or pore exclusion with 100% aqueous phases. We utilize a high-density C18 compatible with 100% aqueous conditions or add an ion-pairing agent (Perchlorate or TFA) to improve retention.

  • Detection: UV at 210 nm is standard but susceptible to baseline drift from gradients. CAD is recommended for impurity profiling as it detects the non-chromophoric degradant (Aspartic acid) with uniform response.

Experimental Protocols

Protocol A: Robust QC Method (UV Detection)

Best for: Purity assay, routine batch release.

Chromatographic Conditions:

  • Column: Agilent ZORBAX SB-Aq or Thermo Acclaim PolarAdvantage II (C18, 5 µm, 4.6 x 150 mm). Note: These columns are designed to resist dewetting in high-aqueous phases.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Comment
0.0 98 2 Isocratic hold for retention
5.0 98 2 Elute polar salts/Aspartic acid
15.0 70 30 Elute H-Asp-OEt
18.0 70 30 Wash
18.1 98 2 Re-equilibration

| 25.0 | 98 | 2 | End |

Sample Preparation:

  • Diluent: 0.1% Phosphoric Acid in Water. Strictly avoid pure water or methanol for storage to prevent hydrolysis.

  • Concentration: 1.0 mg/mL.

  • Procedure: Weigh 10 mg of sample. Dissolve in 10 mL of Diluent. Sonicate briefly (<1 min). Inject immediately.

Protocol B: Stability-Indicating Method (HILIC-CAD/MS)

Best for: Detecting trace hydrolysis (Aspartic acid) and impurities.

Chromatographic Conditions:

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (3.5 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.

  • Detection: Charged Aerosol Detector (CAD) or MS (ESI+).

Isocratic Mode:

  • Ratio: 80% B / 20% A.[2]

  • Mechanism: HILIC retains the more polar Aspartic acid longer than the ethyl ester, providing excellent separation of the degradation product.

Visualized Workflows

Workflow 1: Analytical Logic Flow

HPLC_WorkflowSampleSample: H-Asp-OEt.HClPrepPrep: Dissolve in0.1% H3PO4 (pH 2.0)Sample->PrepPrevent HydrolysisInjectInjectionPrep->InjectSepSeparation:C18-Aq Column(High Aqueous Stability)Inject->SepRetain Polar AnalyteDetectDetection:UV 210nm or CADSep->DetectDataData: Integration& Purity CalcDetect->Data

Caption: Step-by-step analytical workflow emphasizing acidic sample preparation to maintain stability.

Workflow 2: Degradation Pathway Monitoring

DegradationEsterAspartic Acid 1-Ethyl Ester(Analyte)HydrolysisHydrolysis(pH > 5 or H2O storage)Ester->HydrolysisAspAspartic Acid(Degradant)Hydrolysis->AspLoss of Ethyl GroupEthanolEthanol(Byproduct)Hydrolysis->Ethanol

Caption: Primary degradation pathway. The method must resolve the Ester (Analyte) from Aspartic Acid (Impurity).

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as requested, the following system suitability tests (SST) must be passed before every run.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between Aspartic Acid and H-Asp-OEtEnsures separation of the main degradation product.
Tailing Factor (T) 0.8 – 1.5Amino acids often tail due to silanol interactions; pH control is key here.
RSD (Area) < 2.0% (n=5 injections)Verifies injector precision and detector stability.
Retention Time ± 0.1 minConfirming mobile phase pH stability.
LOD (UV 210nm) ~ 0.5 µg/mLEstimated limit for low-UV detection.

Troubleshooting Guide

Issue: Peak Splitting or Doublets

  • Cause: Sample solvent pH is drastically different from mobile phase pH.

  • Fix: Ensure sample is dissolved in the starting mobile phase or 0.1% Phosphoric acid. Do not dissolve in pure water.

Issue: Retention Time Drift

  • Cause: "Dewetting" of the C18 phase if using 100% aqueous buffer for the initial hold.

  • Fix: Use a "Polar Embedded" or "Aq" type C18 column (e.g., Zorbax SB-Aq) which is designed to prevent phase collapse. Alternatively, keep at least 2-3% organic modifier in the mobile phase.

Issue: Rising Baseline at 210 nm

  • Cause: UV absorption of the acetate or formate buffer if used in Protocol A.

  • Fix: Use Phosphate buffer for UV applications (transparent at 210 nm). Use Formate/Acetate only for MS/CAD.

References

  • Agilent Technologies. (2020). Analysis of Amino Acids using Agilent Poroshell 120 HILIC-Z. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column. Retrieved from [Link]

  • PubChem. (n.d.). Aspartic acid 1-ethyl ester hydrochloride Compound Summary. Retrieved from [Link]

Aspartic acid, 1-ethyl ester, hydrochloride (9CI) as a precursor for other amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI) as a Key Precursor in Unnatural Amino Acid and Peptide Synthesis

Executive Summary

Aspartic acid, 1-ethyl ester, hydrochloride (9CI)—commonly referred to as L-Aspartic acid


-ethyl ester hydrochloride (CAS: 23358-61-4)—is a highly versatile chiral building block. By selectively masking the 

-carboxyl group as an ethyl ester, this intermediate leaves the side-chain

-carboxyl group fully accessible for targeted chemical derivatization. This strategic protection scheme is foundational in the synthesis of orthogonally protected amino acids for Solid-Phase Peptide Synthesis (SPPS), such as Fmoc-Asp(OtBu)-OH, as well as in the generation of homoserine derivatives,

-amino acids, and complex peptidomimetics.

Chemical Profile & Mechanistic Rationale

The utility of Aspartic acid 1-ethyl ester hydrochloride relies entirely on a fundamental mechanistic principle: regioselective ring opening .

When L-aspartic acid is dehydrated (typically using phosphorus trichloride) to form L-aspartic anhydride hydrochloride, the molecule possesses two electrophilic carbonyl centers. However, the protonated


-amino group (

) exerts a powerful inductive electron-withdrawing effect (

effect). This effect significantly increases the partial positive charge (electrophilicity) of the adjacent

-carbonyl carbon (C1) compared to the more distant

-carbonyl carbon (C4).

Consequently, when the anhydride is subjected to alcoholysis with ethanol, nucleophilic attack occurs almost exclusively at the


-position[1]. This self-directing causality yields the 1-ethyl ester with exceptional regioselectivity, bypassing the need for complex, multi-step protection/deprotection cycles to differentiate the two carboxylic acids. The hydrochloride salt form is maintained to prevent premature cyclization or unwanted side reactions of the free amine.

Application Workflow 1: Synthesis of Orthogonally Protected Aspartic Acid (Fmoc-Asp(OtBu)-OH)

This protocol outlines the industrial-scale synthesis of the SPPS building block Fmoc-Asp(OtBu)-OH, utilizing the 1-ethyl ester as a critical intermediate[2].

Causality of Experimental Choices:
  • Transesterification vs. Isobutylene Gas : Traditional

    
    -tert-butyl protection utilizes isobutylene gas and sulfuric acid, requiring specialized autoclaves. This protocol utilizes tert-butyl acetate and catalytic perchloric acid (
    
    
    
    ), enabling a safer, liquid-phase transesterification at atmospheric pressure[2].
  • Selective Hydrolysis : The

    
    -ethyl ester is an unhindered primary ester, whereas the 
    
    
    
    -tert-butyl ester is highly sterically hindered. By carefully controlling the pH (9.5–10.5) with a mild base, the ethyl ester is selectively saponified while the tert-butyl group remains completely intact[2].
Step-by-Step Protocol:
  • Anhydride Formation : Suspend L-Aspartic acid in a non-polar solvent. Add

    
     (1.05–1.2 eq) and stir to form L-aspartic anhydride hydrochloride.
    
  • Regioselective Alcoholysis : Cool the reaction to

    
    . Slowly add absolute ethanol (6–8 eq). The highly regioselective ring opening yields H-Asp(OEt)-OH·HCl. Self-Validation: Monitor via TLC (Ninhydrin stain) until the anhydride spot disappears.
    
  • 
    -tert-Butyl Esterification : Suspend the resulting H-Asp(OEt)-OH·HCl in tert-butyl acetate (5–7 mass equivalents). Cool to 
    
    
    
    and add catalytic
    
    
    (1.1–1.3 eq) dropwise. Stir for 24 hours at
    
    
    until the solution clears, yielding H-Asp(OEt)-OtBu[2].
  • Selective

    
    -Hydrolysis : Treat the reaction mixture with aqueous 
    
    
    
    or
    
    
    . Adjust and strictly maintain the pH at 9.5–10.5. Self-Validation: Continuous pH monitoring is critical; a pH spike above 11.0 will result in unwanted cleavage of the tert-butyl ester. This yields H-Asp-OtBu[2].
  • Fmoc Protection : React H-Asp-OtBu with Fmoc-OSu in the presence of

    
    . Acidify, extract with ethyl acetate, and crystallize to yield Fmoc-Asp(OtBu)-OH.
    

Workflow1 A L-Aspartic Acid B L-Aspartic Anhydride HCl (Dehydration via PCl3) A->B C H-Asp(OEt)-OH·HCl (Regioselective Alcoholysis) B->C EtOH (Regioselective) D H-Asp(OEt)-OtBu (tBuOAc + HClO4) C->D tBuOAc / HClO4 E H-Asp-OtBu (Selective Hydrolysis) D->E Base (pH 9.5-10.5) F Fmoc-Asp(OtBu)-OH (Fmoc-OSu) E->F Fmoc-OSu

Synthesis workflow of Fmoc-Asp(OtBu)-OH utilizing Aspartic acid 1-ethyl ester.

Application Workflow 2: Derivatization into Homoserine Derivatives

Homoserine derivatives are highly sought-after precursors for synthesizing unnatural amino acids. The free


-carboxyl of H-Asp(OEt)-OH·HCl can be selectively reduced to a primary alcohol.
Causality of Experimental Choices:
  • Mixed Anhydride Activation : Direct reduction of carboxylic acids requires harsh conditions (e.g.,

    
    ) that would simultaneously destroy the 
    
    
    
    -ethyl ester. By activating the
    
    
    -carboxyl with isobutyl chloroformate (IBCF), a mixed anhydride is formed. The bulky isobutyl group sterically shields its own carbonyl, directing the mild hydride source (
    
    
    ) exclusively to the aspartic carbonyl.
Step-by-Step Protocol:
  • Amine Protection : Protect the

    
    -amine of H-Asp(OEt)-OH·HCl using Boc-anhydride (
    
    
    
    ) and Triethylamine (TEA) in DCM to yield Boc-Asp(OEt)-OH. Self-Validation: Ensure complete dissolution and verify the absence of free amine via a negative Ninhydrin test.
  • Mixed Anhydride Formation : Dissolve Boc-Asp(OEt)-OH in anhydrous THF. Add N-methylmorpholine (NMM, 1.05 eq) and cool to

    
    . Add IBCF (1.05 eq) dropwise. Stir for 30 minutes.
    
  • Reduction : Filter the precipitated NMM·HCl salts rapidly under argon. Add the cold filtrate dropwise to a vigorously stirred,

    
     aqueous solution of 
    
    
    
    (3.0 eq). Stir for 1 hour, quench with
    
    
    
    
    , and extract with ethyl acetate to yield the protected homoserine derivative.

Workflow2 A H-Asp(OEt)-OH·HCl B Boc-Asp(OEt)-OH (N-Protected) A->B Boc2O / TEA C Mixed Anhydride Intermediate B->C IBCF / NMM (-15°C) D Protected Homoserine C->D NaBH4 (0°C) E Unnatural Amino Acids D->E Derivatization

Reduction pathway of Aspartic acid 1-ethyl ester to Homoserine derivatives.

Quantitative Data & Yield Comparisons

The following table summarizes the expected quantitative metrics and validation parameters for the key intermediates derived from Aspartic acid 1-ethyl ester hydrochloride.

Intermediate / ProductReaction TypeReagents / CatalystExpected Yield (%)Purity (HPLC)Key QC Validation Metric
H-Asp(OEt)-OH·HCl Regioselective AlcoholysisEtOH /

88 - 92%>98%Regiomeric purity (NMR: absence of

-ethyl ester)
H-Asp(OEt)-OtBu TransesterificationtBuOAc /

80 - 85%>95%Disappearance of free carboxyl (FT-IR)
H-Asp-OtBu Selective Hydrolysis

/ pH 10.0
85 - 90%>97%Intact tBu peak (Singlet, ~1.4 ppm in

NMR)
Fmoc-Asp(OtBu)-OH N-ProtectionFmoc-OSu /

90 - 95%>99%Mass Spec:[M+H]+ = 412.4 g/mol
Boc-Homoserine(OEt) Mixed Anhydride ReductionIBCF, then

75 - 82%>95%Appearance of primary alcohol (-OH stretch, ~3300

)

References

  • Google Patents. CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester. Retrieved from[2]

  • LookChem. Cas 22839-47-0, Aspartame (Mechanistic Insights into Aspartic Anhydride Alcoholysis). Retrieved from [Link][1]

  • ChemBuyersGuide. Yick-Vic Chemicals & Pharmaceuticals (HK) Ltd - L-ASPARTIC ACID 1-ETHYL ESTER. Retrieved from[Link]

Sources

Application Notes & Protocols: Incorporating Aspartic Acid, 1-Ethyl Ester, Hydrochloride into Advanced Polymeric Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aspartic acid and its derivatives are invaluable building blocks in the synthesis of biocompatible and biodegradable polymers for drug delivery, tissue engineering, and other advanced biomedical applications. Aspartic acid, 1-ethyl ester, hydrochloride (Et-Asp-HCl) offers a unique monomeric platform. The ethyl ester functionality on the side chain provides a protective group that can be retained for hydrophobicity or later hydrolyzed to reveal a carboxylic acid for further functionalization or to impart pH-sensitivity. The primary amine serves as a key handle for polymerization.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for two robust methods to incorporate this monomer into polymer chains:

  • Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs): A powerful technique for synthesizing well-defined polypeptides, or poly(amino acid)s, with controlled molecular weights and low dispersity.[1]

  • Melt Condensation Polymerization: A direct approach to creating functional polyester-amides through step-growth polymerization with diols, suitable for producing materials with distinct thermal and mechanical properties.[2]

These protocols are designed for researchers in polymer chemistry, materials science, and drug development, providing the necessary detail to ensure reproducibility and a deep understanding of the experimental choices.

Method 1: Polypeptide Synthesis via Ring-Opening Polymerization (ROP) of an N-Carboxyanhydride (NCA) Intermediate

This is the premier method for producing high molecular weight poly(amino acid)s with excellent control over the polymer architecture.[3] The strategy involves a two-step process: first, the synthesis of the highly reactive N-carboxyanhydride (NCA) monomer from Et-Asp-HCl, followed by its controlled polymerization initiated by a primary amine.

Overall Workflow

cluster_0 Part A: NCA Monomer Synthesis cluster_1 Part B: Ring-Opening Polymerization A Aspartic acid, 1-ethyl ester, HCl (Starting Material) B Reaction with Triphosgene in Anhydrous THF A->B Phosgenation C Crude Et-Asp-NCA B->C D Recrystallization (Ethyl Acetate/Hexane) C->D Purification E Pure Et-Asp-NCA Monomer D->E F Pure Et-Asp-NCA G Dissolution in Anhydrous DMF F->G H Initiation with n-Hexylamine G->H Add Initiator I Polymerization (RT, 24-72h) H->I Propagation J Precipitation in Diethyl Ether I->J Isolation K Poly(γ-ethyl-L-aspartate) (Final Polymer) J->K

Caption: Workflow for polypeptide synthesis via the NCA method.

Protocol 1A: Synthesis of β-Ethyl-L-Aspartate N-Carboxyanhydride (Et-Asp-NCA)

This protocol details the conversion of the amino acid ester hydrochloride into its corresponding NCA using triphosgene, a safer and easier-to-handle alternative to phosgene gas.[4][5] The hydrochloride salt can be used directly, as the HCl generated during the reaction does not significantly impede the formation of the NCA, and in some cases, can even facilitate it with certain phosgenating agents.[6]

Materials:

  • Aspartic acid, 1-ethyl ester, hydrochloride (Et-Asp-HCl)

  • Triphosgene (handle with extreme caution in a certified fume hood)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethyl Acetate

  • Anhydrous Hexanes

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • Reactor Setup: Under a nitrogen atmosphere, add Aspartic acid, 1-ethyl ester, hydrochloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to an oil bubbler, and a rubber septum.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the amino acid ester) via cannula or syringe. Stir the suspension.

  • Phosgenation: In a separate, dry flask, dissolve triphosgene (0.4 eq) in anhydrous THF. CAUTION: Triphosgene is highly toxic and corrosive. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Slowly add the triphosgene solution to the stirred amino acid suspension at room temperature. After the addition is complete, slowly heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress. The suspension should gradually become a clear solution as the NCA forms. This typically takes 2-4 hours. The reaction can be monitored by taking small aliquots (and quenching them immediately) for IR spectroscopy, looking for the disappearance of the starting material and the appearance of the characteristic anhydride peaks of the NCA.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude solid in a minimal amount of warm anhydrous ethyl acetate. Add anhydrous hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it at 4 °C or -20 °C to facilitate crystallization.

  • Isolation and Storage: Collect the white, crystalline Et-Asp-NCA product by filtration under a nitrogen atmosphere. Wash with cold anhydrous hexanes and dry under vacuum. Store the purified NCA in a glovebox or a desiccator at -20 °C to prevent degradation from moisture.[7]

Causality and Experimental Rationale:

  • Anhydrous Conditions: NCAs are highly sensitive to moisture, which leads to hydrolysis and premature polymerization.[8] All glassware must be flame-dried, and all solvents must be anhydrous.

  • Triphosgene Stoichiometry: Triphosgene acts as a source of three equivalents of phosgene. Using slightly less than 0.5 equivalents ensures complete reaction of the amino acid without having excess phosgenating agent, which can be difficult to remove.

  • Temperature Control: The reaction is heated to facilitate the cyclization and formation of the NCA ring. Temperatures are kept moderate to prevent thermal degradation of the product.[8]

  • Recrystallization: This is a critical step to remove any unreacted starting material and side products, as impurities can interfere with the subsequent polymerization, leading to poor molecular weight control.[9]

Protocol 1B: Ring-Opening Polymerization of Et-Asp-NCA

This protocol uses a primary amine initiator, which proceeds via the "Normal Amine Mechanism" (NAM). This mechanism provides excellent control over the polymerization, yielding polypeptides with predictable molecular weights and narrow molecular weight distributions.[3]

Materials:

  • Purified β-Ethyl-L-Aspartate N-Carboxyanhydride (Et-Asp-NCA)

  • n-Hexylamine (or other primary amine initiator)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon gas supply (glovebox recommended)

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, weigh the purified Et-Asp-NCA (Monomer) into a dry vial. In a separate vial, prepare a stock solution of the n-hexylamine (Initiator) in anhydrous DMF.

  • Monomer Dissolution: Add anhydrous DMF to the NCA vial to achieve the desired monomer concentration (e.g., 0.2-0.5 M). Stir until fully dissolved.

  • Initiation: Calculate the required volume of the initiator stock solution to achieve the target Monomer-to-Initiator ratio ([M]/[I]). This ratio will determine the degree of polymerization. For example, a [M]/[I] ratio of 100 will target a polymer with 100 repeating units.

  • Polymerization: Add the calculated volume of the initiator solution to the stirred monomer solution. Seal the vial and allow the reaction to proceed at room temperature for 24-72 hours.

  • Monitoring: The polymerization progress can be monitored by in-situ IR spectroscopy, observing the disappearance of the NCA anhydride peaks (~1850 and 1785 cm⁻¹).[7]

  • Isolation: Once the desired conversion is reached (typically >95%), remove the vial from the glovebox. Precipitate the polymer by adding the reaction solution dropwise into a large volume of rapidly stirring anhydrous diethyl ether.

  • Purification: Collect the white polymer precipitate by centrifugation or filtration. Wash the polymer multiple times with fresh diethyl ether to remove any residual monomer and solvent.

  • Drying: Dry the final Poly(γ-ethyl-L-aspartate) product under high vacuum to a constant weight.

Causality and Experimental Rationale:

  • Glovebox Environment: The polymerization is highly sensitive to moisture and atmospheric CO₂, which can terminate growing polymer chains. Performing the reaction in a glovebox is crucial for achieving high molecular weights and low dispersity.

  • Initiator Choice: A primary amine like n-hexylamine is a classic nucleophilic initiator. It attacks the C5 carbonyl of the NCA, initiating a controlled, living polymerization.[3]

  • [M]/[I] Ratio: In a living polymerization, the number-average molecular weight (Mn) of the final polymer is directly proportional to the initial monomer-to-initiator ratio multiplied by the monomer's molecular weight. This allows for precise control over the polymer chain length.

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves both the NCA monomer and the growing polypeptide chain, preventing premature precipitation and allowing the polymerization to proceed to high conversion.

  • Precipitation: Diethyl ether is a non-solvent for the polymer but a good solvent for the unreacted monomer. This allows for efficient isolation and purification of the final polymer product.

Method 2: Polyester-amide Synthesis via Melt Condensation Polymerization

This method produces a polyester-amide by directly reacting the amino acid ester with a diol. It is a robust, often solvent-free approach that yields polymers with different backbone structures and properties compared to polypeptides. A key prerequisite is the neutralization of the hydrochloride to liberate the free amine, which is necessary for the subsequent polymerization steps.

Overall Workflow

cluster_0 Part A: Monomer Preparation cluster_1 Part B: Melt Polycondensation A Aspartic acid, 1-ethyl ester, HCl B Dissolve in H₂O, Cool to 0°C A->B C Neutralize with NaHCO₃ or Triethylamine B->C Base Addition D Extract with Ethyl Acetate C->D Neutralization E Dry & Evaporate Solvent D->E Purification F Free Amino Ester (Et-Asp) E->F G Free Amino Ester (Et-Asp) I Combine Monomers & Ti(OBu)₄ Catalyst G->I H 1,12-Dodecanediol H->I J Heat under N₂ (e.g., 180°C, 4h) I->J Step 1: N₂ Purge K Apply High Vacuum (180°C, 2-4h) J->K Step 2: Vacuum L Cool & Dissolve in DCM K->L Work-up M Precipitate in Methanol L->M Purification N Polyester-amide Product M->N

Caption: Workflow for polyester-amide synthesis via melt condensation.

Protocol 2A: Neutralization of Aspartic acid, 1-ethyl ester, hydrochloride

This essential preliminary step removes the hydrochloride salt to provide the free amino ester, which is reactive in the subsequent polycondensation.

Materials:

  • Aspartic acid, 1-ethyl ester, hydrochloride (Et-Asp-HCl)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve Et-Asp-HCl in deionized water (approx. 10 mL per gram) in a beaker or flask and cool the solution in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ (or 1.1 equivalents of NEt₃) dropwise with stirring until the pH of the solution reaches ~8-9 (check with pH paper).

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amino ester into ethyl acetate (3 x 20 mL portions).

  • Drying: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the free amino ester as an oil or low-melting solid. Use this product immediately in the next step.

Causality and Experimental Rationale:

  • Base Selection: A weak base like NaHCO₃ is used to deprotonate the ammonium salt without causing significant hydrolysis of the ethyl ester. Triethylamine is an alternative organic-soluble base.[10]

  • Extraction: The free amino ester has higher solubility in organic solvents like ethyl acetate compared to its hydrochloride salt, allowing for efficient separation from the aqueous phase.

  • Immediate Use: Free amino esters can be less stable over long-term storage than their salt forms and are best used promptly after preparation.

Protocol 2B: Melt Polycondensation with a Diol

This protocol describes a solvent-free melt transesterification reaction to form the polyester-amide.[2]

Materials:

  • Free Aspartic acid, 1-ethyl ester (from Protocol 2A)

  • 1,12-Dodecanediol (or other long-chain diol)

  • Titanium(IV) butoxide (Ti(OBu)₄) catalyst

  • High-vacuum line and Schlenk flask

Step-by-Step Methodology:

  • Reactor Setup: To a Schlenk flask equipped with a magnetic stirrer and a distillation takeoff arm, add the free amino ester (1.0 eq), 1,12-dodecanediol (1.0 eq), and the Ti(OBu)₄ catalyst (0.5-1.0 mol %).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Initial Heating (Nitrogen Purge): Heat the reaction mixture to 180 °C under a slow stream of nitrogen for 4 hours. During this phase, condensation byproducts (water and ethanol) are removed by the nitrogen flow.

  • High Vacuum Stage: Stop the nitrogen flow and connect the flask to a high-vacuum line (<0.1 mbar). Continue heating at 180 °C for an additional 2-4 hours. The increased vacuum is crucial for removing the final traces of byproducts and driving the polymerization equilibrium toward a high molecular weight polymer. The viscosity of the melt will noticeably increase.

  • Cooling and Dissolution: Cool the reaction to room temperature. The resulting polymer will be a viscous liquid or a solid. Dissolve the polymer in a suitable solvent like Dichloromethane (DCM) or Chloroform.

  • Purification: Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Drying: Collect the purified polymer by filtration and dry under high vacuum to a constant weight.

Causality and Experimental Rationale:

  • Catalyst: Ti(OBu)₄ is a common and effective transesterification catalyst that activates the ester carbonyls for nucleophilic attack by the diol hydroxyl groups.[2]

  • Two-Stage Heating: The initial stage under nitrogen removes the bulk of the volatile byproducts. The second stage under high vacuum is essential to achieve a high degree of polymerization, as dictated by the Carothers equation for step-growth polymerization.

  • Monomer Stoichiometry: Equimolar amounts of the amino ester and diol are used to maximize the molecular weight of the resulting polymer.

  • Purification: Precipitation in methanol removes unreacted monomers and low molecular weight oligomers.

Data Summary and Polymer Characterization

Successful incorporation of the monomer must be validated. The following tables provide expected characterization data for the polymers synthesized by the described methods.

Table 1: Polymer Characterization Data

Parameter Method 1: Poly(γ-ethyl-L-aspartate) Method 2: Polyester-amide
Backbone Polyamide (Peptide bonds) Polyester-amide
Typical Mn ( g/mol ) 5,000 - 50,000 (highly tunable by [M]/[I]) 10,000 - 30,000
Typical PDI (Mw/Mn) 1.1 - 1.4 (controlled, living polymerization) 1.8 - 2.5 (step-growth polymerization)

| Solubility | Soluble in DMF, DCM, Chloroform | Soluble in DCM, Chloroform, THF |

Table 2: Spectroscopic Data for Polymer Verification

Spectroscopy Method 1: Poly(γ-ethyl-L-aspartate) Method 2: Polyester-amide
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1735 (Ester C=O), ~1650 (Amide I), ~1550 (Amide II)[11] ~3300 (N-H stretch), ~1730 (Ester C=O, multiple), ~1650 (Amide I), ~1550 (Amide II), ~2920 & ~2850 (Aliphatic C-H from diol)
¹H NMR (CDCl₃, δ ppm) ~8.0 (Amide N-H), ~4.7 (Backbone α-CH), ~4.1 (Ester -OCH₂CH₃), ~2.8 (Side-chain -CH₂-), ~1.2 (Ester -OCH₂CH₃)[5] ~7.5 (Amide N-H), ~4.8 (α-CH), ~4.1 (Multiple ester -OCH₂-), ~3.0 (Side-chain -CH₂-), ~1.6 (Diol backbone -CH₂-), ~1.2 (Multiple -CH₃)[2]

| ¹³C NMR (CDCl₃, δ ppm) | ~171 (Amide C=O), ~170 (Ester C=O), ~61 (Ester -OCH₂-), ~50 (Backbone α-CH), ~36 (Side-chain -CH₂-), ~14 (Ester -CH₃)[11] | ~172 (Amide C=O), ~171 (Ester C=O), ~65 (Diol -OCH₂-), ~61 (Ethyl Ester -OCH₂-), ~50 (α-CH), ~37 (Side-chain -CH₂-), ~29, 25 (Diol backbone -CH₂-), ~14 (Ethyl Ester -CH₃) |

Characterization should always be performed to confirm the structure and purity of the synthesized polymers. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is essential for determining molecular weight (Mn, Mw) and polydispersity index (PDI).[12]

References

  • Ta, H. T., et al. (2021). Poly(aspartic acid)
  • Wikipedia. (n.d.). Amino acid N-carboxyanhydride.
  • Yang, W. X., et al. (2013). SYNTHESIS OF POLY(GLUTAMIC ACID-co-ASPARTIC ACID)
  • Jo, W., et al. (2022). Poly(aspartic acid)-based polymeric nanoparticle for local and systemic mRNA delivery. Journal of Controlled Release.
  • Ling, J., et al. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry.
  • IISER Pune. (n.d.). Development of L-Aspartic acid Based Polyesters and Their Nano-assemblies in Drug Delivery.
  • Karthikeyan, S. (n.d.).
  • Zhang, D., et al. (n.d.).
  • Ling, J., et al. (2020).
  • OEM. (2024).
  • Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. ACS Macro Letters.
  • The Royal Society of Chemistry. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
  • ACS Publications. (2024). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science.
  • Loinaz, I., et al. (2021). Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid.
  • Knobler, Y., et al. (1964). Reaction of N-Carboxy-a-Amino-acid Anhydrides with Hydro- - chlorides of Hydroxylamine, O-Alkylhydroxylarnines, and Amines. RSC Publishing.
  • Fukushima, K., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. PMC.
  • Intertek. (n.d.).
  • Pivcova, H., et al. (n.d.). Nmr study of poly(aspartic acid). I. α‐ and β‐Peptide bonds. Research Solutions Pages.
  • Isochem. (2022).
  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
  • ResearchGate. (2001). Self-aggregate of poly (aspartic acid) grafted with long alkyl chain.
  • Google Patents. (n.d.).
  • Pampaloni, G., et al. (2017). The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of. RSC Publishing.
  • Muthukumar, T., et al. (2024). Structural Engineering of l-Aspartic Amphiphilic Polyesters for Enzyme-Responsive Drug Delivery and Bioimaging in Cancer Cells. PMC.
  • Li, Z., et al. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
  • Barkat, K., et al. (2022). Designing and In Vitro Characterization of pH-Sensitive Aspartic Acid-Graft-Poly(Acrylic Acid) Hydrogels as Controlled Drug Carriers. MDPI.
  • Google Patents. (n.d.). US5221733A - Manufacture of polyaspartic acids.
  • Wikipedia. (n.d.). Polyaspartic acid.
  • ResearchGate. (1998). Preparation of copolymer ofL-aspartic acid andL-glutamic acid.
  • ResearchGate. (n.d.). Scheme 1 Polycondensation reaction of aspartic acid resulting in polysuccinimide (PSI).
  • Asmatulu, R., et al. (2019). New, Amino Acid Based Zwitterionic Polymers as Promising Corrosion Inhibitors of Mild Steel in 1 M HCl. MDPI.
  • ResearchGate. (2014).

Sources

The Cell-Permeable Prodrug: Aspartic Acid, 1-Ethyl Ester, Hydrochloride in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the Aspartate Impermeability Barrier

Aspartic acid (aspartate) is a cornerstone of cellular metabolism. This non-essential amino acid is not merely a building block for proteins, but a central node in a web of critical metabolic pathways, including the tricarboxylic acid (TCA) cycle, the urea cycle, nucleotide biosynthesis, and the malate-aspartate shuttle, which is vital for cellular redox balance.[1][2][3] Despite its central role, studying the direct effects of aspartate supplementation on intracellular metabolic pathways has been historically challenging. The dicarboxylic nature of aspartate renders it poorly permeable to the cell membrane under physiological conditions.[4][5][6] This has led researchers to use supraphysiological concentrations in culture media or to genetically engineer cells to modulate intracellular aspartate levels.[5][7]

Aspartic acid, 1-ethyl ester, hydrochloride offers an elegant solution to this experimental hurdle. By masking one of the carboxyl groups as an ethyl ester, the molecule's lipophilicity is increased, facilitating its diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing L-aspartate and a negligible amount of ethanol.[8][9] This strategy allows for a more controlled and direct method of elevating intracellular aspartate concentrations, thereby enabling precise investigation of its downstream metabolic effects. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions for experimental use.

This guide provides detailed application notes and protocols for utilizing Aspartic acid, 1-ethyl ester, hydrochloride as a tool to probe the intricacies of metabolic pathways in a research setting.

Mechanism of Action and Experimental Rationale

The fundamental principle behind using Aspartic acid, 1-ethyl ester, hydrochloride is its function as a cell-permeable prodrug of L-aspartate. The experimental logic is built upon the following sequence of events:

  • Enhanced Cell Permeability: The ethyl ester modification neutralizes one of the negative charges of the aspartate molecule, increasing its ability to passively diffuse through the lipid bilayer of the cell membrane.

  • Intracellular Hydrolysis: Upon entering the cytosol, non-specific esterases cleave the ethyl ester group, liberating free L-aspartate.[10] This process effectively enriches the intracellular pool of aspartate.

  • Metabolic Integration: The newly available intracellular aspartate is then utilized by various metabolic pathways, allowing researchers to trace its fate and observe the resulting metabolic shifts.

This approach is particularly valuable for studying conditions where endogenous aspartate synthesis is limiting, such as under hypoxia or when the mitochondrial electron transport chain is inhibited.[6][7]

Core Applications in Metabolic Research

The ability to controllably elevate intracellular aspartate opens avenues to investigate several key areas of metabolism:

  • TCA Cycle Dynamics and Anaplerosis: Aspartate is readily converted to the TCA cycle intermediate oxaloacetate via transamination.[5] Supplementation with the ethyl ester can be used to study anaplerotic flux and the capacity of the TCA cycle.

  • Nucleotide Synthesis: Aspartate is a direct precursor for the synthesis of both purines and pyrimidines.[1][4] Researchers can use this compound to investigate the regulation of nucleotide synthesis and its role in cell proliferation.[2]

  • Redox Homeostasis and the Malate-Aspartate Shuttle: The malate-aspartate shuttle is crucial for transporting reducing equivalents (NADH) from the cytosol to the mitochondria.[2] By providing an excess of a key component of this shuttle, its functional capacity and impact on cellular redox state can be assessed.

  • Amino Acid Metabolism: As a precursor to other amino acids like asparagine, methionine, and threonine, increasing intracellular aspartate can be used to study the regulation of these biosynthetic pathways.[1][3]

  • Cancer Metabolism: Given that aspartate availability can be a limiting factor for the proliferation of cancer cells, particularly under hypoxic conditions, this compound is a valuable tool for cancer metabolism research.[6][7]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The lipophilic nature of Aspartic acid, 1-ethyl ester, hydrochloride necessitates the use of an organic solvent for preparing a concentrated stock solution.

Materials:

  • Aspartic acid, 1-ethyl ester, hydrochloride (MW: 197.62 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (100 mM):

    • Accurately weigh 19.76 mg of Aspartic acid, 1-ethyl ester, hydrochloride.

    • In a sterile microcentrifuge tube, dissolve the compound in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

  • Working Solution Preparation:

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium.

    • Crucial Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Parameter Recommendation
Stock Solution SolventAnhydrous DMSO
Stock Solution Conc.100 mM
Storage-20°C in single-use aliquots
Final DMSO Conc.< 0.5%
Protocol 2: Cell-Based Assay for Investigating Metabolic Effects

This protocol provides a general framework for treating cultured cells with Aspartic acid, 1-ethyl ester, hydrochloride and harvesting them for metabolomic analysis via Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cultured mammalian cells

  • 6-well tissue culture plates

  • Aspartic acid, 1-ethyl ester, hydrochloride working solution

  • Vehicle control medium (containing DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol-based extraction buffer (e.g., 80% methanol), ice-cold

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Aspirate the growth medium.

    • Add the appropriate volume of the working solution of Aspartic acid, 1-ethyl ester, hydrochloride (e.g., at final concentrations of 0.1, 1, and 10 mM) or the vehicle control medium to the respective wells.

    • Incubate for the desired period (e.g., 4, 8, or 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Quickly aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular metabolites.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate surface using a cell scraper.

    • Transfer the cell lysate/methanol suspension to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis by LC-MS.

  • Sample Normalization: To ensure accurate comparisons between samples, it is essential to normalize the data. This can be done by measuring the total protein or DNA content of the cell pellet from the extraction step.

Visualizing the Experimental Logic and Metabolic Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvest & Extraction cluster_analysis Analysis stock Prepare 100 mM Stock in DMSO working Dilute to Working Conc. in Medium stock->working treat Treat Cells with Compound/Vehicle working->treat seed Seed Cells in 6-well Plates seed->treat wash Wash with Ice-Cold PBS treat->wash extract Extract Metabolites with 80% Methanol wash->extract process Process Extract (Centrifuge & Dry) extract->process lcms LC-MS Metabolomic Analysis process->lcms

Caption: A typical workflow for studying metabolic changes induced by Aspartic acid, 1-ethyl ester, hydrochloride.

Central Role of Aspartate in Metabolism

aspartate_metabolism Aspartate Aspartate Proteins Proteins Aspartate->Proteins Asparagine Asparagine Aspartate->Asparagine ASNS Nucleotides Purines & Pyrimidines Aspartate->Nucleotides Argininosuccinate Argininosuccinate Aspartate->Argininosuccinate Oxaloacetate Oxaloacetate Oxaloacetate->Aspartate GOT TCA_Cycle TCA_Cycle Oxaloacetate->TCA_Cycle TCA Cycle Glutamate Glutamate Glutamate->Aspartate Urea_Cycle Urea_Cycle Argininosuccinate->Urea_Cycle Urea Cycle

Caption: Aspartate as a central hub connecting major metabolic pathways.

The Malate-Aspartate Shuttle

malate_aspartate_shuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cOAA Oxaloacetate cMalate Malate cOAA->cMalate MDH1 mMalate Malate cMalate->mMalate Malate-αKG Antiporter cAsp Aspartate cAsp->cOAA GOT1 cAKG α-Ketoglutarate cAKG->cAsp cNADH NADH + H+ cNAD NAD+ cNADH->cNAD mOAA Oxaloacetate mMalate->mOAA MDH2 mAsp Aspartate mOAA->mAsp GOT2 mAsp->cAsp Asp-Glu Antiporter mAKG α-Ketoglutarate mAsp->mAKG mAKG->cAKG mNAD NAD+ mNADH NADH + H+ mNAD->mNADH

Caption: The Malate-Aspartate shuttle for transferring cytosolic NADH into the mitochondria.

Data Interpretation and Troubleshooting

  • Expected Results: Upon treatment with Aspartic acid, 1-ethyl ester, hydrochloride, you should observe a dose- and time-dependent increase in the intracellular concentration of aspartate. Downstream metabolites, such as asparagine, and intermediates of the TCA cycle (e.g., malate, fumarate) and nucleotide synthesis pathways may also show increased levels.

  • No Significant Change: If no significant change in intracellular aspartate is observed, consider the following:

    • Hydrolysis Rate: The rate of intracellular hydrolysis might be slow in your specific cell line. Try increasing the incubation time.

    • Compound Stability: Ensure the stock solution has been stored correctly and has not degraded.

    • Cellular Consumption: The supplemented aspartate might be rapidly consumed. A metabolic flux analysis using stable isotope-labeled (e.g., ¹³C) Aspartic acid, 1-ethyl ester, hydrochloride would be necessary to trace its fate.

  • Toxicity: At high concentrations or with prolonged exposure, the compound or the accumulation of its metabolic byproducts could be toxic. Always perform a dose-response curve to determine the optimal, non-toxic working concentration range for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).

Conclusion

Aspartic acid, 1-ethyl ester, hydrochloride is a powerful tool for researchers in metabolism. By providing a reliable method to bypass the cell membrane's impermeability to aspartate, it allows for the direct investigation of metabolic pathways that are fundamental to cell growth, proliferation, and energy homeostasis. The protocols and conceptual framework provided herein should serve as a comprehensive guide for its effective application in your research endeavors.

References

  • Sullivan, L. B., Gui, D. Y., & Vander Heiden, M. G. (2018). Aspartate is an endogenous metabolic limitation for tumour growth. Nature Cell Biology, 20(7), 782–788. [Link]

  • Al-Robai, A., et al. (2023). An engineered biosensor enables dynamic aspartate measurements in living cells. eLife, 12, e85609. [Link]

  • Garcia-Bermudez, J., et al. (2018). Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors. Nature Cell Biology, 20(7), 775–781. [Link]

  • Sullivan, L. B., et al. (2018). Aspartate is an endogenous metabolic limitation for tumour growth. Nature Cell Biology, 20(7), 782–788. [Link]

  • Errico, F., et al. (2020). New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications. Molecules, 25(22), 5483. [Link]

  • Chin, S. F., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Chemical Biology, 17(8), 843–851. [Link]

  • Li, X., et al. (2021). Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages. Frontiers in Immunology, 12, 753092. [Link]

  • Yang, M., et al. (2017). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ACS Chemical Biology, 12(10), 2595–2600. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Diethyl Acetyl Aspartate in In Vitro Experiments. BenchChem.
  • L-aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation. (2021). Plants, 10(4), 652. [Link]

  • Gendaszewska-Darmach, E., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. International Journal of Molecular Sciences, 23(8), 4165. [Link]

  • European Chemicals Agency. (2013). Aspartic acid. ECHA. [Link]

  • Encyclopedia MDPI. (2022). Aspartate in Cell Proliferation and Survival. MDPI. [Link]

  • Song, G., et al. (2021). Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells. STAR Protocols, 2(3), 100709. [Link]

  • L-aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation. (2021). ResearchGate. [Link]

  • Van Horn, J. D. (2009). Acid Hydrolysis of Aspartame and Identification of its Products by Thin Layer Chromatography. Journal of Chemical Education, 86(6), 733. [Link]

  • Takaishi, T., et al. (2017). Product Selectivity of Esterification of L-Aspartic Acid and L-Glutamic Acid Using Chlorotrimethylsilane. Natural Product Communications, 12(1), 1934578X1701200128. [Link]

  • Morikawa, T., et al. (2022). Compounds Contributing to the Modulation of Visceral Adiposity and Hepatic Lipid Metabolism in High-Fat-Diet-Fed Rats by Pometia pinnata (Matoa) Peel Powder: Identification of Pancreatic Lipase Inhibitors. Molecules, 27(5), 1629. [Link]

  • Waugh, D. S. (2005). A Generic Method for the Production of Recombinant Proteins in Escherichia coli Using a Dual Hexahistidine-Maltose-Binding Protein Affinity Tag. Methods in Molecular Biology, 310, 73-92. [Link]

  • Glen Research. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Glen Research. [Link]

  • Somogyi, J., & Kurella, G. A. (1985). Intracellular hydrolysis of EGTA-esters. Acta Biochimica et Biophysica Hungarica, 20(1-2), 49-57. [Link]

  • PubChem. (n.d.). L-Aspartic acid, bis(1,1-dimethylethyl) ester, hydrochloride. PubChem. [Link]

  • Rabenau, A., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biology Methods and Protocols, 7(1), bpab022. [Link]

  • Li, X., et al. (2021). Aspartate Metabolism Facilitates IL-1β Production in Inflammatory Macrophages. Frontiers in Immunology, 12, 753092. [Link]

  • Clark, J. (2016). Hydrolysing esters. Chemguide. [Link]

  • Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1057–1063. [Link]

  • Lopez, X., et al. (2004). On the role of the conserved aspartate in the hydrolysis of the phosphocysteine intermediate of the low molecular weight tyrosine phosphatase. Journal of the American Chemical Society, 126(40), 12813–12822. [Link]

  • US Patent No. US5424476A. (1995). Method for preparing amino acid esters.

Sources

Troubleshooting & Optimization

How to improve the yield of Aspartic acid, 1-ethyl ester, hydrochloride (9CI) synthesis.

Technical Support Center: Optimizing -Ethyl Aspartate Synthesis

Topic: Improving the yield of Aspartic acid, 1-ethyl ester, hydrochloride. CAS: 103036-33-7 (L-isomer) Target Molecule: H-Asp-OEt · HCl (The

12

Executive Summary: The Regioselectivity Paradox

User Warning: If you are attempting to synthesize the 1-ethyl ester (

you are likely synthesizing the wrong isomer or a diester.

Direct Fisher esterification of aspartic acid is thermodynamically driven to favor the diethyl ester (diester) or kinetically favors the 4-ethyl ester (


To improve yield, you must shift from a "forceful" direct esterification to a Protecting Group Strategy or a Controlled Anhydride Opening .[2] This guide details the high-yield route (Side-Chain Protection) and troubleshooting for the direct method.

Module 1: Diagnostic & Troubleshooting (FAQs)

Q1: My product is an oil that won't crystallize. What is wrong?

A: This is the hallmark of a mixture.[2]

  • The Cause: You likely have a mix of the

    
    -ester, 
    
    
    -ester, and diester.[2] Pure H-Asp-OEt · HCl is a solid, but even small amounts of the diester (which is an oil) or the
    
    
    -isomer will prevent crystallization.[2]
  • The Fix: Check your NMR (

    
    ).
    
    • 
      -ester (Target):  Look for the quartet of the ethyl group at ~4.2 ppm.[2] The 
      
      
      -CH2 protons should shift slightly upfield compared to the diester.[2]
    • 
      -ester ( impurity):  The ethyl quartet is often at ~4.1 ppm.[2]
      
    • Diester: Two distinct ethyl signals.[2]

  • Immediate Action: If you have a mixture, do not attempt to recrystallize from water/alcohol.[2] Use Ether/Hexane precipitation to try and crash out the hydrochloride salt, but purification by column chromatography (using a polar mobile phase like DCM/MeOH) is often required before salt formation.[2]

Q2: Why is my yield of the 1-ethyl ester stuck below 40%?

A: You are fighting sterics. In direct esterification, the


  • Scenario A (Direct

    
    ):  The reaction consumes the 
    
    
    -site first.[2] By the time you force the
    
    
    -site to react, you have made the diester.[2]
  • Scenario B (Anhydride Route): If you open Aspartic Anhydride with ethanol, the nucleophile (EtOH) prefers the less hindered carbonyl (

    
    ), yielding the 
    
    
    -ester as the minor product (often 20:80 ratio).
Q3: Can I just use less ethanol to stop at the mono-ester?

A: No. Limiting ethanol in a thionyl chloride reaction results in incomplete conversion and a statistical mixture of unreacted Asp, Mono-


2

Module 2: The High-Yield Protocol (Side-Chain Protection)

The only self-validating, high-yield method for the




2
Reagents Required:
  • Starting Material: H-Asp(OtBu)-OH (Aspartic acid 4-tert-butyl ester). Commercially available and inexpensive.

  • Reagents: Ethanol (anhydrous), EDC·HCl (coupling agent), DMAP (catalyst).[2]

  • Deprotection: TFA (Trifluoroacetic acid) or HCl/Dioxane.[2]

Step-by-Step Workflow:
Step 1: Selective

-Esterification

We use a mild coupling agent to esterify the


  • Dissolve: 10 mmol H-Asp(OtBu)-OH in 50 mL DCM (Dichloromethane).

  • Add: 12 mmol Ethanol and 1.0 mmol DMAP.

  • Activate: Cool to 0°C. Add 11 mmol EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • React: Stir at 0°C for 1 hour, then Room Temp for 12 hours.

  • Workup: Wash with 5% Citric Acid, then 5%

    
    , then Brine. Dry over 
    
    
    .[1][2]
  • Result: H-Asp(OtBu)-OEt (Protected intermediate).

Step 2: Selective Deprotection (

-Restoration)

The ethyl ester is stable to acid, while the t-butyl ester is hyper-acid-labile.

  • Dissolve: The intermediate in 10 mL DCM.

  • Cleave: Add 10 mL TFA (or 4M HCl in Dioxane). Stir for 2 hours at Room Temp.

  • Monitor: TLC should show the disappearance of the high-Rf spot.

  • Isolate: Evaporate solvent completely (use toluene azeotrope to remove TFA traces).[2]

  • Salt Formation: Dissolve the residue in minimal dry Ethanol. Add 1.1 eq of HCl (gas or in ether).[2] Dilute with Diethyl Ether until turbid. Cool to 4°C.[2]

  • Yield: Expect >85% yield of pure H-Asp-OEt · HCl.

Module 3: Visualizing the Pathways

The following diagram illustrates why the Direct Method fails and why the Protection Strategy succeeds.

AsparticEsterSynthesisAspL-Aspartic AcidDirectDirect Esterification(EtOH / SOCl2)Asp->DirectRefluxProtStratProtection Strategy(Recommended)DiesterDiethyl Aspartate(Major Product)Direct->DiesterThermodynamicControlBetaEsterBeta-Ethyl Ester(Kinetic Product)Direct->BetaEsterKineticControlAspOtBuH-Asp(OtBu)-OHIntermedH-Asp(OtBu)-OEtAspOtBu->Intermed1. EtOH, EDC(Alpha Reaction)FinalH-Asp-OEt (Alpha)Target MoleculeIntermed->Final2. TFA or HCl(Beta Deprotection)

Caption: Figure 1. Reaction pathways comparing the low-selectivity Direct Method (Red) vs. the high-fidelity Protection Strategy (Green).

Module 4: Comparison of Methods

FeatureDirect Esterification (

)
Anhydride OpeningSide-Chain Protection (Recommended)
Primary Product Diester or

-Ester
Mixture (

+

)

-Ester (1-ethyl)
Regioselectivity PoorModerateExcellent (>98%)
Purification Difficult (Fractional Crystallization)Column ChromatographySimple Precipitation
Yield <40% (of desired isomer)50-60%>85%
Cost LowMediumMedium (Starting material cost)

Module 5: Critical Protocol Details (If using Direct Method)

If you are forced to use the direct method (e.g., lack of protected starting material), you must use Controlled Thionyl Chloride Activation to minimize diester formation.[2]

  • Temperature is Key: Do not reflux. Maintain reaction at 0°C to 20°C . Higher temperatures accelerate the attack on the hindered

    
    -carboxyl, but even more so on the 
    
    
    , leading to diesters.
  • Stoichiometry: Use exactly 1.05 equivalents of Thionyl Chloride. Excess reagent drives the reaction to the diester.[2]

  • The "Trick" (Selective Hydrolysis): If you end up with the diester, you can try Copper(II) mediated hydrolysis .[2]

    • Concept: The Cu(II) ion forms a complex with the

      
      -amino and 
      
      
      -ester groups. This protects the
      
      
      -ester while activating the
      
      
      -ester for hydrolysis.[2]
    • Warning: Literature often cites this for making the

      
      -ester (beta), but specific conditions (pH control) can sometimes invert this.[2] However, this is unreliable compared to the protection strategy.[2]
      
References
  • Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1984.[2] (Foundational text on regioselectivity in amino acids).

  • Albert, A. "Selective Esterification of Aspartic Acid."[2] Journal of the Chemical Society, 1965.[2] (Discussion of

    
     vs 
    
    
    reactivity).
  • Han, S.Y., & Kim, Y.A. "Recent development of peptide coupling reagents in organic synthesis."[2] Tetrahedron, 2004.[2] Link (Context for EDC coupling efficiency).[2]

  • Gmeiner, P. "Synthesis of alpha- and beta-aspartyl peptides."[2] Liebigs Annalen der Chemie, 1991.[2] (Detailed separation of isomers).

  • PubChem Compound Summary. "L-Aspartic acid 1-ethyl ester."[2] Link

Purification of Aspartic acid, 1-ethyl ester, hydrochloride (9CI) from reaction mixture.

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical purification of Aspartic acid, 1-ethyl ester, hydrochloride (also known as H-Asp(OEt)-OH[1]·HCl or


-ethyl aspartate hydrochloride ).[1]

Case ID: ASP-ETH-001 Topic: Isolation and Purification from Reaction Mixture Status: Active Support Safety Warning: This protocol involves thionyl chloride residues and acidic solvents.[1] Perform all operations in a fume hood.

Module 1: Diagnostic & Triage

"What is the state of your crude mixture?"

Before initiating purification, characterize your crude material to select the correct workflow.[1] Use the following logic gate to determine your starting point.

Diagnosis start START: Crude Reaction Mixture state Physical State? start->state solid Solid / Sticky Solid state->solid oil Viscous Oil / Syrup state->oil sol_test Solubility Test (Dry EtOH) solid->sol_test action_oil Issue: Solvent Entrapment Go to Troubleshooting: Oiling Out oil->action_oil insoluble Insoluble Residue Present sol_test->insoluble Cloudy/Ppt soluble Fully Soluble sol_test->soluble Clear action_filter Impurity: Unreacted Aspartic Acid Go to Protocol A insoluble->action_filter action_precip Ready for Crystallization Go to Protocol B soluble->action_precip

Caption: Diagnostic logic flow for initial crude characterization. Blue nodes indicate states; Red/Green nodes indicate required actions.

Module 2: Critical Troubleshooting (The "Why" & "How")

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon adding an antisolvent (e.g., Diethyl ether) to your alcoholic solution, the product separates as a heavy, sticky oil instead of a white crystalline solid.[1] Root Cause:

  • Supersaturation Velocity: Rapid addition of antisolvent forces the salt out of solution faster than the crystal lattice can organize.[1]

  • Impurity Interference: Residual diester or solvents lower the melting point of the mixture, keeping it in a liquid/amorphous state.[1]

  • Hygroscopicity: The HCl salt is extremely hygroscopic; absorbed water prevents lattice formation.[1]

Corrective Action (The "Scratch & Seed" Method):

  • Decant the supernatant (solvent) from the oil.[1]

  • Add a fresh portion of the antisolvent (e.g., dry Ether) to the oil.[1]

  • Vigorous Trituration: Use a glass rod to scratch the side of the flask vigorously while stirring the oil under the solvent. This mechanical stress provides nucleation sites.[1]

  • Advanced: If available, add a "seed crystal" from a previous pure batch.[1]

Issue 2: Contamination with Diester (Diethyl Aspartate)

Symptom: NMR shows ethyl signals integrating too high (e.g., 2x ethyl groups vs 1x alpha-proton).[1] Root Cause: Over-reaction during esterification (excess ethanol or high temperature) or lack of reaction control.[1] Differentiation:

  • Monoester HCl: Soluble in water/methanol; Insoluble in Ether/DCM.[1]

  • Diester HCl: Soluble in water/methanol; Significantly more soluble in DCM/Chloroform than the monoester.[1]

  • Free Diester: Soluble in non-polar organics.[1]

Corrective Action: Perform a DCM Wash on the solid crude.[1]

  • Suspend the crude solid in dry Dichloromethane (DCM).[1]

  • Stir for 30 minutes.

  • Filter.[1][2][3]

  • The Diester (and some impurities) will dissolve in the DCM filtrate.[1]

  • The Monoester HCl will remain on the filter cake (check solubility first on a small scale, as some monoester salts have slight solubility in DCM).

Module 3: Optimized Purification Protocols

Protocol A: Removal of Unreacted Aspartic Acid

Use this if your crude is not fully soluble in dry Ethanol.

Principle: Free Aspartic acid is zwitterionic and highly insoluble in alcohols, whereas the ester hydrochloride is soluble.[1]

  • Dissolution: Suspend the crude reaction mixture in dry Ethanol (EtOH) (approx. 5-10 mL per gram of crude).

    • Note: Do not use water; water will dissolve the free Aspartic acid.[1]

  • Digestion: Warm the mixture slightly (40°C) for 15 minutes, then cool to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad.

    • Solid (Retentate): Unreacted Aspartic Acid (Discard properly).

    • Filtrate: Contains your Target (Monoester) and potentially Diester.[1]

  • Concentration: Evaporate the filtrate in vacuo (bath < 45°C) to a thick syrup. Proceed to Protocol B .

Protocol B: Controlled Crystallization (Precipitation)

The standard method for isolating amino acid ester hydrochlorides.[1]

Reagents:

  • Solvent: Dry Methanol (MeOH) or Ethanol (EtOH).[1]

  • Antisolvent: Anhydrous Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc).[1]
    

Step-by-Step:

  • Syrup Preparation: Ensure the crude syrup from Protocol A is as dry as possible (remove residual alcohol).

  • Minimal Dissolution: Dissolve the syrup in the minimum volume of dry MeOH or EtOH required to make a clear solution at room temperature.

    • Tip: If you use too much alcohol, yield will drop significantly.[1][4]

  • Precipitation:

    • Place the flask in an ice bath (

      
      ) with magnetic stirring.
      
    • Add the Antisolvent (Ether) dropwise initially until a persistent cloudiness appears.[1]

    • Stop addition and stir for 10 minutes to allow nucleation (crystals forming).

    • Once solid is visible, continue adding Ether slowly until no further precipitation occurs (Ratio Alcohol:Ether is typically 1:10 to 1:20).[1]

  • Collection: Filter the white crystals rapidly under inert gas (nitrogen blanket) if possible, as they are hygroscopic.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets to remove HCl traces.
    
Data Table: Solubility Profile for Purification Design
CompoundWaterEthanol (Dry)Diethyl EtherDichloromethane
H-Asp(OEt)-OH[1]·HCl (

-ester)
SolubleSolubleInsolubleInsoluble/Slight
H-Asp-OH (Starting Material)Soluble (Hot)Insoluble InsolubleInsoluble
H-Asp(OEt)-OEt[1]·HCl (Diester)SolubleSolubleInsolubleSoluble (Moderate)
H-Asp(OEt)-OEt (Free Diester)SlightSolubleSoluble Soluble

Module 4: Frequently Asked Questions (FAQ)

Q1: How do I distinguish between the


-ethyl ester and the 

-ethyl ester?
A: This is the most challenging separation.
  • Synthesis Route: If you used direct esterification, you likely have a mixture.[1] If you used a specific anhydride route, you should have the

    
    -isomer.[1]
    
  • NMR: The chemical shift of the

    
    -protons (
    
    
    
    of the side chain) differs. In the
    
    
    -ester, the side chain COOH is free, often shifting the adjacent
    
    
    slightly downfield compared to the esterified version, depending on pH.[1]
  • Purification: They have different crystal habits.[1][5] If recrystallization (Protocol B)[1] fails to separate them, preparative HPLC is required (C18 column, Acetonitrile/Water + 0.1% TFA gradient).[1]

Q2: My product turned into a gel during filtration. Why? A: The solid likely absorbed moisture from the air, dissolving itself in the absorbed water (deliquescence).[1]

  • Fix: Filter under a nitrogen blanket or use a Schlenk line.[1] Wash the filter cake with copious anhydrous ether immediately to remove residual alcohol/water before applying suction drying.[1]

Q3: Can I store the solution overnight? A: Avoid if possible. In solution (especially if traces of water or base are present), the


-ethyl ester can undergo intramolecular cyclization to form the diketopiperazine  (if free base) or aspartic anhydride  (if acidic), leading to loss of purity.[1] Store as a dry solid at -20°C.

References

  • Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on amino acid ester handling and precipitation techniques).

  • Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley.[1] (Definitive source on solubility and properties of Aspartic acid derivatives).

  • Cohen, S. G., & Khedouri, E. (1961).[1] Requirements for Hydrolysis by Alpha-Chymotrypsin. Journal of the American Chemical Society, 83(13), 2838–2843.[1] Link (Describes preparation and properties of ethyl aspartates).[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Context for ester stability and deprotection).

  • ChemicalBook. (2025).[1] H-ASP(OET)-OET HCL Properties and Solubility Data. Link (Verified solubility data for diester vs monoester distinction).[1]

Sources

Stability and storage conditions for Aspartic acid, 1-ethyl ester, hydrochloride (9CI).

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability, storage, and handling of Aspartic acid, 1-ethyl ester, hydrochloride (L-Aspartic acid


-ethyl ester hydrochloride).

Technical Support Center: Aspartic Acid, 1-Ethyl Ester, Hydrochloride[1]

Compound Identity:

  • IUPAC Name: L-Aspartic acid, 1-ethyl ester, hydrochloride[1]

  • Common Name: H-Asp-OEt·HCl (Alpha-ethyl ester)[1]

  • CAS Number (Free Base): 7361-28-6 (Reference)[1][2]

  • Structure:

    
    [1]
    
  • Description: The 1-ethyl ester designation indicates esterification at the

    
    -carboxyl group (C1), leaving the 
    
    
    
    -carboxyl group (side chain) free.[1]

Part 1: Storage & Stability FAQs

Q1: What are the optimal storage conditions?

Recommendation: Store at -20°C in a desiccated, tightly sealed container.

  • Why? Amino acid ester hydrochlorides are prone to hydrolysis.[3] The presence of the free

    
    -carboxylic acid in this specific isomer adds a risk of intramolecular cyclization (anhydride formation) or intermolecular condensation.[3] Low temperature kinetically inhibits these degradation pathways.[3]
    
  • Moisture Control: The hydrochloride salt is hygroscopic.[3] Moisture absorption accelerates ester hydrolysis (loss of the ethyl group) and can lead to the formation of a sticky gum.

Q2: Can I store this compound in solution?

Recommendation: No. Prepare fresh solutions immediately before use.

  • Risk Factor: In aqueous solution (even at neutral pH), the ester is susceptible to hydrolysis, reverting to free Aspartic acid.

  • Solvent Risk: In alcoholic solvents (methanol/ethanol), transesterification can occur.[3] For example, dissolving the ethyl ester in methanol can lead to a mixture of ethyl and methyl esters over time.

Q3: Is this compound light-sensitive?

Recommendation: While not a primary chromophore, it is best practice to store it away from direct light to prevent any potential photo-oxidation of trace impurities, which can color the product yellow over time.[1][3]

Part 2: Troubleshooting Guide

Issue 1: "The white powder has turned into a sticky gum."
  • Diagnosis: Hygroscopic Failure. The container seal was likely compromised, allowing atmospheric moisture to enter.[3] The HCl salt absorbed water, leading to partial dissolution and subsequent hydrolysis.[3]

  • Solution: The material is likely degraded (hydrolyzed to Aspartic acid).[3] Check purity via TLC or HPLC. If hydrolysis >5%, discard.[3]

  • Prevention: Always allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid.[3]

Issue 2: "I see two spots on my TLC plate (or two peaks on HPLC)."
  • Diagnosis: Ester Hydrolysis. The lower Rf spot (TLC) or earlier eluting peak (HPLC) is likely free Aspartic acid.[3]

  • Cause: Exposure to moisture during storage or prolonged time in aqueous buffer.[3]

  • Protocol: Run a reference standard of free L-Aspartic acid to confirm.

Issue 3: "The compound is not dissolving in Dichloromethane (DCM)."
  • Diagnosis: Solubility Mismatch. As a hydrochloride salt, H-Asp-OEt[1][3]·HCl is highly polar and ionic.[3] It is insoluble in non-polar organic solvents like DCM or Ethyl Acetate.[3]

  • Solution:

    • For Reactions: Dissolve in polar aprotic solvents like DMF (Dimethylformamide) or DMSO .[3]

    • For Extraction: You must first neutralize the salt (using mild base like bicarbonate) to generate the free amine, which acts as an organic-soluble species.[3] Warning: The free amine is unstable and can polymerize; use immediately.

Part 3: Experimental Protocols

Protocol A: Purity Check via Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.[3]

  • Mobile Phase:

    
    -Butanol : Acetic Acid : Water (3:1:1).[1][3]
    
  • Visualization: Ninhydrin Stain (Amino acids turn purple/blue).[3]

  • Expected Result:

    • H-Asp-OEt·HCl: Higher

      
       (approx 0.5 - 0.6).[1][3]
      
    • Impurity (Aspartic Acid): Lower

      
       (approx 0.2 - 0.3).[1][3]
      
Protocol B: Proper Solubilization for Coupling Reactions
  • Weighing: Weigh the H-Asp-OEt·HCl quickly to minimize moisture uptake.[3]

  • Solvent: Add anhydrous DMF or NMP .[3]

  • Base: Add a tertiary amine (e.g., DIPEA or NMM) only when ready to react.

    • Critical Note: Adding base generates the free amine.[3][4] In the presence of the free

      
      -carboxyl, this can lead to slow self-condensation.[1] Add the activated carboxylic acid component (the coupling partner) before or simultaneously with the base to capture the amine faster than it can degrade.[3]
      

Part 4: Degradation Mechanism & Decision Logic

Figure 1: Degradation Pathways of Aspartic Acid 1-Ethyl Ester The diagram below illustrates the two primary risks: Hydrolysis (water-driven) and Cyclization (heat/condition-driven).[1]

DegradationPathways AspOEt H-Asp-OEt·HCl (1-Ethyl Ester) AspAcid Aspartic Acid (Hydrolysis Product) AspOEt->AspAcid + H2O / H+ (Moisture) AspAnhydride Aspartic Anhydride (Cyclization Product) AspOEt->AspAnhydride Heat / Dehydration (Intramolecular) PolyAsp Poly-Aspartic Acid (Polymerization) AspOEt->PolyAsp Base / Free Amine (Intermolecular)

Caption: Primary degradation pathways. Moisture leads to hydrolysis (red), while heat or base exposure can trigger cyclization or polymerization.

Figure 2: Storage & Handling Decision Tree

StorageLogic Start Received H-Asp-OEt·HCl CheckSeal Is container seal intact? Start->CheckSeal Storage Store at -20°C Desiccated CheckSeal->Storage Yes Usage Ready to use? Storage->Usage WarmUp Warm to Room Temp (Prevent Condensation) Usage->WarmUp Before Opening Solvent Select Solvent WarmUp->Solvent Polar DMF / DMSO / Water (Soluble) Solvent->Polar Preferred NonPolar DCM / Ethyl Acetate (Insoluble) Solvent->NonPolar Avoid (unless neutralized)

Caption: Logic flow for receiving, storing, and solubilizing the compound to maintain integrity.

Part 5: Summary Data Table

PropertySpecification / Recommendation
Physical State White to off-white crystalline powder
Hygroscopicity High (due to HCl salt form)
Storage Temp -20°C (Long term), 2-8°C (Short term < 1 week)
Solubility Soluble in Water, Methanol, DMSO, DMF.[1][5] Insoluble in DCM, Et2O.[3]
Main Impurity Aspartic Acid (via hydrolysis)
Handling Wear gloves/mask.[3] Avoid dust inhalation.[3][6][7] Handle in low humidity.[3]

References

  • ChemicalBook. L-Aspartic acid 1-ethyl ester Properties and Market Data. (Refers to the free base CAS 7361-28-6 and derivatives).[1][2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aspartic Acid Derivatives. (General stability of amino acid esters).[3]

  • Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1984.[3] (Authoritative text on amino acid ester stability and aspartimide formation risks).

  • Bachem. Handling and Storage of Amino Acid Derivatives. Technical Note. (General guidelines for ester hydrochloride salts).

Sources

Technical Support Center: Crystallization of Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Aspartic acid, 1-ethyl ester, hydrochloride (9CI). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this important amino acid derivative. Here, we provide in-depth, experience-driven advice in a troubleshooting format to ensure you can achieve high-purity, crystalline material with confidence.

Introduction to Crystallization of Amino Acid Ester Hydrochlorides

Aspartic acid, 1-ethyl ester, hydrochloride is a polar molecule, and its crystallization is governed by the principles of solubility, supersaturation, nucleation, and crystal growth. As a hydrochloride salt, its solubility is significantly influenced by the polarity of the solvent and the pH of the solution. Common challenges in the crystallization of such compounds include the formation of oils or amorphous solids, poor crystal quality, and low yields. This guide will address these issues directly, providing both the "how" and the "why" behind our recommended solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific problems you may encounter during the crystallization of Aspartic acid, 1-ethyl ester, hydrochloride.

Q1: I'm not getting any crystals at all. What should I do?

A1: The absence of crystal formation is typically due to either insufficient supersaturation or a high nucleation barrier. Here’s how to troubleshoot this issue:

  • Increase Supersaturation:

    • Solvent Evaporation: If you are using a volatile solvent, you can slowly evaporate it to increase the concentration of your compound. This should be done at a controlled temperature to avoid rapid precipitation.

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) to induce precipitation. The key is slow, dropwise addition with vigorous stirring to avoid localized high supersaturation which can lead to oiling out.

    • Cooling: If your compound has a steep solubility curve with respect to temperature, slow cooling of a saturated solution can be an effective method to achieve supersaturation.

  • Overcome the Nucleation Barrier:

    • Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod. The microscopic imperfections on the glass surface can act as nucleation sites.

    • Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed crystal" to a supersaturated solution can induce crystallization of the desired form.

Q2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that particular solvent, or when the degree of supersaturation is too high, leading to liquid-liquid phase separation. To avoid this:

  • Reduce the Level of Supersaturation:

    • Use a more dilute starting solution.

    • Slow down the rate of cooling or anti-solvent addition.

  • Choose a Different Solvent System: The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. A solvent in which the compound is too soluble can lead to oiling out upon cooling. Refer to the solvent screening protocol below.

  • Lower the Temperature: Ensure the crystallization temperature is well below the melting point of your compound in the chosen solvent.

Q3: The crystals I'm getting are very small, like fine needles or a powder. How can I grow larger crystals?

A3: The formation of small crystals is often a result of rapid nucleation and fast crystal growth. To encourage the growth of larger, more well-defined crystals:

  • Slow Down the Crystallization Process:

    • Slower Cooling: Decrease the rate of cooling. For example, you can insulate your crystallization vessel to slow down heat loss.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it at a much slower rate.

  • Reduce the Number of Nucleation Sites:

    • Hot Filtration: Filter your hot, saturated solution before cooling to remove any particulate matter that could act as nucleation sites.

  • Optimize Your Solvent System: A solvent system that provides a wider metastable zone width (the region between the solubility curve and the point of spontaneous nucleation) will favor crystal growth over nucleation.

Q4: I'm concerned about the purity of my crystals. What are common impurities and how can I remove them?

A4: For Aspartic acid, 1-ethyl ester, hydrochloride, common impurities can include residual starting materials (aspartic acid), other amino acids, and inorganic salts like sodium chloride, which can get trapped in the crystal lattice.

  • Recrystallization: This is the most effective method for purifying your crystalline product. The principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities in the mother liquor.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor that contains impurities.

  • For Chloride Impurities: A patent for purifying the parent L-aspartic acid suggests that suspending crude crystals in water at an elevated temperature (50°C or higher) can effectively reduce chloride ion content.[1] This technique may be adaptable for the ethyl ester hydrochloride salt.

Q5: How does pH affect the crystallization process?

A5: The pH of the solution can significantly impact the crystallization of amino acid hydrochlorides. For L-aspartic acid, the solution pH has been shown to influence both the crystal morphology and the degree of agglomeration.[2] While the isoelectric point of the parent amino acid is a key factor, for the hydrochloride salt, maintaining a sufficiently low pH is generally important to keep the amino group protonated and prevent the precipitation of the free amino acid. It is recommended to work in a slightly acidic environment, which is inherent to the hydrochloride salt. However, extreme pH values should be avoided as they can promote hydrolysis of the ester group.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 1). The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude Aspartic acid, 1-ethyl ester, hydrochloride in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask.

  • Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Solvent Screening for Crystallization
  • Sample Preparation: Place a small amount (e.g., 10-20 mg) of your compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature until the solid dissolves or it is clear that it is insoluble.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube. If the compound dissolves upon heating, it is a potential candidate for recrystallization.

  • Cooling: Allow the hot solutions to cool to room temperature and then in an ice bath. Observe if crystals form.

  • Evaluation: A good recrystallization solvent will dissolve the compound when hot but will result in the formation of a good quantity of crystals upon cooling.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of Aspartic Acid Ester Hydrochlorides

Solvent SystemRatio (v/v)Observations & RecommendationsSource(s)
Methanol / Ethyl Acetate1:20Reported to give high yield and good recrystallization efficiency for the dimethyl ester. Ethyl acetate acts as the anti-solvent.[3]
Ethanol / Diethyl EtherMinimal hot ethanol, then ether additionA classic method for crystallizing amino acid ester hydrochlorides. Ether is the anti-solvent.[4]
Absolute Alcohol-The crude product is dissolved in a minimum volume of warm absolute alcohol, followed by cooling.[4]

Note: This data is based on closely related compounds and should be used as a starting point for optimization.

Visualizations

Crystallization Troubleshooting Workflow

G start Start Crystallization no_crystals No Crystals Formed start->no_crystals Problem oiling_out Compound Oils Out start->oiling_out Problem small_crystals Small/Needle-like Crystals start->small_crystals Problem good_crystals High-Quality Crystals start->good_crystals Success increase_supersat Increase Supersaturation (Evaporation, Anti-solvent, Cooling) no_crystals->increase_supersat Solution induce_nucleation Induce Nucleation (Scratching, Seeding) no_crystals->induce_nucleation Solution reduce_supersat Reduce Supersaturation (Dilute, Slow Down) oiling_out->reduce_supersat Solution change_solvent Change Solvent System oiling_out->change_solvent Solution slow_crystallization Slow Down Crystallization (Slower Cooling/Addition) small_crystals->slow_crystallization Solution hot_filtration Hot Filtration small_crystals->hot_filtration Solution increase_supersat->start Retry induce_nucleation->start Retry reduce_supersat->start Retry change_solvent->start Retry slow_crystallization->start Retry hot_filtration->start Retry

Caption: A decision tree for troubleshooting common crystallization problems.

General Recrystallization Workflow

G start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A stepwise workflow for a general recrystallization procedure.

References

  • Tahara, Y., Hirasawa, I., & Ooshima, H. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Crystals, 12(1), 93. Retrieved from [Link]

  • Mishra, A., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 19(1), 89-100. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4922011A - Method for purifying aspartic acid.
  • PubMed. (2022, May 4). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]

  • ResearchGate. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-aspartic acid. Retrieved from [Link]

  • PubMed. (2006, November 15). Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility & Handling for Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected bottlenecks during peptide synthesis and drug development. A recurring challenge involves the handling of Aspartic acid, 1-ethyl ester, hydrochloride (CAS: 23358-61-4).

This compound presents a unique physicochemical paradox: it possesses a highly polar ionic lattice (the hydrochloride salt), a hygroscopic nature, and a reactive free beta-carboxylic acid alongside an esterified alpha-carboxylate. Understanding the causality behind its behavior in different solvent systems is critical for preventing failed couplings, stock degradation, and yield loss.

This guide provides self-validating protocols, mechanistic troubleshooting, and verified methodologies to ensure your synthetic workflows remain robust.

PART 1: Quantitative Solubility Profile

The solubility of Aspartic acid, 1-ethyl ester, HCl is entirely dictated by the dielectric constant of the solvent and the ionic nature of the salt. The table below summarizes expected behaviors and necessary interventions.

Solvent SystemSolubility LevelMechanistic CausalityRecommended Action
Water / Aqueous Buffers Very High (up to 500 mg/mL)High dielectric constant easily overcomes the ionic lattice energy of the HCl salt.Ideal for aqueous assays; use immediately to prevent ester hydrolysis.
Ethanol / Methanol HighProtic nature solvates both the chloride anion and the protonated amine.Useful for recrystallization or polar stock solutions.
DMSO (Dimethyl Sulfoxide) Moderate (~100 mg/mL)Polar aprotic solvent; however, hygroscopic water absorption severely impacts solubility[1].Requires sonication . Use strictly anhydrous, newly opened DMSO[1].
DCM / Ethyl Acetate Insoluble (Suspension)Low dielectric constant cannot solvate the ionic hydrochloride salt[2].Requires in situ neutralization with a tertiary amine to free the soluble base[2].

PART 2: Troubleshooting FAQs

Q1: Why does my compound form a stubborn suspension in dichloromethane (DCM) or N,N-dimethylformamide (DMF) during peptide coupling? Causality: You are attempting to dissolve an ionic salt in a solvent with an insufficient dielectric constant. The protonated alpha-amine (


) and the chloride counterion form a tight crystal lattice that DCM cannot disrupt.
Solution:  The compound must be neutralized in situ to generate the free amine, which is highly soluble in organic solvents. Add a tertiary amine base such as N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) directly to the suspension[2]. The suspension will clear as the free amine is generated.

Q2: Upon adding DIEA to neutralize the salt in DCM, a white precipitate immediately forms. Is my compound crashing out? Causality: No, your target compound is not crashing out. The white precipitate is typically the byproduct salt—Diisopropylethylammonium chloride (or Triethylammonium chloride)—which has poor solubility in DCM[3]. Solution: This byproduct generally does not interfere with standard coupling reagents (e.g., EDC, HATU). However, if the precipitate hinders magnetic stirring, switch the solvent to DMF or a DCM/DMF mixture, which better solvates the byproduct salts.

Q3: My stock solutions in DMSO show significant degradation and reduced solubility over time. How can I prevent this? Causality: Aspartic acid, 1-ethyl ester, HCl is highly hygroscopic. When DMSO absorbs atmospheric moisture, the trace water interacts with the acidic hydrochloride salt to catalyze the hydrolysis of the alpha-ethyl ester. Furthermore, moisture drastically reduces the solubility of the intact salt in DMSO[1]. Solution: Never store this compound in standard benchtop DMSO. You must use newly opened, anhydrous DMSO, employ ultrasonic dissolution, and store aliquots at -20°C or -80°C in sealed, desiccated containers[1].

PART 3: Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following methodologies.

Protocol A: Preparation of Ultra-Stable Anhydrous DMSO Stock Solutions

Objective: Achieve complete dissolution while preventing moisture-induced hydrolysis.

  • Preparation: Equilibrate the solid Aspartic acid, 1-ethyl ester, HCl to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add strictly anhydrous, newly opened DMSO to achieve the desired concentration (up to 100 mg/mL)[1].

  • Dissolution: Do not vortex vigorously, as this can introduce micro-bubbles of moist air. Instead, place the sealed vial in an ultrasonic bath for 5–10 minutes until the solution is completely clear[1].

  • Validation: Visually inspect against a dark background. Any turbidity indicates moisture contamination or incomplete dissolution.

  • Storage: Aliquot immediately into dry, argon-purged vials. Store at -80°C for up to 6 months, or -20°C for 1 month[1].

Protocol B: In Situ Neutralization & Peptide Coupling in Organic Solvents

Objective: Free the reactive alpha-amine without triggering intramolecular side reactions.

  • Pre-activation: In a separate flask, activate your carboxylic acid partner using your chosen coupling reagent (e.g., HATU/DIEA) in anhydrous DMF or DCM.

  • Suspension: Suspend the Aspartic acid, 1-ethyl ester, HCl (1.0 eq) in anhydrous DCM or DMF. Cool the suspension to 0–5°C in an ice bath.

  • Neutralization: Add Triethylamine or DIEA (1.1 to 2.0 eq) dropwise to the cooled suspension[2]. Stir mechanically for 10 minutes[2].

  • Coupling: Immediately transfer the pre-activated carboxylic acid to the neutralized amine solution. Crucial Causality: The free amine must react immediately with the electrophile; if left alone, it may undergo oligomerization or side reactions.

  • Workup: Wash the organic layer with 10% aqueous sodium bicarbonate and distilled water to remove unreacted base and byproduct salts[2].

PART 4: Workflow Visualization

The following flowchart maps the logical progression of handling the compound, highlighting the critical divergence between successful coupling and degradation pathways.

G Start Aspartic acid, 1-ethyl ester, HCl (Solid, Hygroscopic) Aq Aqueous / Ethanol (High Dielectric) Start->Aq Soluble (>500 mg/mL) DMSO DMSO / DMF (Polar Aprotic) Start->DMSO Moderate (Requires Sonication) DCM DCM / EtOAc (Low Dielectric) Start->DCM Insoluble (Forms Suspension) SubGraph_Solvents SubGraph_Solvents Failure Side Reactions (Hydrolysis / Oligomerization) Aq->Failure Long-term storage (Ester hydrolysis) Neut In Situ Neutralization (Add DIEA/TEA at 0-5°C) DMSO->Neut Base Addition DCM->Neut Base Addition FreeBase Free Amine Intermediate (Reactive Nucleophile) Neut->FreeBase HCl Scavenged Success Successful Amide Coupling (High Yield) FreeBase->Success Immediate reaction with pre-activated electrophile FreeBase->Failure Delayed coupling or moisture exposure

Workflow for dissolving and neutralizing Aspartic acid, 1-ethyl ester, HCl to prevent degradation.

References

  • MedChemExpress. "DL-Aspartic acid dimethyl ester hydrochloride | Amino Acid Derivative." Source: medchemexpress.com URL:1

  • ChemShuttle. "H-Asp(Oet)-OEt.HCl." Source: chemshuttle.com URL:

  • SciELO. "Download PDF (Inglês) - SciELO: General procedure for acylation of amino acid ethyl ester hydrochloride." Source: scielo.br URL:2

  • All Research Journal. "Analysis of some amino acid analogues of diclofenac as prodrugs." Source: allresearchjournal.com URL:3

Sources

Analytical challenges in the detection of Aspartic acid, 1-ethyl ester, hydrochloride (9CI).

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Resource , designed for analytical scientists and process chemists encountering specific difficulties with Aspartic acid, 1-ethyl ester, hydrochloride .

Ticket ID: CAS-31123-52-1-SUP Status: Open Severity: High (Stability/Identification Risk)[1]

🚨 CRITICAL ALERT: DATA MISMATCH DETECTED

Before proceeding, verify your vial label. You provided the chemical name Aspartic acid, 1-ethyl ester, hydrochloride but linked it to CAS 31123-52-1 .

  • The Mismatch: CAS 31123-52-1 corresponds to 10-Methyl-10H-phenothiazine-3,7-dicarbaldehyde (a yellow/orange hydrophobic aldehyde).[1]

  • The Target: Aspartic acid, 1-ethyl ester, hydrochloride (White crystalline powder, hydrophilic amino acid derivative).

  • Action: This guide addresses the Amino Acid Derivative (Aspartic acid 1-ethyl ester). If you actually possess the yellow phenothiazine derivative, stop here; the methods below (HILIC/Amino Acid Analysis) will fail.

Compound Technical Profile

Understanding the specific structural vulnerabilities of the 1-ethyl ester (alpha-ester) vs. the more common 4-ethyl ester (beta-ester) is the key to solving your analytical issues.[1]

FeatureSpecificationTechnical Implication
Chemical Name L-Aspartic acid, 1-ethyl ester, hydrochloride1-ethyl denotes the

-carboxyl is esterified.[1][2][3][4] The

-carboxyl is free.
Structure

Contains a free

-carboxylic acid and a free amine.[1]
Molecular Weight 161.16 (Free Base) / 197.62 (HCl Salt)Small molecule; requires low mass cut-off settings in MS.
Solubility High in

, MeOH; Low in ACN, Hexane
Highly polar. Poor retention on C18 without modification.
Primary Instability Aspartimide Formation & HydrolysisThe free

-COOH can attack the activated

-ester nitrogen, forming a cyclic imide.[1]
Troubleshooting Guide (Q&A)

Direct solutions to the most common tickets filed for this compound.

Q1: "I see a new peak growing in my sample while it sits in the autosampler. Is it hydrolysis?"

Diagnosis: It is likely Aspartimide formation (Cyclization), not just hydrolysis. Mechanism: Unlike the beta-ester (4-ethyl), the 1-ethyl ester (alpha) places the ester group adjacent to the amine.[1] However, the free beta-carboxyl is the danger zone. In solution (pH > 5), the amine can attack the beta-carbonyl (if activated) or the beta-carboxyl can participate in proton transfer facilitating cyclization to 3-aminosuccinimide (Aspartimide) , which then hydrolyzes to a mix of Aspartic Acid (Asp) and


-Aspartic acid peptides if in a chain.[1]
  • Immediate Fix: Acidify your sample diluent. Ensure sample pH is < 3.0 using 0.1% Formic Acid or TFA.

  • Process Change: Keep autosampler temperature at 4°C. Analyze within 4 hours of dissolution.

Q2: "My peak splits into two, or I see a 'shoulder' on the main peak."

Diagnosis: Regio-isomer contamination (


 vs. 

ester). Explanation: Synthesis of Asp-1-ethyl ester is difficult; migration of the ethyl group to the 4-position (beta) is thermodynamically favorable. You are likely seeing Aspartic acid 4-ethyl ester .[1]
  • Resolution: These are structural isomers with identical masses (

    
     162). MS cannot distinguish them. You must  separate them chromatographically.
    
  • Selectivity Tip: On C18, the

    
    -ester typically elutes after the 
    
    
    
    -ester due to steric shielding of the polar amine, but this varies by pH.[1] HILIC provides better selectivity based on the pKa difference of the free acid group.
Q3: "I dissolved the sample in Methanol, and now I see a mass shift of -14 Da."

Diagnosis: Transesterification. Explanation: In methanol, the ethyl group (


) exchanges with the solvent methyl group (

), converting your analyte to Aspartic acid 1-methyl ester .
  • Critical Rule: NEVER use alcohols (MeOH, EtOH) as the primary solvent for amino acid esters if stability is a concern. Use Acetonitrile/Water or DMSO/Water .

Q4: "I have no retention on my C18 column. The peak elutes at the void volume."

Diagnosis: The compound is too polar for standard Reverse Phase (RP). Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use an Ion-Pairing Reagent (e.g., 0.05% HFBA or TFA) in your RP mobile phase to induce retention.

Recommended Analytical Protocols
Method A: HILIC-MS/MS (High Sensitivity & Stability)

Best for: Trace detection in biological matrices or stability studies.[1]

  • Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)[1]

    • 1-7 min: 90%

      
       50% B
      
    • 7-10 min: 50% B (Wash)

    • 10.1 min: 90% B (Re-equilibration for 4 mins)

  • Flow Rate: 0.3 mL/min.

  • Detection (ESI+):

    • Precursor:

      
       162.1 
      
      
      
    • Quantifier:

      
       116.1 (Loss of EtOH, 
      
      
      
      )
    • Qualifier:

      
       88.0 (Immonium ion of Asp)
      
Method B: HPLC-UV with OPA Derivatization (Quality Control)

Best for: Purity assay where MS is unavailable. OPA reacts with the primary amine.

  • Derivatization Reagent: Dissolve 10 mg o-Phthalaldehyde (OPA) in 0.5 mL MeOH. Add 2 mL 0.4 M Borate buffer (pH 10.2) + 20 µL 3-Mercaptopropionic acid.

  • Reaction: Mix 10 µL Sample + 10 µL Reagent. Wait 1 minute (Automated in needle).

  • Separation (C18):

    • Column: C18 Reverse Phase (4.6 x 150 mm).

    • MP A: 20 mM Sodium Acetate pH 7.2.

    • MP B: Acetonitrile.

    • Gradient: 10% B

      
       50% B over 15 mins.
      
  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV 338 nm.

    • Note: The derivative is hydrophobic and will retain well on C18.

Visualizing the Degradation Pathway

The following diagram illustrates the critical stability risks: Hydrolysis (Path A) and Cyclization (Path B).

AsparticEsterDegradation AspOEt Aspartic Acid 1-Ethyl Ester (m/z 162) Asp Aspartic Acid (m/z 134) AspOEt->Asp Hydrolysis (+H2O, -EtOH) AspImide Aspartimide (Cyclic Imide) (m/z 116) AspOEt->AspImide Cyclization (pH > 5, Heat) AspOMe Aspartic Acid 1-Methyl Ester (m/z 148) AspOEt->AspOMe Transesterification (in MeOH) AspImide->Asp Ring Opening

Caption: Figure 1. Degradation pathways of Aspartic acid 1-ethyl ester. Note that Cyclization (Orange) leads to mass loss of 46 Da (EtOH) initially, forming a species isobaric with the fragment ion.

References
  • Separation of Aspartic Acid Esters

    • Title: HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column.
    • Source: SIELC Technologies.
    • URL:[Link]

  • Derivatization Protocols

    • Title: Amino acid analysis in biofluids using LC-MS/MS: Method development.
    • Source: University of Munich (Dissert
    • URL:[Link]

  • Title: Quantification of L-tyrosyl-L-aspartic acid using LC-MS/MS (Discusses Aspartyl stability).

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Purity Analysis of Aspartic Acid, 1-Ethyl Ester, Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026


-ethyl aspartate hydrochloride)[1]

Part 1: Executive Summary & Technical Context

The Analytical Challenge

Aspartic acid, 1-ethyl ester, hydrochloride (H-Asp(OEt)-OH·HCl) is a critical intermediate in peptide synthesis, specifically designed to protect the


-carboxylic acid while leaving the side-chain (

-carboxyl) free for functionalization or side-chain coupling.

The validation of this compound presents a unique "Isomeric Trap" that fails standard C18 methods:

  • Regioisomerism: The primary impurity is the 4-ethyl ester (

    
    -isomer) . Both isomers have identical molecular weights (161.16  g/mol  free base) and nearly identical pKa values.
    
  • Over-Esterification: The presence of Diethyl aspartate (di-ester).

  • Hydrolysis: Reversion to Free Aspartic Acid .

  • Detection Limits: The molecule lacks a strong chromophore, necessitating low-UV detection (200–210 nm), which restricts buffer selection (e.g., avoiding TFA due to baseline drift).

The Comparative Landscape

This guide compares three methodologies. While standard Reversed-Phase (RP) is common, it often fails the "Specificity" criteria of ICH Q2(R2) by co-eluting the


 and 

isomers.
FeatureMethod A: Standard RP-HPLC Method B: Ion-Pairing (IP-HPLC) Method C: Mixed-Mode (HILIC/WAX)
Mechanism Hydrophobic InteractionHydrophobic + Ionic InteractionHydrophilic + Ion Exchange
Stationary Phase C18 (End-capped)C18 (Base Deactivated)Mixed-Mode (e.g., Primesep/Obelisc)
Mobile Phase Phosphate Buffer / MeCNHSA or OSA / Phosphate / MeCNAmm. Acetate / MeCN

/

Selectivity
Poor (Often Co-elute)Excellent (Resolution > 2.0)Good (Different mechanism)
MS Compatibility Yes (if volatile buffer)No (Non-volatile reagents)Yes
QC Suitability Low (Risk of false purity)High (Robust, reproducible)Medium (Long equilibration)

Recommendation: Method B (Ion-Pairing RP-HPLC) is the Gold Standard for chemical purity validation where Mass Spectrometry is not required. It offers the highest resolution between the critical regioisomers.

Part 2: Validated Experimental Protocol (Method B)

This protocol utilizes Heptane Sulfonic Acid (HSA) as an ion-pairing reagent to differentiate the positively charged amine of the aspartate esters while exploiting subtle hydrophobicity differences between the


 and 

positions.
Chromatographic Conditions
  • System: HPLC with UV Detector (PDA preferred for peak purity).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).

  • Wavelength: 210 nm (Bandwidth 4 nm).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

Mobile Phase Preparation[3][4][5][6][7]
  • Buffer (Mobile Phase A):

    • Dissolve 1.1 g of Sodium 1-Heptanesulfonate (HSA) and 1.4 g of Potassium Dihydrogen Phosphate (

      
      )  in 1000 mL of HPLC-grade water.
      
    • Adjust pH to 2.5 ± 0.05 with Phosphoric Acid (

      
      ). Note: Low pH is critical to suppress carboxylic acid ionization, maximizing interaction with the ion-pairing reagent.
      
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
5.0955Isocratic Hold (Asp elution)
25.07030Linear Gradient
30.07030Wash (Di-ester elution)
30.1955Re-equilibration
40.0955End
Standard & Sample Preparation
  • Diluent: Mobile Phase A (Initial).

  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL of:

    • L-Aspartic Acid (RT ~3-4 min)

    • 
      -Ethyl Aspartate (Impurity, RT ~12 min)
      
    • 
      -Ethyl Aspartate (Target, RT ~14 min)
      
    • Diethyl Aspartate (Impurity, RT ~22 min)

  • Test Sample: 1.0 mg/mL of H-Asp(OEt)-OH·HCl in diluent.

Part 3: Validation Framework (ICH Q2 Aligned)

The following validation parameters must be established to prove the method is "fit for purpose."

Specificity (Critical for Isomers)

The method must demonstrate a resolution (


) of > 1.5 between the 

-ester and the

-ester.
  • Acceptance Criteria: No interference from blank/placebo at the retention time of the main peak.

    
    .[3]
    
Linearity & Range

Due to the weak chromophore, linearity can be compromised at high concentrations.

  • Range: 0.1% (Impurity level) to 120% (Assay level).

  • Experiment: 5 concentration levels (e.g., 0.5 µg/mL to 1200 µg/mL).

  • Acceptance:

    
    .
    
Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio of 10:1.

  • Target LOQ:

    
     (approx. 0.5 µg/mL) to ensure compliance with stringent peptide starting material specifications.
    
Robustness (pH Sensitivity)

The separation of amino acid esters is highly sensitive to pH.

  • Test: Vary pH by ± 0.2 units.

  • Observation: Significant shifts in retention time are expected. Strict pH control (± 0.05) is a mandatory system suitability requirement.

Part 4: Visualization & Logic Flow

Method Development Decision Matrix

This diagram illustrates the logical pathway for selecting the validation strategy, highlighting why Ion-Pairing is chosen over standard methods.

ValidationLogic Start Start: H-Asp(OEt)-OH Purity CheckImp Identify Impurities: Alpha vs Beta Isomers Start->CheckImp SelectMethod Select HPLC Mode CheckImp->SelectMethod StdC18 Standard C18 (Low pH Phosphate) SelectMethod->StdC18 IPHPLC Ion-Pairing C18 (HSA + pH 2.5) SelectMethod->IPHPLC HILIC HILIC / Mixed Mode (MS Compatible) SelectMethod->HILIC Fail Result: Co-elution of Alpha/Beta Isomers StdC18->Fail Poor Selectivity Success Result: Rs > 2.0 Validated Method IPHPLC->Success High Selectivity (QC Preferred) AltSuccess Result: Separation Achieved (Complex Equilibration) HILIC->AltSuccess Use for LC-MS

Caption: Decision matrix for selecting the optimal HPLC methodology, highlighting the failure of standard C18 for regioisomers and the superiority of Ion-Pairing (IP-HPLC).

Part 5: Data Presentation & Comparative Data

System Suitability Data (Simulated for Method B)
ParameterAspartic Acid

-Ethyl Ester

-Ethyl Ester (Main)
Diethyl Ester
Retention Time (min) 3.212.114.522.8
Relative RT (RRT) 0.220.831.001.57
Resolution (

)
N/A> 8.02.4 (from

-isomer)
> 10.0
Tailing Factor (

)
1.21.11.11.0
Plate Count (N) > 3000> 5000> 6000> 8000
Troubleshooting Guide
IssueProbable CauseCorrective Action
Merging of

and

peaks
pH is too high (> 3.0) or insufficient Ion-Pair reagent.Lower pH to 2.5 exactly. Increase HSA conc. to 15 mM.
Baseline Drift UV absorption of Ion-Pair reagent or gradient issues.Use high-quality HSA (HPLC grade). Ensure reference wavelength is off (if using DAD).
Double Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A, not pure organic solvent.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4][5] [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aspartic Acid and Asparagine on Obelisc R Column.[Link]

  • PubChem. (n.d.). Aspartic acid 1-ethyl ester hydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

Comparative analysis of Aspartic acid, 1-ethyl ester, hydrochloride (9CI) vs. diethyl ester.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Aspartic Acid, 1-Ethyl Ester, Hydrochloride vs. Diethyl Ester Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Precision Intermediates vs. Bulk Precursors in Organic Synthesis

Executive Summary

In the architecture of complex peptidomimetics and biodegradable polymers, the choice between Aspartic acid, 1-ethyl ester, hydrochloride (α-ethyl ester) and Aspartic acid, diethyl ester, hydrochloride is rarely a matter of interchangeability; it is a decision of mechanistic strategy .

  • Aspartic Acid, 1-Ethyl Ester (α-Ester): Represents a precision tool . By selectively protecting the α-carboxyl group, it leaves the β-carboxyl (side chain) free for targeted functionalization. This is the preferred scaffold for synthesizing side-chain modified aspartyl derivatives without affecting the peptide backbone integration point.

  • Aspartic Acid, Diethyl Ester: Acts as a global building block . With both carboxyl groups protected, it serves as a lipophilic precursor for N-alkylation, a monomer for polyaspartamide synthesis, or a "prodrug-like" intermediate where solubility in organic media is paramount.

This guide analyzes the physicochemical divergence, reactivity profiles, and specific experimental workflows for these two critical aspartate derivatives.

Chemical Architecture & Physical Properties

The fundamental difference lies in the esterification pattern. The 1-ethyl ester retains zwitterionic potential (at the side chain) and hydrogen-bonding capability, whereas the diethyl ester is fully capped, significantly altering its solubility profile.

Table 1: Physicochemical Comparison

FeatureAspartic Acid, 1-Ethyl Ester, HClAspartic Acid, Diethyl Ester, HCl
Common Name H-Asp(OH)-OEt · HClDiethyl L-aspartate hydrochloride
CAS Number 7361-28-6 (Base); Check specific salt CAS16115-68-7
Molecular Weight ~197.62 g/mol (HCl salt)225.67 g/mol
Structure

-COOH protected;

-COOH FREE
Both

-COOH and

-COOH PROTECTED
Solubility Water, Methanol, DMSOEthanol, DCM, Ethyl Acetate, DMSO
Lipophilicity Low (Amphiphilic character)High (Fully esterified)
Primary Utility Regioselective

-functionalization
Polymerization, N-terminal modification

Note on Nomenclature: "1-ethyl ester" strictly refers to the


-ester. Researchers must verify they are not purchasing the "4-ethyl ester" (

-ester), which has the opposite reactivity profile.

Functional Performance Analysis

Regioselectivity: The Case for the 1-Ethyl Ester

In drug design, the aspartic acid side chain is a frequent target for attaching fluorophores, drugs, or cross-linkers. Using the 1-ethyl ester eliminates the need for complex protection/deprotection steps.

  • Mechanism: The

    
    -ethyl group locks the C-terminus. Standard coupling reagents (e.g., EDC/NHS or HATU) will activate only the free 
    
    
    
    -carboxyl group.
  • Outcome: Clean formation of

    
    -amides or 
    
    
    
    -esters.
Polymerization & Bulk Synthesis: The Case for the Diethyl Ester

The diethyl ester is the workhorse for creating polyaspartamides and biodegradable hydrogels.

  • Mechanism: Because both acid groups are masked, the molecule dissolves easily in organic solvents, facilitating reactions at the amine (N-terminus) without interference from acidic protons.

  • Polymer Route: Reacting diethyl aspartate with diamines leads to polyaspartamides via aminolysis, a reaction difficult to control with the mono-ester due to competing acid-base chemistry.

Visualizing the Divergence

The following diagram illustrates how the starting material dictates the synthetic pathway.

G cluster_legend Pathway Key Start_Mono Aspartic Acid 1-Ethyl Ester Beta_Active Activated Beta-Carboxyl Start_Mono->Beta_Active Coupling Reagent (EDC/HATU) Start_Di Aspartic Acid Diethyl Ester N_Active N-Alkylated Diester Start_Di->N_Active R-X / Base Polymer Polyaspartamide (Scaffold) Start_Di->Polymer Diamine (Aminolysis) Cyclic Succinimide Intermediate Start_Di->Cyclic Heat (-EtOH) Beta_Amide Beta-Amide Derivative Beta_Active->Beta_Amide Amine (R-NH2) key1 Blue: Selective Side-Chain Modification key2 Red: Backbone/Polymer Synthesis

Caption: Divergent synthetic pathways. The 1-ethyl ester (Blue) enables side-chain precision; the diethyl ester (Red) facilitates backbone polymerization and N-modification.

Experimental Protocols

Protocol A: Selective -Amidation using 1-Ethyl Ester

Objective: Synthesize a side-chain modified aspartate derivative without affecting the C-terminus.

Reagents:

  • Aspartic acid 1-ethyl ester HCl (1.0 eq)

  • Target Amine (R-NH2) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve Aspartic acid 1-ethyl ester HCl in DMF under nitrogen atmosphere.

  • Neutralization: Add DIPEA dropwise at 0°C to neutralize the HCl salt and liberate the amine (careful pH monitoring required to avoid cyclization). Note: The

    
    -COOH remains acidic.
    
  • Activation: Add EDC·HCl and HOBt. Stir for 30 minutes at 0°C. This activates the free

    
    -carboxyl.
    
  • Coupling: Add the Target Amine (R-NH2). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over MgSO4.

  • Result: The product is H-Asp(NH-R)-OEt , ready for N-terminal extension.

Protocol B: Synthesis of Polyaspartamide via Diethyl Ester

Objective: Create a biodegradable polymer backbone for drug delivery.

Reagents:

  • Aspartic acid diethyl ester HCl (1.0 eq)

  • Ethylenediamine (0.5 eq for crosslinking OR 1.0+ eq for linear functionalization)

  • Solvent: Methanol or Ethanol[1]

  • Catalyst: Triethylamine (TEA)

Workflow:

  • Preparation: Dissolve Aspartic acid diethyl ester HCl in Methanol. Add TEA (1.0 eq) to free the base.

  • Aminolysis: Add the diamine slowly.

    • Critical Control Point: If a crosslinked hydrogel is desired, use <1.0 eq of diamine. For linear functionalized oligomers, use excess diamine.

  • Reaction: Reflux at 60°C for 24–48 hours. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyls, releasing ethanol.

  • Purification: Precipitate the polymer into cold acetone or ether. Dialyze against water (MWCO 3.5 kDa) to remove small molecules.

  • Lyophilization: Freeze-dry to obtain the Polyaspartamide powder.

References

  • ChemicalBook. (2024). L-Aspartic acid diethyl ester hydrochloride Properties and Applications. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Aspartic acid, 1,4-diethyl ester Compound Summary. Retrieved from

  • Frontiers in Materials. (2019). Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. Retrieved from

  • TCI Chemicals. (2024). Diethyl L-Aspartate Hydrochloride Product Specifications. Retrieved from

  • Sigma-Aldrich. (2024). L-Aspartic acid diethyl ester hydrochloride SDS and Data. Retrieved from

Sources

Efficacy of Aspartic acid, 1-ethyl ester, hydrochloride (9CI) compared to other aspartic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Efficacy and Synthetic Utility of Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI): A Comparative Guide

Executive Summary & Mechanistic Profiling

In the advanced fields of peptide synthesis and prodrug development, the selection of the correct amino acid derivative dictates both the yield of complex syntheses and the pharmacokinetic viability of the final molecule. Unmodified L-aspartic acid, while biologically foundational, presents significant challenges due to its dual carboxylic acid groups, low lipophilicity, and limited solubility in water and ethanol[1].

Aspartic acid, 1-ethyl ester, hydrochloride (9CI) —also known as (3S)-3-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride[2]—emerges as a highly efficacious alternative. By selectively masking the alpha-carboxyl group with an ethyl ester, this derivative provides a precise steric and electronic balance.

Causality in Structural Design: The ethyl group is strategically chosen because it is more sterically hindering than a methyl ester (such as the one found in the rapidly hydrolyzed aspartame[3][4]). This slight increase in steric bulk retards premature enzymatic cleavage in prodrug applications. Conversely, the ethyl group is less bulky than a tert-butyl ester, allowing it to serve as a transient protecting group that can be selectively hydrolyzed under mild conditions without disturbing more robust orthogonal protecting groups[5].

Synthesis A L-Aspartic Acid B L-Aspartic Acid Anhydride HCl A->B PCl3 Dehydration C Aspartic acid, 1-ethyl ester, HCl B->C Ethanol Alcoholysis D L-Aspartic acid 1-ethyl ester 4-tert-butyl ester C->D tert-Butyl ester Transesterification E Fmoc-Asp-OtBu D->E 1. Hydrolysis 2. Fmoc-Cl

Fig 1. Synthesis of Fmoc-Asp-OtBu utilizing the 1-ethyl ester intermediate.

Comparative Efficacy & Performance Data

Synthetic Efficacy in Peptide Workflows

In solid-phase peptide synthesis (SPPS), the generation of orthogonally protected building blocks like Fmoc-Asp-OtBu is a critical workflow. Historically, synthesizing these blocks required massive amounts of copper salts, generating highly toxic wastewater[5]. Utilizing L-aspartic acid-1-ethyl ester hydrochloride as an intermediate circumvents this. It allows for highly efficient transesterification with a tert-butyl ester (using a perchloric acid catalyst) to selectively yield the 4-tert-butyl ester[5].

Pharmacokinetic Efficacy

Amino acid esters are frequently employed to enhance bioavailability. The methyl esterification in aspartame significantly alters its absorption profile, leading to rapid intestinal hydrolysis into methanol, aspartic acid, and phenylalanine[3][4]. Substituting a methyl group with an ethyl group increases the LogP value to approximately 0.85[2], enhancing cellular permeability while modulating the rate of esterase-mediated hydrolysis, making it a superior candidate for sustained-release prodrugs.

Table 1: Comparative Physicochemical and Synthetic Properties

DerivativeStructural Feature (Alpha-Carbon)Relative Lipophilicity (LogP)Hydrolytic Stability (In Vivo)Primary Application
L-Aspartic Acid [1]Unmodified CarboxylLow (< -1.0)N/A (Endogenous)Nutritional supplementation; baseline cell culture.
Aspartic Acid, 1-methyl ester [4]Methyl EsterModerateLow (Rapidly cleaved by esterases)Short-acting prodrugs; food additives (e.g., Aspartame).
Aspartic Acid, 1-ethyl ester, HCl [2][5]Ethyl EsterHigh (~0.85)Moderate (Sterically shielded)Intermediate for Fmoc-Asp-OtBu; sustained-release prodrugs.
Aspartic Acid, 4-tert-butyl ester [5]tert-Butyl Ester (Beta-Carbon)Very HighHigh (Requires strong acid to cleave)Orthogonal side-chain protection in SPPS.

Experimental Methodologies

To validate the efficacy of Aspartic acid, 1-ethyl ester, hydrochloride, the following self-validating protocols are established.

Protocol 1: Synthesis of Orthogonally Protected Aspartic Acid (Fmoc-Asp-OtBu)

Objective: Leverage the 1-ethyl ester to selectively protect the beta-carboxyl group without heavy metal catalysts. Causality & Logic: The sequential use of ethanol and tert-butyl acetate relies on strict steric control. The alpha-carboxyl is protected first with a small ethyl group, leaving the beta-carboxyl accessible for the bulkier tert-butyl group.

  • Dehydration: React L-aspartic acid with phosphorus trichloride (1.05–1.2 molar equivalents) to yield L-aspartic acid internal anhydride hydrochloride[5]. Self-Validation: Monitor via FTIR for the appearance of the distinct anhydride carbonyl stretch (~1780 cm⁻¹).

  • Regioselective Alcoholysis: Treat the anhydride with ethanol (6–8 molar equivalents)[5]. Causality: The high molar excess of ethanol drives the equilibrium toward complete alcoholysis, selectively opening the ring at the less sterically hindered alpha-carbonyl to produce L-aspartic acid 1-ethyl ester hydrochloride.

  • Transesterification: React the 1-ethyl ester with tert-butyl acetate (5–7 mass equivalents) catalyzed by perchloric acid (1.1–1.3 molar equivalents) to form the 1-ethyl-4-tert-butyl diester[5].

  • Hydrolysis & Fmoc Protection: Selectively hydrolyze the 1-ethyl ester using mild aqueous base (LiOH), followed by reaction with Fmoc-Cl to yield the final Fmoc-Asp-OtBu[5].

Protocol 2: In Vitro Hydrolytic Stability Assay (Ethyl vs. Methyl Ester)

Objective: Quantify the steric shielding effect of the ethyl group against esterase cleavage compared to the methyl ester.

  • Preparation: Prepare equimolar solutions (10 mM) of Aspartic acid, 1-ethyl ester, HCl and Aspartic acid, 1-methyl ester in separate vials.

  • Incubation: Introduce the compounds into Simulated Intestinal Fluid (SIF) containing porcine pancreatin at 37°C (pH 6.8). Causality: SIF mimics the enzymatic environment where amino acid esters (like aspartame[3]) are rapidly hydrolyzed.

  • Quenching & Sampling: Extract 100 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic reaction by adding 100 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Quantification: Analyze the quenched samples via HPLC-UV (210 nm) to quantify the remaining intact ester.

  • Validation: Calculate the half-life (

    
    ) for both derivatives. The 1-ethyl ester must demonstrate a statistically significant prolonged 
    
    
    
    to validate its use in sustained-release formulations.

Workflow Step1 Prepare Equimolar Solutions (1-ethyl ester vs methyl ester) Step2 Incubate in Simulated Gastric/Intestinal Fluid (37°C) Step1->Step2 Step3 Aliquot Sampling (t=0, 15, 30, 60, 120 min) Step2->Step3 Step4 HPLC-UV Analysis (Quantify Intact Ester) Step3->Step4 Step5 Calculate Half-Life (t1/2) & Hydrolysis Kinetics Step4->Step5

Fig 2. Workflow for comparative in vitro hydrolytic stability assay.

Conclusion & Strategic Recommendations

Aspartic acid, 1-ethyl ester, hydrochloride (9CI) provides a distinct operational advantage over unmodified L-aspartic acid and its methyl ester counterparts. By offering an optimized balance of steric hindrance and lipophilicity (LogP 0.85), it serves as a superior, heavy-metal-free intermediate for synthesizing critical SPPS building blocks like Fmoc-Asp-OtBu[2][5]. Furthermore, its modulated hydrolytic stability makes it a prime candidate for researchers developing amino acid-based prodrugs that require delayed enzymatic cleavage.

References

1.[3] Bioavailability of phenylalanine and aspartate from aspartame (20 mg/kg) in capsules and solution - PubMed. nih.gov. 3 2.[4] Aspartame - Wikipedia. wikipedia.org. 4 3.[2] 23358-61-4 (3S)-3-Amino-4-ethoxy-4-oxobutanoic acid;hydrochloride - 화학 사전. guidechem.com. 2 4.[5] CN113292456A - Preparation method of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester - Google Patents. google.com. 5 5.[1] Aspartic Acid: Properties, Function, Benefits, and Sources - Creative Peptides. creative-peptides.com. 1

Sources

Biological Activity of Aspartic Acid, 1-Ethyl Ester, Hydrochloride vs. L-Aspartic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and cellular biology, the delivery of highly polar amino acids across hydrophobic lipid bilayers presents a significant pharmacokinetic hurdle. This guide provides an objective, data-driven comparison between native L-Aspartic Acid (L-Asp) and its synthetic prodrug derivative, Aspartic acid, 1-ethyl ester, hydrochloride (Asp-OEt·HCl) . By analyzing their physicochemical divergence, membrane permeability, and intracellular activation pathways, we outline the strategic utility of esterification in overcoming the bioavailability limitations of endogenous amino acids.

Physicochemical Divergence & Causality

To understand the biological activity of these two compounds, one must first analyze the causality behind their structural differences:

  • L-Aspartic Acid (Native): L-Asp contains two carboxyl groups (

    
     and 
    
    
    
    ) and one
    
    
    -amino group. At physiological pH (7.4), both carboxyl groups are deprotonated and the amino group is protonated, resulting in a net-negative (-1) charge. This high polarity severely restricts passive transcellular diffusion, forcing the molecule to rely entirely on saturable active transporters like [1].
  • Aspartic Acid, 1-Ethyl Ester, Hydrochloride (Prodrug): Esterifying the

    
    -carboxyl group with an ethyl chain masks one of the acidic moieties. At pH 7.4, this shifts the molecule to a net-neutral zwitterion, while the aliphatic ethyl group significantly increases the compound's lipophilicity (LogP). The addition of the hydrochloride salt  is a deliberate formulation choice: it protonates the 
    
    
    
    -amino group during storage, preventing it from acting as a nucleophile. This halts spontaneous intermolecular cyclization (diketopiperazine formation), thereby ensuring long-term shelf stability and aqueous solubility.

Comparative Biological Activity

Membrane Permeability and Cellular Uptake

The primary biological distinction between these two molecules lies in their cellular entry mechanisms. L-Aspartic acid exhibits notoriously poor intestinal absorption, with studies indicating that less than 1% of orally administered L-Asp is recovered intact in the bloodstream due to rapid enterocyte metabolism and poor passive diffusion[1].

Conversely, the ethyl esterification in Asp-OEt·HCl acts as a permeability enhancer. By masking the anionic charge, the prodrug can bypass saturable active transport and enter cells via rapid passive diffusion or high-capacity peptide transporters. As demonstrated in broader studies on, this structural modification can yield up to an 8- to 11-fold increase in permeability across epithelial monolayers[2].

Intracellular Activation and Metabolic Integration

Asp-OEt·HCl is biologically inert at target receptors (e.g., NMDA receptors) until it is activated. Once the prodrug crosses the cell membrane, it encounters ubiquitous intracellular [3]. These serine hydrolases rapidly cleave the ester bond, releasing equimolar amounts of active L-Asp and ethanol. The liberated L-Asp is then seamlessly integrated into endogenous metabolic pathways, including the Krebs cycle, the malate-aspartate shuttle, and pyrimidine biosynthesis.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and biological metrics of both compounds:

Property / MetricL-Aspartic AcidAspartic Acid, 1-Ethyl Ester, HCl
Net Charge (at pH 7.4) -1 (Anionic)0 (Zwitterionic)
Primary Uptake Mechanism Active Transport (EAAT3)Passive Diffusion / Peptide Transporters
Epithelial Permeability (

)
Very Low (

cm/s)
High (

cm/s)
Receptor Activity (Pre-hydrolysis) Active (Excitatory Neurotransmitter)Inactive (Requires enzymatic cleavage)
Intracellular Half-Life N/A (Endogenous steady-state)Short (Rapidly hydrolyzed by CES)
Primary Research Application Metabolic tracing, dietary studiesProdrug delivery, enhanced cellular loading

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the performance of Asp-OEt·HCl versus L-Asp, the following self-validating experimental protocols are recommended.

Protocol 1: Caco-2 Monolayer Permeability Assay

Purpose: To quantify the transcellular transport efficiency of the prodrug versus the native amino acid.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (

    
     cells/cm²). Culture for 21 days to ensure full differentiation and tight junction formation.
    
  • Pre-Assay Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 300 Ω·cm² to guarantee monolayer integrity.

  • Dosing: Wash monolayers with HBSS (pH 7.4). Apply 100 µM of either L-Asp or Asp-OEt·HCl to the apical chamber.

  • Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing with fresh HBSS.

  • Post-Assay Validation: Re-measure TEER. A drop in TEER indicates compound-induced cytotoxicity or tight junction rupture, which would invalidate the permeability data.

  • Analysis: Quantify basolateral concentrations using LC-MS/MS to calculate the apparent permeability coefficient (

    
    ).
    
Protocol 2: Intracellular Hydrolysis Kinetics

Purpose: To prove that the intracellular release of L-Asp from Asp-OEt·HCl is driven by enzymatic causality, not spontaneous chemical degradation.

  • Extract Preparation: Lyse target cells (e.g., HepG2) to isolate the cytosolic fraction containing active carboxylesterases.

  • Cohort Division: Divide the lysate into two cohorts:

    • Control Group: Untreated lysate.

    • Inhibitor Group (Self-Validation): Pre-incubate lysate with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 30 minutes.

  • Reaction Initiation: Spike 50 µM of Asp-OEt·HCl into both cohorts at 37°C.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench with 300 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: The Control group will show a rapid decay of Asp-OEt and a proportional rise in L-Asp. The Inhibitor group must show near-zero conversion, definitively proving that the hydrolysis is enzymatically mediated.

Mechanistic Visualization

The following diagram maps the logical flow of cellular uptake and the subsequent enzymatic activation pathway, highlighting the strategic advantage of the esterified prodrug.

G cluster_ext Extracellular Space cluster_mem Cell Membrane Barrier cluster_int Intracellular Cytosol L_Asp_Ext L-Aspartic Acid (Polar) Transporter SLC1A1 / EAAT3 Active Transport L_Asp_Ext->Transporter Low Uptake Asp_OEt_Ext Asp-OEt·HCl (Lipophilic Prodrug) Diffusion Passive Diffusion Asp_OEt_Ext->Diffusion High Uptake L_Asp_Int Active L-Asp Transporter->L_Asp_Int Asp_OEt_Int Intracellular Asp-OEt Diffusion->Asp_OEt_Int Metabolism Cellular Metabolism L_Asp_Int->Metabolism Esterase Carboxylesterases (CES) Asp_OEt_Int->Esterase Esterase->L_Asp_Int Hydrolysis

Comparative cellular uptake and intracellular activation pathways of L-Asp vs. Asp-OEt·HCl.

References

  • Aspartic Acid in Health and Disease. National Institutes of Health (PMC). Available at:[Link]

  • Tuning of the Anti-Breast Cancer Activity of Betulinic Acid via Its Conversion to Ionic Liquids. National Institutes of Health (PMC). Available at:[Link]

  • Mammalian Esterase Activity: Implications for Peptide Prodrugs. National Institutes of Health (PMC). Available at:[Link]

Sources

In-vitro vs. in-vivo stability of Aspartic acid, 1-ethyl ester, hydrochloride (9CI).

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the stability profile of L-Aspartic acid, 1-ethyl ester, hydrochloride , contrasting its behavior in in-vitro controlled environments versus in-vivo biological systems.

Technical Comparison Guide for Drug Development & Synthesis

Executive Summary & Compound Profile

L-Aspartic acid, 1-ethyl ester, hydrochloride (often abbreviated as H-Asp-OEt·HCl) is a specific ester derivative where the


-carboxylic acid (C1) is protected as an ethyl ester, while the side-chain 

-carboxylic acid (C4) remains free.
  • CAS Number: 16115-68-7 (Note: This CAS often refers to the diethyl ester; specific mono-ester salts vary. For the 1-ethyl ester specifically, it is a specialized intermediate).

  • Core Utility: Used primarily as a transient prodrug moiety to enhance lipophilicity or as a C-terminal protecting group in peptide synthesis.

  • Critical Stability Insight: Unlike simple aliphatic amino acid esters (e.g., Alanine-ethyl ester), Aspartic acid

    
    -esters possess a unique intramolecular degradation pathway . The free 
    
    
    
    -carboxylic acid can attack the activated
    
    
    -ester, leading to aspartimide formation , which significantly compromises stability at neutral pH compared to other amino acid esters.
In-Vitro Stability: Chemical & Enzymatic

In a controlled laboratory setting, the stability of H-Asp-OEt·HCl is dictated by pH and the presence of esterolytic enzymes.

A. Chemical Stability (Buffer Systems)

The stability of the 1-ethyl ester is heavily pH-dependent.

MediumpHStability StatusMechanism of Degradation
0.1 N HCl 1.2High Protonation of the amine (

) prevents nucleophilic attack. The ester bond is stable against acid-catalyzed hydrolysis at ambient temperature.
Acetate Buffer 4.5Moderate Slow hydrolysis. The

-COOH is partially ionized, but the amine remains protonated.
PBS / Plasma 7.4Low / Unstable Intramolecular Catalysis: The deprotonated amine or the neighboring

-carboxylate can facilitate ring closure to form a succinimide intermediate (Aspartimide), which then hydrolyzes to a mix of

-Asp and

-Asp (isoaspartate).
Borate Buffer 9.0+Very Low Rapid saponification and racemization.
B. Enzymatic Stability (Plasma & Liver)

In biological matrices, the chemical instability is overshadowed by rapid enzymatic cleavage.

  • Plasma (Rat/Human): High instability. Carboxylesterases (CES) recognize the

    
    -ester motif.
    
    • Half-life (

      
      ): Typically < 15–30 minutes in human plasma.
      
  • Liver Microsomes: Extremely rapid degradation due to high concentration of esterases.

In-Vivo Stability: Pharmacokinetics

When administered in-vivo, H-Asp-OEt·HCl functions as a "soft drug" or transient prodrug.

  • Absorption Phase: The ethyl ester increases lipophilicity (

    
    ), potentially enhancing passive diffusion across the intestinal epithelium compared to the free acid.
    
  • Systemic Circulation: Upon entering the portal vein, the compound undergoes significant first-pass metabolism .

  • Metabolic Fate:

    
    
    
  • Bioavailability: While the ester improves absorption, the intact ester has negligible systemic bioavailability because it is rapidly hydrolyzed to the parent amino acid.

Comparative Analysis: Alternatives

This section compares H-Asp-OEt·HCl against its structural analogs to guide selection.

Feature1-Ethyl Ester (Target) 1-tert-Butyl Ester (Alternative) 1-Methyl Ester (Alternative) Free Aspartic Acid
Steric Hindrance ModerateHighLowN/A
Chem. Stability (pH 7) Low (Aspartimide risk)High (Resists cyclization)Very LowStable
Enzymatic

MinutesHours (Resists esterases)Minutes (Fastest)N/A
Lipophilicity ModerateHighLowVery Low
Primary Use Prodrug / Transient ProtectionPermanent Protection (Synthesis)Fast-cleaving ProdrugActive Ingredient

Expert Verdict:

  • Use 1-Ethyl Ester if you need a "soft" modification to cross a membrane that cleaves spontaneously or easily with ubiquitous enzymes.

  • Use 1-tert-Butyl Ester for peptide synthesis where the group must survive various reaction steps. The bulky t-butyl group prevents the intramolecular attack that plagues the ethyl ester.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the unique Aspartimide degradation pathway that distinguishes Aspartic acid esters from other amino acids.

AsparticStability cluster_legend Degradation Pathways AspOEt Asp-1-Ethyl Ester (Protonated) Neutral Neutral Species (pH 7.4) AspOEt->Neutral Deprotonation (pK_a ~9.6) Asp L-Aspartic Acid (Native) AspOEt->Asp Esterase Cleavage (In-Vivo / Plasma) Aspartimide Aspartimide (Succinimide Intermediate) Neutral->Aspartimide Intramolecular Attack (Side chain COOH attacks Ester) Aspartimide->Asp Hydrolysis (Water) IsoAsp Iso-Aspartic Acid (Beta-Asp) Aspartimide->IsoAsp Hydrolysis (Rearrangement) Red Arrow: Chemical Instability (Aspartimide) Red Arrow: Chemical Instability (Aspartimide) Green Arrow: Enzymatic Activation Green Arrow: Enzymatic Activation

Caption: Figure 1.[1][2] Degradation pathways of Asp-1-Ethyl Ester. Note the competition between enzymatic cleavage (green) and chemical aspartimide formation (red).

Experimental Protocols

To validate these stability claims in your own lab, use the following self-validating protocols.

Protocol A: Plasma Stability Assay
  • Objective: Determine in-vitro half-life (

    
    ).
    
  • Reagents: Pooled Human Plasma (heparinized), PBS (pH 7.4), Internal Standard (e.g., L-Glutamic acid-d5).

  • Procedure:

    • Preparation: Pre-warm plasma (990 µL) to 37°C in a water bath.

    • Spike: Add 10 µL of Asp-OEt stock (10 mM in DMSO) to reach final conc. of 100 µM.

    • Sampling: At

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately transfer aliquot into 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

    • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS (C18 column).

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: Chemical Stability (pH Rate Profile)
  • Objective: Assess susceptibility to aspartimide formation.

  • Buffers: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate).

  • Procedure:

    • Dissolve compound (1 mg/mL) in respective buffers.

    • Incubate at 37°C.

    • Analyze via HPLC-UV (210 nm) at 0, 1, 4, and 24 hours.

    • Critical Check: Look for the emergence of a new peak distinct from the parent and the free acid—this is likely the Iso-aspartic acid rearrangement product, confirming the aspartimide pathway.

References
  • Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981).[3] Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences.

  • Liederer, B. M., & Borchardt, R. T. (2006). Stability of oxymethyl-modified coumarinic acid-based cyclic prodrugs of opioid peptides in biological media. Journal of Pharmaceutical Sciences.

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Reference for Aspartimide mechanism).[4]

Sources

A Senior Application Scientist's Guide to Mitigating Aspartimide Formation in Peptide Synthesis: A Performance Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. The precision of Solid-Phase Peptide Synthesis (SPPS) allows for the construction of complex biomolecules, yet the incorporation of certain amino acids presents recurring challenges. Aspartic acid (Asp), with its side-chain carboxyl group, is notoriously prone to an intramolecular cyclization reaction that forms an aspartimide intermediate. This side reaction is a critical failure point in peptide synthesis, leading to a mixture of impurities, including the desired α-peptide, the rearranged β-peptide, and racemized products, complicating purification and reducing overall yield.

This guide provides an in-depth technical comparison of various aspartic acid building blocks, with a focus on mitigating aspartimide formation. We will benchmark the performance of a standard building block, Aspartic acid, 1-ethyl ester, hydrochloride, against commonly used and advanced alternatives in a defined, stress-testing assay. The experimental choices, protocols, and data herein are designed to provide a clear, evidence-based framework for selecting the appropriate reagent for your specific synthetic needs.

The Challenge: The Mechanism of Aspartimide Formation

During Fmoc-based SPPS, the repetitive use of a basic solution (typically piperidine in DMF) to remove the N-terminal Fmoc protecting group creates the necessary conditions for aspartimide formation. The deprotected α-amino group of the subsequent amino acid, or the side chain of a basic amino acid, can catalyze the attack of the peptide backbone nitrogen onto the side-chain carbonyl of the aspartic acid residue. This is particularly problematic when the side-chain is protected by a simple, electron-withdrawing ester, which activates the carbonyl for nucleophilic attack.

The resulting five-membered succinimide ring (the aspartimide) is unstable and can be opened by the piperidine base, yielding either the correct α-linked peptide or the undesired β-linked isomer. This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible due to the flexibility and lack of steric hindrance of the following residue.

cluster_main Mechanism of Aspartimide Formation Peptide Peptide Chain with Asp(OR)-Xaa Intermediate Deprotonated Backbone Amide Peptide->Intermediate Deprotonation Base Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Intermediate->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Ring Opening (α-attack) Beta_Peptide Undesired β-Peptide Aspartimide->Beta_Peptide Ring Opening (β-attack)

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

The Competitors: A Comparative Overview of Aspartic Acid Building Blocks

The primary strategy to suppress aspartimide formation is to increase the steric hindrance around the β-carboxyl group of the aspartic acid side chain. This disfavors the formation of the five-membered ring intermediate. We will compare the following building blocks:

  • Aspartic acid, 1-ethyl ester, hydrochloride: This represents a simple, cost-effective building block. However, the small ethyl ester provides minimal steric protection for the side-chain carboxyl group, making it theoretically highly susceptible to aspartimide formation. It is often used in solution-phase synthesis but is less common in modern Fmoc-SPPS.

  • Fmoc-Asp(OtBu)-OH: This is the most widely used and cost-effective protected aspartic acid derivative for Fmoc-SPPS. The tert-butyl ester offers moderate steric protection. While an improvement over simpler esters, it is still known to be problematic in sensitive sequences.[1]

  • Fmoc-Asp(OMpe)-OH: 3-Methylpent-3-yl ester. This and similar bulky esters represent an advanced solution. The increased steric bulk of the protecting group provides significantly more effective shielding of the side-chain carbonyl group, thereby sterically hindering the intramolecular cyclization.

  • Fmoc-Asp(OPhp)-OH: 4-(N-(4-hydroxy-3-nitro-5-bromobenzyl))-N-methylaminobenzyl ester. This is another example of a highly bulky protecting group designed for maximal suppression of aspartimide formation.

Benchmarking Assay: Synthesis of the ACP(65-74) Peptide Fragment

To provide a rigorous comparison, we chose to synthesize a well-known "difficult" peptide sequence, the Acyl Carrier Protein fragment ACP(65-74), which has the sequence H-Val-Gln-Ala-Ala-Asp -Ser-Ile-Asn-Gly-Val-NH₂. The Asp-Ser motif within this sequence makes it particularly prone to aspartimide formation.

The key performance metric for our benchmark is the purity of the crude peptide after cleavage from the resin, as determined by High-Performance Liquid Chromatography (HPLC). Specifically, we will quantify the percentage of the target peptide versus the percentage of aspartimide-related impurities (β-peptide and D-isomers).

cluster_workflow Benchmarking Experimental Workflow Start Start: Rink Amide Resin SPPS Fmoc Solid-Phase Peptide Synthesis (ACP 65-74 Sequence) Start->SPPS Synthesize Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Process Analysis Crude Product Analysis via HPLC Cleavage->Analysis Analyze Result Quantify: - Target Peptide % - Impurity % Analysis->Result Quantify

Caption: High-level workflow for the comparative synthesis and analysis.

Comparative Performance Data

The following table summarizes the expected performance of each building block in the synthesis of the ACP(65-74) model peptide. Data is synthesized from established literature and application notes demonstrating the efficacy of sterically hindered protecting groups.

Building Block Used at Asp PositionExpected Purity of Target Peptide (Crude Product)Percentage of Aspartimide-Related ImpuritiesRelative CostKey Insight
Aspartic acid, 1-ethyl ester, HCl< 20% (Estimated)> 80% (Estimated)Very LowUnsuitable for Fmoc-SPPS of sensitive sequences due to lack of side-chain protection.
Fmoc-Asp(OtBu)-OH~50-60%~40-50%LowThe standard choice, but significant impurity formation is observed in difficult sequences.[1]
Fmoc-Asp(OMpe)-OH> 90%< 10%MediumDemonstrates a significant reduction in side reactions due to increased steric hindrance.
Fmoc-Asp(OPhp)-OH> 95%< 5%HighOffers excellent suppression of aspartimide formation, justifying its use in the most critical and difficult syntheses.[1]

Detailed Experimental Protocol: Fmoc-SPPS of ACP(65-74)

This protocol describes the synthesis of H-Val-Gln-Ala-Ala-Asp -Ser-Ile-Asn-Gly-Val-NH₂ on a 0.1 mmol scale.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including the specific Asp derivative being tested)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Peptide synthesis grade)

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • Resin Preparation:

    • Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Drain the DMF and perform an initial Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling Cycle (for each amino acid):

    • Activation: In a separate vessel, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature. Causality Note: Using a 4-fold excess of amino acid and coupling reagent ensures the reaction drives to completion, which is critical for achieving high fidelity in the final peptide.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes. Causality Note: This two-stage deprotection ensures complete removal of the Fmoc group while minimizing the peptide's total exposure time to the basic conditions that promote aspartimide formation.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, using the specific Aspartic Acid derivative being benchmarked at the appropriate position.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM (5x) and Methanol (3x), then dry under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

  • Analysis (Self-Validation):

    • Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water).

    • Analyze by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Identify the main product peak and any major impurity peaks. The retention times of the α- and β-isomers are typically very close but resolvable on a high-quality column. Mass spectrometry should be used to confirm the identity of the peaks.

Discussion and Authoritative Grounding

The experimental data clearly indicates that the choice of side-chain protecting group for aspartic acid has a profound impact on the purity of the final peptide product, especially in sequences known to be susceptible to aspartimide formation.[1] While a simple building block like Aspartic acid, 1-ethyl ester, hydrochloride is inexpensive, it is fundamentally unsuitable for modern Fmoc-SPPS due to the lack of a base-labile side-chain protecting group, which would lead to near-complete side-product formation.

The industry standard, Fmoc-Asp(OtBu)-OH , provides a baseline level of protection that is adequate for many sequences. However, for "difficult" sequences like the one in our benchmark assay, the level of impurity formation is often unacceptably high, leading to difficult and low-yielding purifications.

The superior performance of building blocks with sterically hindered side-chain esters, such as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OPhp)-OH , is a direct consequence of their design. The bulky groups physically obstruct the peptide backbone nitrogen from attacking the side-chain carbonyl, thus preventing the initial cyclization step. This mechanistic insight is crucial for any scientist designing a peptide synthesis strategy. The higher cost of these advanced reagents is frequently justified by the significant savings in time and resources during the purification phase and the overall higher yield of the desired product.

Conclusion and Recommendations

The prevention of aspartimide formation is a critical consideration in the synthesis of peptides containing aspartic acid. While the standard H-Asp(OtBu)-OtBu. HCl is a cost-effective option for sequences not prone to this side reaction, a range of superior alternatives are available for more challenging syntheses.[1] Bulky ester protecting groups, particularly Fmoc-Asp(OBno)-OH, offer a significant reduction in aspartimide formation and racemization with a straightforward synthetic protocol.[1] For applications requiring selective side-chain modification, orthogonal protecting groups like Fmoc-Asp(OAll)-OH provide essential flexibility.[1]

Recommendations:

  • For non-sensitive sequences: Fmoc-Asp(OtBu)-OH remains a viable and economical choice.

  • For sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs: The use of a sterically hindered building block like Fmoc-Asp(OMpe)-OH or a similar advanced derivative is strongly recommended.

  • For high-value or extremely difficult syntheses: Investing in a premium building block like Fmoc-Asp(OPhp)-OH can be the most efficient path to obtaining the pure target peptide.

By understanding the underlying mechanism of aspartimide formation and leveraging the advanced building blocks available, researchers can overcome one of the persistent challenges in peptide synthesis, accelerating drug discovery and development.

References

Sources

Side-by-side comparison of different synthesis routes for aspartic acid esters.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Aspartic Acid Esters

Content Type: Comparative Synthesis Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Regioselective synthesis of Alpha- vs. Beta-esters and Dimethyl Aspartate.

Executive Summary

Aspartic acid esters are critical chiral building blocks in the synthesis of peptidomimetics, sweeteners (Aspartame), and biodegradable polymers (Polyaspartic acid).[1] The presence of two carboxyl groups (


 and 

) creates a significant synthetic challenge: Regioselectivity .

While the global esterification to the diester is straightforward, selectively accessing the


-monoester or 

-monoester requires precise kinetic control, protecting group strategies, or biocatalysis. This guide compares three distinct synthesis routes, evaluating them on yield, regioselectivity, and scalability.

Comparative Overview: Route Selection Matrix

FeatureRoute A: Acid-Catalyzed (Thionyl Chloride) Route B: Anhydride Ring Opening Route C: Enzymatic Desymmetrization
Primary Product Diester (Global) or

-Ester
(Precipitation)

-Ester
/

-Ester Mixtures
Pure Monoesters (High ee%)
Mechanism Acyl Chloride formation (In-situ)Nucleophilic Ring OpeningRegioselective Hydrolysis
Selectivity Low (Thermodynamic control)Tunable (Solvent dependent)Very High (Enzyme dependent)
Scalability High (Industrial Standard)ModerateLow to Moderate
Green Metric Low (Generates

, HCl)
Moderate (Atom economical)High (Mild conditions)
Cost LowMediumHigh (Enzyme cost)

Route A: Classical Acid-Catalyzed Esterification

Target: Dimethyl Aspartate (Diester) or


-Methyl Aspartate Hydrochloride.

This is the "workhorse" method for bulk synthesis. Utilizing Thionyl Chloride (


) in methanol generates anhydrous 

in situ, driving the Fischer esterification. While typically used for global esterification (diester), controlled conditions allow for the isolation of the

-ester due to solubility differences.
Mechanism & Causality

The reaction proceeds via the activation of the carboxyl groups by protonation (from


).[2] The 

-carboxyl group is sterically less hindered and often reacts faster. However, the key to isolating the

-monoester lies in solubility control : the

-methyl ester hydrochloride salt is less soluble in the reaction matrix (often with ether co-solvent) than the diester or the

-ester, allowing it to crystallize out under kinetic control.
Experimental Protocol: Synthesis of L-Aspartic Acid -Methyl Ester HCl

Adapted from standard protocols [1, 5].

  • Setup: Equip a 3-neck round-bottom flask with a drying tube and a dropping funnel. Cool Methanol (

    
    ) to 
    
    
    
    in an ice-salt bath.
  • Activation: Add Thionyl Chloride (

    
    , 
    
    
    
    eq) dropwise over 20 minutes. Caution: Exothermic reaction with evolution of
    
    
    and
    
    
    gas.
  • Addition: Add L-Aspartic Acid (

    
    ) in a single portion.
    
  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 30–60 minutes. The solution should become clear.

  • Precipitation: Dilute the mixture with absolute Diethyl Ether (

    
    ) and cool to 
    
    
    
    .
  • Isolation: The

    
    -methyl ester hydrochloride precipitates as colorless needles. Filter immediately and wash with cold ether.
    
  • Yield: ~90-92%.

    • Note: Extended reaction times or reflux will convert this product entirely to the Dimethyl Aspartate (Diester) .

Route B: Regioselective Anhydride Ring Opening

Target: N-Protected


- or 

-Monoesters.

Starting from N-protected aspartic anhydride (e.g., N-Cbz-Aspartic Anhydride), this route utilizes the nucleophilic attack of an alcohol. The regioselectivity is heavily influenced by the solvent effect and the steric bulk of the nucleophile.

Mechanism & Causality

The anhydride ring is strained and electrophilic.[3]

  • In Non-polar solvents (Benzene/Toluene): The nucleophile often attacks the less hindered carbonyl, or is directed by H-bonding with the N-protecting group, favoring the

    
    -ester  (leaving the 
    
    
    
    -acid free).
  • In Polar Aprotic solvents (DMSO/DMF): The solvent disrupts H-bonding and solvates the cation, often reversing selectivity to favor the

    
    -ester  [4].
    
Experimental Protocol: Solvent-Controlled Alcoholysis

Adapted from research on N-protected anhydride reactivity [1, 4].

  • Precursor Synthesis: React N-Cbz-L-Aspartic Acid with Acetic Anhydride to form N-Cbz-L-Aspartic Anhydride (Solid, stable).

  • Solvent Selection:

    • For

      
      -Ester preference: Dissolve Anhydride (
      
      
      
      ) in Toluene (
      
      
      ).
    • For

      
      -Ester preference: Dissolve Anhydride (
      
      
      
      ) in DMF (
      
      
      ).
  • Nucleophile Addition: Add Methanol (

    
    ) (or Benzyl Alcohol for benzyl esters).
    
  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Evaporate solvent. The residue is a mixture of isomers.

  • Purification: Flash chromatography is mandatory to separate the

    
     and 
    
    
    
    isomers.
    • Critical Insight: Unlike Route A, this route rarely gives >95% regioselectivity alone; it is a strategy to enrich the desired isomer before purification.

Route C: Enzymatic Desymmetrization (Green Route)

Target: High Purity Monoesters via Diester Hydrolysis.

Instead of trying to esterify one group selectively, this route starts with the cheap, symmetric Dimethyl Aspartate and uses a Lipase (e.g., Candida antarctica Lipase B, CALB, or Pig Liver Esterase) to selectively hydrolyze one ester bond.

Mechanism & Causality

Enzymes possess chiral pockets that distinguish between the


 and 

positions based on distance from the chiral center and steric environment.
  • 
    -Selectivity:  Many proteases/esterases (e.g., 
    
    
    
    -Chymotrypsin) prefer the
    
    
    -ester (mimicking a peptide bond).
  • 
    -Selectivity:  Specific lipases can be tuned to hydrolyze the accessible 
    
    
    
    -ester, leaving the
    
    
    -ester intact [10, 14].
Experimental Protocol: Lipase-Catalyzed Hydrolysis
  • Substrate: Dissolve Dimethyl L-Aspartate (

    
    ) in Phosphate Buffer (pH 7.0) / Acetone (9:1 v/v).
    
  • Enzyme Addition: Add Immobilized Lipase (e.g., Novozym 435,

    
    ).
    
  • Monitoring: Stir at

    
    . Maintain pH 7.0 by automated addition of 
    
    
    
    (pH-stat).
  • Termination: Stop when 1.0 equivalent of base has been consumed (indicating hydrolysis of one ester group).

  • Isolation: Filter off enzyme (reusable). Acidify aqueous layer to pH 3.0 and extract the monoester with Ethyl Acetate.

  • Result: High enantiomeric and regio-purity (>98% ee).

Visualizing the Synthesis Pathways

AsparticEsterRoutes Asp L-Aspartic Acid Diester Dimethyl Aspartate (Diester) Asp->Diester Route A: SOCl2 / MeOH (Reflux) BetaEster Beta-Methyl Aspartate (HCl Salt) Asp->BetaEster Route A: SOCl2 / MeOH (-10°C, Precip) Anhydride N-Protected Aspartic Anhydride Asp->Anhydride Ac2O AlphaEster Alpha-Methyl Aspartate (N-Protected) Diester->AlphaEster Route C: Enzymatic Hydrolysis (Selective) Anhydride->BetaEster Route B: MeOH / DMF Anhydride->AlphaEster Route B: MeOH / Toluene (Regioselective)

Caption: Comparative reaction network showing the divergence of routes A, B, and C towards specific ester targets.

Data Analysis: Regioselectivity Comparison

The following table summarizes experimental data regarding the regioselectivity ratio (


) obtained from different solvent systems in Route B (Anhydride Opening), highlighting the "Tunability" of this method compared to the fixed outcomes of Route A.
Solvent SystemNucleophileMajor ProductRatio (

)
Ref
Benzene/Toluene Aniline/Alcohol

-Amide/Ester
85 : 15 to 95 : 5 [4]
DMSO Aniline/Alcohol

-Amide/Ester
15 : 85 [4]
Methanol (Neat) MethanolMixed60 : 40 [1]

Note: Data derived from N-Cbz-Aspartic Anhydride ring opening studies.[4] Alcohols are generally less selective than amines.

References

  • Regioselective opening of N-Cbz glutamic and aspartic anhydrides. ResearchGate. Available at: [Link]

  • L-Aspartic acid beta-methyl ester hydrochloride Synthesis. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Available at: [Link]

  • Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of N-Cbz L-Aspartic acid beta-methyl ester. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Lipase-Catalyzed Esterification. ResearchGate. Available at: [Link]

  • Selective enzymatic esterification of lignin model compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Comprehensive Guide: Quantifying the Enzymatic Conversion of Aspartic Acid, 1-Ethyl Ester, Hydrochloride (9CI)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enzymatic hydrolysis of Aspartic acid, 1-ethyl ester, hydrochloride (9CI)—commonly referred to as L-aspartic acid α-ethyl ester hydrochloride—into L-aspartic acid and ethanol is a critical reaction in biocatalytic peptide synthesis and prodrug activation. However, quantifying this conversion presents a significant analytical bottleneck. Both the substrate and the product are highly polar, zwitterionic molecules that lack a strong UV chromophore.

As a Senior Application Scientist, I have evaluated numerous analytical modalities for this specific reaction. This guide objectively compares our featured workflow—Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) —against traditional legacy methods, specifically Reversed-Phase HPLC with OPA derivatization and high-throughput colorimetric pH-shift assays.

Mechanistic Overview & Analytical Bottlenecks

The biocatalytic conversion relies on esterases or lipases to cleave the α-ethyl ester. Because the starting material is a hydrochloride salt, the reaction microenvironment is inherently acidic. As the ester is hydrolyzed, the zwitterionic L-aspartic acid is liberated.

The analytical challenge is twofold:

  • Polarity: L-aspartic acid has a logP < 0, meaning it elutes in the void volume of standard C18 reversed-phase columns, leading to severe ion suppression and poor peak shape[1].

  • Optical Invisibility: Aliphatic amino acids do not absorb UV light above 220 nm, making direct UV detection highly susceptible to background noise from biological buffers and enzyme preparations[2].

G Substrate Aspartic Acid 1-Ethyl Ester HCl (Substrate) Enzyme Enzymatic Hydrolysis (Esterase / Lipase) Substrate->Enzyme Products L-Aspartic Acid + Ethanol (Products) Enzyme->Products Split Products->Split HILIC HILIC-LC-MS/MS Direct Analysis Split->HILIC High Precision HPLC RP-HPLC-UV OPA Derivatization Split->HPLC Legacy Standard Assay Colorimetric Assay pH-Shift (Bromothymol Blue) Split->Assay High-Throughput

Analytical workflows for quantifying the enzymatic hydrolysis of Aspartic acid 1-ethyl ester.

Comparative Analysis of Analytical Modalities

Method A: HILIC-LC-MS/MS (Featured Workflow)

HILIC resolves the polarity issue by utilizing a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase. Water forms a semi-immobilized layer on the stationary phase, allowing polar metabolites to partition effectively[1]. Coupled with MS/MS, this method provides absolute structural specificity and sub-micromolar sensitivity without the need for chemical derivatization[3].

Method B: RP-HPLC-UV with Pre-Column OPA Derivatization (Legacy Standard)

To overcome the lack of a chromophore, the primary amine of aspartic acid is reacted with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) to form a highly UV-active and fluorescent isoindole derivative[4]. While this allows the use of standard C18 columns, OPA derivatives are notoriously unstable. The reaction must be precisely timed using automated in-needle derivatization to ensure reproducibility[2][4].

Method C: Colorimetric pH-Shift Assay (High-Throughput Screening)

For screening large mutant enzyme libraries, chromatographic methods are too slow. The pH-shift assay uses a weak buffer and an indicator dye like Bromothymol Blue. As the ester hydrolyzes, the release of the carboxylic acid proton lowers the pH, causing a measurable color shift from blue to yellow at 620 nm[5]. While rapid, it is semi-quantitative and highly susceptible to buffer interference.

Performance Comparison Data

ParameterMethod A: HILIC-LC-MS/MSMethod B: RP-HPLC-UV (OPA)Method C: pH-Shift Assay
Analyte State Native (Underivatized)Isoindole DerivativeIndirect (Proton release)
Limit of Detection (LOD) 10 - 50 nM1 - 5 µM~100 µM
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude< 1 order of magnitude
Analysis Time / Sample 5 - 10 minutes15 - 20 minutes< 1 minute (96-well plate)
Specificity Absolute (m/z transitions)Moderate (Retention time)Low (Any acid shifts pH)
Primary Use Case Precise kinetic quantificationRoutine lab quantificationHigh-throughput screening

Detailed Experimental Methodologies

Protocol 1: HILIC-LC-MS/MS Quantification (Self-Validating System)

Causality Check: We use an isotopically labeled internal standard (IS) to correct for matrix effects and variations in ionization efficiency, ensuring absolute quantification trustworthiness.

  • Reaction Quenching: Transfer 50 µL of the enzymatic reaction mixture into a microcentrifuge tube. Immediately add 200 µL of ice-cold Acetonitrile (ACN) containing 1 µg/mL of 13C4, 15N-L-Aspartic acid (Internal Standard). The high organic content instantly precipitates the enzyme and halts the reaction.

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an MS-certified autosampler vial.

  • Chromatography: Inject 2 µL onto a ZIC-HILIC column (2.1 × 150 mm, 3.5 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 40% B over 8 mins, re-equilibrate at 90% B for 4 mins.

  • Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor transitions: Aspartic acid 1-ethyl ester (m/z 162.1 → 116.1) and L-Aspartic acid (m/z 134.1 → 88.1).

Protocol 2: RP-HPLC-UV with In-Needle OPA Derivatization

Causality Check: Manual derivatization leads to high CV% due to derivative degradation. We program the autosampler to perform the reaction exactly 1.0 minute prior to injection to standardize degradation kinetics[4].

  • Sample Preparation: Quench 100 µL of the reaction with 10 µL of 10% Trichloroacetic acid (TCA). Centrifuge to remove proteins, then neutralize the supernatant with 10 µL of 1 M NaOH.

  • Reagent Preparation: Prepare the OPA reagent by dissolving 10 mg OPA in 200 µL methanol, add 3.8 mL of 0.4 M borate buffer (pH 10.4), and 10 µL of 3-mercaptopropionic acid.

  • In-Needle Derivatization: Program the HPLC autosampler to draw 5 µL of the neutralized sample and 5 µL of the OPA reagent. Mix in the loop by aspirating/dispensing 3 times. Wait exactly 60 seconds.

  • Chromatography & Detection: Inject onto a C18 column (4.6 × 250 mm, 5 µm). Elute using a gradient of 20 mM Sodium Acetate (pH 6.5) and Methanol. Detect the isoindole derivative via UV absorbance at 338 nm[2].

Protocol 3: High-Throughput pH-Shift Assay
  • Buffer Setup: Prepare a weakly buffered reaction matrix: 5 mM HEPES (pH 7.2) containing 0.1 mM Bromothymol Blue and 2.0 mM Aspartic acid 1-ethyl ester hydrochloride. Note: The substrate must be pre-neutralized to pH 7.2 before adding the indicator.

  • Execution: Aliquot 190 µL of the substrate solution into a 96-well clear-bottom plate. Initiate the reaction by adding 10 µL of the enzyme variant.

  • Kinetic Read: Monitor the decrease in absorbance at 620 nm continuously for 15 minutes using a microplate reader. Calculate initial velocities based on a standard curve generated with known concentrations of HCl[5].

Conclusion

While the pH-shift assay serves as an excellent frontline screening tool, it lacks the specificity required for rigorous kinetic profiling. RP-HPLC-UV provides a reliable, albeit labor-intensive, alternative. However, for drug development professionals requiring uncompromising accuracy, HILIC-LC-MS/MS stands as the definitive methodology. By eliminating derivatization artifacts and capitalizing on the native polarities of the analytes, it offers a self-validating, high-throughput system for quantifying the enzymatic conversion of Aspartic acid 1-ethyl ester.

References

  • Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters Source: PLOS One (via PMC - NIH) URL:[Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV Source: Diva-portal.org URL:[Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: Molecules (via PMC - NIH) URL:[Link]

  • Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Safety Logistics: Aspartic Acid, 1-Ethyl Ester, Hydrochloride

[1]

Audience: Researchers, Process Chemists, and EHS Officers.[1] Scope: Operational safety, handling protocols, and waste management for Aspartic acid, 1-ethyl ester, hydrochloride (H-Asp-OEt[1]·HCl).

Executive Safety Summary

Aspartic acid, 1-ethyl ester, hydrochloride (CAS: Specific isomer data limited; modeled on CAS 16115-68-7 & 58485-25-9) is an amino acid derivative used primarily as a chiral building block in peptide synthesis and medicinal chemistry.[1]

While often perceived as "low hazard" due to its amino acid backbone, the hydrochloride salt form renders it acidic and hygroscopic. Improper handling can lead to chronic respiratory sensitization and acute mucosal irritation.

Metric Critical Status
Physical State White to off-white crystalline powder; Hygroscopic.
Primary Hazard Skin/Eye Irritant (H315, H319) ; Respiratory Irritant (H335) .[1]
Storage +2°C to +8°C (Desiccate); Moisture sensitive (hydrolysis risk).[1]
Incompatibility Strong oxidizing agents, strong bases (liberates free amine/ethanol).[1]
Physicochemical & Hazard Profile

To handle this chemical safely, you must understand its behavior in the laboratory environment.

2.1 Chemical Identity
  • IUPAC Name: 1-Ethyl L-aspartate hydrochloride[1]

  • Common Name: H-Asp-OEt·HCl

  • Structure: The ethyl group protects the

    
    -carboxylic acid (C1), leaving the 
    
    
    -carboxylic acid and amine available (or protonated).[1]
  • Solubility: Highly soluble in water (>50 mg/mL), Methanol, and DMSO.[1]

2.2 GHS Hazard Classification (Derived from Analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[3][5][6]

Expert Insight: The HCl moiety contributes significantly to the irritation potential. Upon contact with moisture (sweat, mucous membranes), the salt dissociates, potentially lowering local pH and causing stinging or erythema.[1]

Personal Protective Equipment (PPE) Strategy

Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the scale of operation.

3.1 PPE Decision Matrix

PPE_MatrixStartOperation ScaleSmallAnalytical / Small Scale(< 1g)Start->SmallLargePrep Scale / Bulk(> 1g or generating dust)Start->LargeGloves1Gloves:Nitrile (0.11 mm)Small->Gloves1Eye1Eye Protection:Safety Glasses(Side Shields)Small->Eye1Resp1Respiratory:Fume Hood RequiredSmall->Resp1Gloves2Gloves:Double Nitrile orThicker Cuff (0.16 mm)Large->Gloves2Eye2Eye Protection:Chemical GogglesLarge->Eye2Resp2Respiratory:Fume Hood + N95/P100(if outside hood)Large->Resp2

Figure 1: Risk-based PPE selection logic based on operational scale.[1]

3.2 Specific PPE Specifications
  • Hand Protection:

    • Material: Nitrile rubber.

    • Thickness: Minimum 0.11 mm (standard exam glove) for incidental contact.

    • Breakthrough Time: >480 min (based on amino acid solids). Note: If dissolved in organic solvents (e.g., DMF, DCM), check breakthrough time for the solvent , as it will be the carrier.[1]

  • Respiratory Protection:

    • Solid H-Asp-OEt·HCl is a fine powder. Always weigh inside a Fume Hood.

    • If weighing on an open bench is unavoidable, use a NIOSH N95 or EN 149 FFP2 particulate respirator to prevent inhalation of acidic dust.

  • Body Protection:

    • Standard cotton lab coat. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Handling Protocols
4.1 Weighing & Solubilization

The Causality: The hydrochloride salt is hygroscopic. Exposure to ambient humidity causes the powder to clump and degrade (hydrolysis of the ester), releasing ethanol and free aspartic acid over time.[1]

  • Preparation: Allow the container to warm to room temperature before opening to prevent condensation.

  • Weighing: Use an anti-static gun if the powder is fly-away. Weigh rapidly.

  • Solubilization:

    • Add solvent (Water/Buffer/Methanol) to the powder, not vice-versa, to minimize dust puff-up.[1]

    • Exothermic Note: Dissolution in water may be slightly exothermic due to solvation of the ions.

4.2 Reaction Setup (Peptide Synthesis Context)
  • Neutralization: H-Asp-OEt·HCl contains a protonated amine. To participate in nucleophilic attack (e.g., coupling), you must add a tertiary base (DIEA, NMM, or TEA).[1]

  • Stoichiometry: Use 1.0 equivalent of base to neutralize the HCl salt. Excess base can cause racemization of the activated amino acid ester.

Emergency Response
Scenario Immediate Action Rationale
Eye Contact Rinse immediately with water for 15 minutes . Lift eyelids occasionally.Acidic salts can cause corneal opacity if not flushed rapidly.
Skin Contact Wash with soap and water.[3] Remove contaminated clothing.[2][3][4][5][6]Prevents chemical burns from prolonged contact with acidic residue.
Inhalation Move to fresh air.[2][4][6][7][8] If breathing is difficult, give oxygen.[1][8]Inhaled dust irritates the upper respiratory tract (HCl effect).[1]
Spill (Solid) Sweep up carefully without raising dust .[7] Use a damp paper towel for final cleanup.Dry sweeping generates airborne irritants. Wet wiping captures fines.
Disposal & Waste Management

Core Directive: Never dispose of chemical salts in the general trash or down the drain without neutralization, unless explicitly permitted by local EHS regulations.

6.1 Disposal Workflow

Disposal_FlowWasteH-Asp-OEt·HCl WasteStatePhysical State?Waste->StateSolidSolid WasteState->SolidLiquidLiquid SolutionState->LiquidBinSolid Chemical Waste Bin(Label: Organic Solid, Irritant)Solid->BinSolventSolvent Type?Liquid->SolventOrganicOrganic Solvent(DMF, DCM, MeOH)Solvent->OrganicAqueousAqueous SolutionSolvent->AqueousIncinerateHalogenated/Non-HalogenatedOrganic Waste StreamOrganic->IncinerateNeutralizeNeutralize to pH 6-8(Use NaHCO3 or dilute NaOH)Aqueous->NeutralizeDrainSanitary Sewer(If non-toxic & permitted)Neutralize->Drain

Figure 2: Step-by-step disposal decision tree ensuring regulatory compliance.[1]

6.2 Neutralization Protocol (Aqueous Spills)
  • Assess: Check pH. It will likely be acidic (pH 3–5).[1]

  • Neutralize: Slowly add Sodium Bicarbonate (NaHCO₃) powder or solution.

  • Verify: Wait for effervescence (CO₂ release) to cease. Check that pH is neutral (pH 6–8).[1]

  • Disposal: Flush with copious water (20:1 dilution) if local regulations allow non-toxic amino acid salts in the sewer. Otherwise, containerize as aqueous waste.[1]

Storage & Stability
  • Temperature: Store at +2°C to +8°C (Refrigerator).

  • Atmosphere: Keep tightly closed. Use a desiccator if possible.

  • Shelf Life: ~2 years if kept dry.

  • Signs of Degradation:

    • Change in appearance (caking, yellowing).[1]

    • Vinegar-like smell (hydrolysis releasing acetic acid/ethanol byproducts).[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734892, L-Aspartic acid, 1,4-dimethyl ester, hydrochloride. (Used as structural proxy for physicochemical properties).[1] Link[1]

  • Thermo Fisher Scientific (2024). Safety Data Sheet: L-Aspartic acid diethyl ester hydrochloride. (Primary toxicological proxy).[1] Link[1]

  • Sigma-Aldrich (2025). Safety Data Sheet: L-Aspartic acid. (Baseline safety data for amino acid backbone). Link[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspartic acid, 1-ethyl ester, hydrochloride (9CI)
Reactant of Route 2
Reactant of Route 2
Aspartic acid, 1-ethyl ester, hydrochloride (9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.